Benazepril
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFTKFZXHTYIP-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022645 | |
| Record name | Benazepril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benazepril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19mg/mL, 1.05e-02 g/L | |
| Record name | Benazepril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benazepril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86541-75-5 | |
| Record name | Benazepril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benazepril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benazepril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benazepril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENAZEPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benazepril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benazepril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148-149 °C, 148 - 149 °C | |
| Record name | Benazepril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benazepril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benazepril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Interaction: A Technical Guide to Benazepril and the Bradykinin Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interaction between the angiotensin-converting enzyme (ACE) inhibitor, benazepril, and the bradykinin signaling pathway. It elucidates the dual mechanism of action that underpins both the therapeutic efficacy and the characteristic adverse effects of this class of drugs.
Executive Summary
This compound, a prodrug converted to its active metabolite benazeprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE). While primarily prescribed for hypertension and congestive heart failure, its mechanism extends beyond the renin-angiotensin-aldosterone system (RAAS).[1][2] ACE, also known as kininase II, is the primary enzyme responsible for the degradation of the potent vasodilator, bradykinin.[3] Consequently, this compound therapy leads to a significant accumulation of bradykinin, which contributes substantially to the drug's antihypertensive effects through vasodilation. However, this same mechanism is responsible for class-specific side effects, including a persistent dry cough and, more seriously, angioedema.[4][5] Understanding this intricate relationship is critical for drug development, patient management, and the exploration of novel therapeutic strategies.
Mechanism of Action: A Tale of Two Pathways
This compound's pharmacological effects are rooted in its modulation of two interconnected enzymatic cascades: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System (KKS).
Inhibition of the Renin-Angiotensin-Aldosterone System
The primary therapeutic action of this compound is the suppression of the RAAS. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6] Angiotensin II elevates blood pressure by directly constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2] Benazeprilat, the active form of this compound, competitively inhibits ACE, leading to decreased plasma levels of angiotensin II.[6] This results in reduced vasopressor activity, decreased aldosterone secretion, and ultimately, a lowering of systemic blood pressure.[2][6]
Potentiation of the Bradykinin Pathway
Simultaneously, ACE (kininase II) plays a crucial role in the Kallikrein-Kinin System by degrading bradykinin into inactive metabolites.[2][3] Bradykinin is a potent vasodilator peptide produced from high-molecular-weight kininogen (HMWK) by the enzyme plasma kallikrein.[7][8] By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation in plasma and tissues.[5]
Elevated bradykinin levels activate bradykinin B2 receptors on endothelial cells, stimulating the release of vasodilatory substances such as nitric oxide (NO), prostacyclin (PGI2), and endothelial-derived hyperpolarizing factor (EDHF).[9] This contributes significantly to the blood pressure-lowering effect of this compound.[2] However, this accumulation is also the primary driver of adverse effects like cough and angioedema.[10]
Quantitative Data Presentation
The clinical effects of this compound are dose-dependent. The following tables summarize key quantitative data related to its pharmacokinetics and the clinical incidence of bradykinin-mediated side effects.
Pharmacokinetics of this compound and Benazeprilat
This compound is a prodrug that is almost completely metabolized in the liver to its active diacid metabolite, benazeprilat.[2]
| Parameter | This compound | Benazeprilat (Active Metabolite) | Reference |
| Tmax (Peak Plasma Time) | ~1 hour | 1 - 2 hours (fasting), up to 4 hours (with food) | [2] |
| Protein Binding | ~96.7% | ~95.3% | [2] |
| Effective Half-life | 0.4 - 0.8 hours | 10 - 11 hours | [2][11] |
| Elimination | Predominantly renal excretion | Predominantly renal excretion | [2] |
Incidence of Bradykinin-Mediated Adverse Effects
The accumulation of bradykinin is directly linked to specific adverse events.
| Adverse Effect | Incidence Rate with ACE Inhibitors | Notes | Reference |
| Dry Cough | 5% to 35% | Persistent, nonproductive cough, presumably due to bradykinin accumulation in the respiratory tract. Resolves after discontinuation. | [2][10][12] |
| Angioedema | 0.1% to 0.7% (in Caucasians) | Potentially life-threatening swelling of the face, lips, and airways. Risk is 3 to 4.6 times higher in Black patients. | [9][12][13] |
Experimental Protocols
Investigating the this compound-bradykinin interaction requires specific assays to measure enzyme activity and peptide concentrations.
Protocol: In Vitro ACE Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound like benazeprilat against ACE using a fluorogenic substrate.
Objective: To determine the IC50 value of an inhibitor for Angiotensin-Converting Enzyme.
Materials:
-
Purified ACE enzyme
-
ACE inhibitor (e.g., benazeprilat, captopril as a positive control)
-
Fluorogenic substrate (e.g., Abz-Gly-Phe(NO2)-Pro)
-
Assay buffer (e.g., 0.15 M Tris-HCl, pH 8.3, with 0.1 mM ZnCl2)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the ACE enzyme in assay buffer.
-
Prepare serial dilutions of the test inhibitor (benazeprilat) and a reference inhibitor (captopril) in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Procedure:
-
To each well of the microplate, add 40 µL of the inhibitor dilution (or buffer for control wells).
-
Add 40 µL of the ACE enzyme working solution to all wells except for the substrate blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation: 320 nm, Emission: 420 nm) every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percentage of ACE inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[14]
-
Protocol: Measurement of Bradykinin by LC-MS/MS
Measuring bradykinin in plasma is challenging due to its very short half-life and ex vivo generation. This protocol requires meticulous sample handling.
Objective: To quantify bradykinin and its metabolites in human plasma.
Materials:
-
Blood collection tubes containing a cocktail of protease inhibitors (e.g., EDTA, and specific kininase inhibitors).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Stable isotope-labeled internal standards for bradykinin and its metabolites.
-
Solid Phase Extraction (SPE) cartridges for sample clean-up.
-
Reagents for protein precipitation (e.g., acetonitrile).
Methodology:
-
Sample Collection and Handling (Critical Step):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add internal standards to the plasma.
-
Perform protein precipitation using an organic solvent.
-
Further purify the sample using Solid Phase Extraction (SPE) to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate bradykinin and its metabolites using a suitable HPLC column and gradient elution.
-
Detect and quantify the analytes using mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[16][17]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of bradykinin standards.
-
Calculate the concentration of bradykinin in the plasma samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.
-
Signaling Pathways and Relationships
Bradykinin B2 Receptor Downstream Signaling
The accumulation of bradykinin from ACE inhibition leads to enhanced activation of the B2 receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream pathways resulting in the production of vasodilators.
Conclusion
The interaction between this compound and the bradykinin pathway is a classic example of a drug's multifaceted mechanism of action. The inhibition of ACE by benazeprilat creates a dual effect: the therapeutically desirable reduction of angiotensin II and the simultaneous, consequential accumulation of bradykinin. This elevation of bradykinin is not a side effect in the traditional sense but an integral part of the drug's antihypertensive efficacy, contributing to vasodilation. However, this same mechanism is inextricably linked to the potential for adverse effects, namely cough and angioedema. For researchers and drug development professionals, this dual pathway interaction underscores the importance of understanding the full spectrum of a drug's enzymatic targets and the physiological consequences of their modulation. Future research may focus on strategies to dissociate the therapeutic cardiovascular benefits of bradykinin potentiation from its adverse effects.
References
- 1. proteopedia.org [proteopedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. biomedicus.gr [biomedicus.gr]
- 6. drugs.com [drugs.com]
- 7. A Comprehensive Review of Bradykinin-Induced Angioedema Versus Histamine-Induced Angioedema in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bradykinin-Mediated Angioedema Induced by Commonly Used Cardiovascular Drugs | MDPI [mdpi.com]
- 10. This compound | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Angiotensin‐converting enzyme inhibitor–induced angioedema: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACE-inhibitory activity assay: IC50 [protocols.io]
- 15. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brighamandwomens.org [brighamandwomens.org]
- 17. medrxiv.org [medrxiv.org]
Beyond ACE: An In-depth Technical Guide to the Cellular Targets of Benazepril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of benazepril that extend beyond its well-established role as an angiotensin-converting enzyme (ACE) inhibitor. By exploring these alternative mechanisms, this document aims to provide researchers, scientists, and drug development professionals with a deeper understanding of this compound's pleiotropic effects and to inform the development of novel therapeutic strategies.
Modulation of Intracellular Signaling Pathways
This compound has been shown to influence several key intracellular signaling pathways independent of its effects on the renin-angiotensin system. These interactions contribute to its anti-inflammatory, anti-hypertrophic, and cardioprotective properties.
Downregulation of NF-κB and TGF-β Signaling
This compound has demonstrated significant anti-inflammatory effects by downregulating the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta (TGF-β) signaling pathways. In a study on rats with left ventricular hypertrophy, this compound treatment led to a significant attenuation of protein levels of inflammatory and fibrotic markers regulated by these pathways[1][2].
Quantitative Data on this compound's Effect on NF-κB and TGF-β Pathways
| Parameter | Model | Treatment | Outcome | Reference |
| Protein Levels of TNF-α and VCAM-1 | Rats with Left Ventricular Hypertrophy | This compound (1mg/kg/day for 4 weeks) | Significantly attenuated | [1][2] |
| TGF-β Gene Expression | Rats with Left Ventricular Hypertrophy | This compound (1mg/kg/day for 4 weeks) | Significantly attenuated | [1][2] |
| NF-κB and Smad Activation | Rats with Left Ventricular Hypertrophy | This compound (1mg/kg/day for 4 weeks) | Significantly attenuated | [1][2] |
| Intracellular ROS Production | Rats with Left Ventricular Hypertrophy | This compound (1mg/kg/day for 4 weeks) | Significantly attenuated | [1][2] |
Experimental Protocol: Western Blot for NF-κB p65 and TGF-β1
A standard Western blot protocol would be employed to assess the protein expression of key components of the NF-κB and TGF-β pathways.
-
Tissue Homogenization: Left ventricular tissue from sham, hypertrophic, and this compound-treated rats is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against NF-κB p65, phospho-NF-κB p65, TGF-β1, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Signaling Pathway Diagram: this compound's Inhibition of NF-κB and TGF-β Signaling
Caption: this compound's inhibitory effect on ROS production, leading to the downregulation of NF-κB and TGF-β signaling pathways.
Activation of the PI3K/Akt Signaling Pathway
This compound has been shown to exert cardioprotective effects by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and is implicated in protecting against doxorubicin-induced cardiotoxicity.
Quantitative Data on this compound's Effect on the PI3K/Akt Pathway in H9c2 Cardiomyocytes
| Parameter | Condition | Treatment | Result | p-value | Reference |
| Cell Viability | Doxorubicin (2 µM) | This compound (1 µM) | 34.2 ± 4.2% increase | <0.01 | [3] |
| Apoptotic Rate | Doxorubicin (2 µM) | This compound (1 µM) | Decreased from 45.5 ± 4.82% to 25.8 ± 2.1% | <0.05 | [3] |
| LDH Release | Doxorubicin (2 µM) | This compound (1 µM) | Significantly inhibited | - | [3] |
| Akt Phosphorylation | Doxorubicin (2 µM) | This compound (1 µM) | Significantly recovered | <0.05 | [3] |
Experimental Protocol: Analysis of Akt Phosphorylation in H9c2 Cells
-
Cell Culture and Treatment: H9c2 rat embryonic cardiac myoblast cells are cultured to 80% confluence. Cells are pretreated with this compound-HCl (1 µM) for 1 hour, followed by treatment with doxorubicin (DOX; 2 µM) for 24 hours.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration is determined by BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Bands are visualized using ECL and quantified by densitometry. The ratio of p-Akt to total Akt is calculated.
-
Signaling Pathway Diagram: this compound's Cardioprotective Effect via the PI3K/Akt Pathway
Caption: this compound counteracts doxorubicin-induced cardiotoxicity by activating the PI3K/Akt cell survival pathway.
Effects on Endothelial Function and Vasoactive Mediators
This compound's influence extends to the endothelium, where it modulates the production of key vasoactive substances, contributing to its antihypertensive and vasoprotective effects.
Improvement of Endothelial Function
In hypertensive patients with endothelial dysfunction, this compound has been shown to improve flow-mediated dilatation (FMD), a marker of endothelial health.
Quantitative Data on this compound's Effect on Endothelial Function
| Patient Group | Baseline FMD (%) | FMD after 10mg this compound (acute) (%) | p-value | Reference |
| Hypertensive with abnormal FMD (n=12) | 2.4 ± 2.5 | 5.08 ± 2.4 | < 0.05 |
Experimental Protocol: Flow-Mediated Dilatation (FMD) Measurement
-
Patient Preparation: Patients rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Baseline Imaging: The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer. Baseline artery diameter and blood flow velocity are recorded.
-
Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter is continuously monitored for at least 3 minutes to record the maximum dilatation.
-
FMD Calculation: FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter during reactive hyperemia.
Modulation of Nitric Oxide and cGMP
This compound treatment has been associated with increased levels of nitric oxide (NO) metabolites (NOx) and cyclic guanosine monophosphate (cGMP) in the setting of cardiac ischemia, suggesting a role in promoting vasodilation and reducing inflammation.
Quantitative Data on this compound's Effect on NO and cGMP
| Condition | Treatment | Change in NOx | Change in cGMP | p-value | Reference |
| Cardiac Ischemia (Rats) | This compound | Significantly increased | Significantly increased | < 0.05 | [4] |
Experimental Protocol: Measurement of NOx and cGMP in Cardiac Interstitial Fluid
-
Microdialysis Probe Implantation: A microdialysis probe is implanted into the left ventricular myocardium of anesthetized rats.
-
Perfusion: The probe is perfused with a physiological salt solution at a low flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after inducing myocardial ischemia and after oral administration of this compound.
-
NOx and cGMP Analysis: The concentrations of NOx (nitrite and nitrate) and cGMP in the dialysate are measured using commercially available assay kits (e.g., Griess assay for NOx and ELISA for cGMP).
Proteomic Evidence for Non-ACE Targets
A recent proteomics study on neuroblastoma cells has provided direct evidence of this compound's ability to modulate the expression of proteins unrelated to the renin-angiotensin system.
Proteins Upregulated by this compound in Neuroblastoma Cells
| Protein | Function | Reference |
| Low-density lipoprotein-receptor-related protein 1B (LRP1B) | Tumor suppressor, potential role in Alzheimer's disease | |
| 14-3-3 protein zeta/delta | Regulation of signal transduction, cell cycle, and apoptosis | |
| Calreticulin | Calcium homeostasis, protein folding |
Experimental Protocol: Proteomic Analysis of this compound-Treated Cells
-
Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured and treated with this compound HCl.
-
Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the amino acid sequences of the peptides.
-
Protein Identification and Quantification: The MS/MS data is searched against a protein database to identify the proteins present in the sample. Label-free or label-based quantification methods are used to determine the relative abundance of proteins between control and this compound-treated samples.
-
Western Blot Validation: The differential expression of selected proteins is validated by Western blotting using specific antibodies.
Other Potential Non-ACE Cellular Targets
The following are additional cellular targets and pathways that have been implicated in the non-ACE-mediated effects of this compound, though further research is needed to fully elucidate the mechanisms and clinical significance.
-
Prostaglandin Synthesis: At higher concentrations, this compound has been shown to antagonize vasocontraction induced by prostaglandin F2 alpha[5].
-
Endothelin-Converting Enzyme (ECE): Simultaneous inhibition of ACE and ECE has an additive antihypertensive effect in normotensive rats, suggesting a potential interaction between this compound and the endothelin system[6].
Conclusion
The evidence presented in this technical guide clearly demonstrates that the cellular and molecular effects of this compound extend beyond its primary mechanism of ACE inhibition. The modulation of key signaling pathways such as NF-κB, TGF-β, and PI3K/Akt, coupled with its influence on endothelial function, vasoactive mediators, and the expression of a variety of proteins, underscores the pleiotropic nature of this drug. A comprehensive understanding of these non-ACE targets is critical for the rational design of future therapeutic strategies and for repositioning existing drugs for new indications. Further research, particularly utilizing advanced proteomic and metabolomic approaches, will undoubtedly continue to uncover the intricate molecular interactions of this compound and other ACE inhibitors, paving the way for more targeted and effective treatments for a range of cardiovascular and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound HCl USP and Hydrochlorothiazide USP Tablets [dailymed.nlm.nih.gov]
- 5. Beneficial effects of combined this compound-amlodipine on cardiac nitric oxide, cGMP, and TNF-alpha production after cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bottom up proteomics reveals novel differentiation proteins in neuroblastoma cells treated with 13-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Modulating the Renin-Angiotensin System: A Technical Guide to the Action of Benazepril
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the renin-angiotensin system (RAS), a critical regulator of cardiovascular homeostasis, and its pharmacological modulation by the angiotensin-converting enzyme (ACE) inhibitor, benazepril. We will explore the biochemical cascade of the RAS, the precise mechanism of action of this compound, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its activity.
The Renin-Angiotensin System (RAS): A Detailed Overview
The Renin-Angiotensin System is a complex enzymatic cascade that plays a central role in the regulation of blood pressure, vascular resistance, and fluid and electrolyte balance.[1][2] Its activation begins in the kidneys in response to stimuli such as decreased arterial pressure, reduced sodium delivery to the distal tubules, or sympathetic nervous system stimulation.[2][3]
The classical pathway proceeds as follows:
-
Renin Release : Juxtaglomerular cells in the kidney release the enzyme renin into circulation.[1]
-
Angiotensin I Formation : Renin cleaves its substrate, angiotensinogen (a protein produced by the liver), to form the inactive decapeptide, angiotensin I.[1][3]
-
Angiotensin II Formation : As angiotensin I circulates, particularly through the lungs, Angiotensin-Converting Enzyme (ACE) cleaves two amino acids to form the highly active octapeptide, angiotensin II (Ang II).[1][3]
-
Effector Actions of Angiotensin II : Ang II is the primary effector molecule of the RAS. It binds predominantly to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor, initiating a cascade of physiological responses.[4][5] These include potent vasoconstriction of arterioles, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased vasopressin release, all of which contribute to an elevation in blood pressure.[1][5]
Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator. Therefore, ACE activity not only generates a vasoconstrictor (Ang II) but also removes a vasodilator (bradykinin).
This compound: Mechanism of Action
This compound is a prodrug that, upon oral administration, is metabolized, primarily in the liver, by cleavage of its ester group to form its active metabolite, benazeprilat . Benazeprilat is a potent, non-sulfhydryl ACE inhibitor.
The primary mechanism of action of benazeprilat is the competitive inhibition of ACE. This inhibition has two major consequences:
-
Decreased Angiotensin II Production : By blocking the conversion of angiotensin I to angiotensin II, benazeprilat reduces the circulating and tissue levels of Ang II. This leads to a reduction in the downstream effects of Ang II, including decreased arteriolar vasoconstriction and reduced aldosterone secretion. The latter effect mitigates sodium and water retention.
-
Increased Bradykinin Levels : By inhibiting ACE (kininase II), benazeprilat prevents the degradation of bradykinin. The resulting increase in bradykinin levels contributes to the antihypertensive effect through vasodilation.
The net effect is a reduction in total peripheral vascular resistance and a lowering of blood pressure. Notably, this compound has been shown to have an antihypertensive effect even in patients with low-renin hypertension.
Pharmacology of this compound
Pharmacodynamics
Single or multiple doses of this compound at 10 mg or more result in at least 80% to 90% inhibition of plasma ACE activity for a minimum of 24 hours post-administration. This sustained inhibition of the pressor response to exogenous angiotensin I is a key pharmacodynamic feature.
Pharmacokinetics
This compound's pharmacokinetics are approximately dose-proportional within the 10 to 80 mg range. The key pharmacokinetic parameters for this compound and its active metabolite, benazeprilat, are summarized below.
| Parameter | This compound | Benazeprilat (Active Metabolite) | Reference(s) |
| Time to Peak (Tmax) | 0.5 - 1 hour | 1 - 2 hours (fasting)2 - 4 hours (with food) | |
| Effect of Food | Bioavailability unaffected | Tmax delayed | |
| Metabolism | Almost completely metabolized (primarily in the liver) to benazeprilat via esterase cleavage. | Undergoes glucuronidation. | |
| Serum Protein Binding | ~96.7% | ~95.3% | |
| Effective Half-life (t½) | N/A | 10 - 11 hours (accumulation half-life) | |
| Terminal Half-life (t½) | N/A | ~17.3 hours (from a single-dose study) | |
| Time to Steady State | N/A | 2 - 3 days with once-daily dosing | |
| Elimination | Predominantly renal excretion (as metabolites). | Predominantly renal excretion. Non-renal (biliary) excretion accounts for ~11-12%. |
Clinical Efficacy Data
This compound has demonstrated efficacy in lowering blood pressure in patients with mild to moderate hypertension. Its effect is comparable to other antihypertensive agents and can be enhanced when used in combination with diuretics.
| Study Design | Patient Population | Treatment Arms | Mean Blood Pressure Reduction (Systolic/Diastolic) | Reference(s) |
| Multicenter, Randomized, Placebo-Controlled | 206 patients with mild to moderate hypertension | This compound 20 mg/day | -12.2 / -7.7 mm Hg | |
| Hydrochlorothiazide 25 mg/day | -13.4 / -7.5 mm Hg | |||
| Placebo | (Not significantly different from lower this compound doses) | |||
| Review of Clinical Trials | Patients with mild to moderately severe hypertension | This compound 10-20 mg/day (typical dose) | Effective BP reduction, equivalent to captopril, enalapril, nifedipine, or propranolol. | |
| Review of Clinical Trials | Patients aged 55 and over with mild to moderate hypertension | This compound | Effective antihypertensive therapy, comparable to younger patients and well-tolerated. |
Key Experimental Protocols
Characterizing the interaction of benazeprilat with the RAS involves several key experimental assays.
Protocol: In Vitro ACE Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce ACE activity by 50% (IC50). A common method utilizes a synthetic substrate, N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
Principle : ACE cleaves FAPGG into FAP and glycyl-glycine (GG). This hydrolysis results in a decrease in absorbance at 340 nm, which is directly proportional to ACE activity.[3]
Methodology :
-
Reagent Preparation : Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.5) containing the FAPGG substrate (e.g., 0.8 mM).
-
Enzyme and Inhibitor Incubation : In a microplate well or cuvette, combine a fixed concentration of ACE (e.g., from rabbit lung) with varying concentrations of the inhibitor (benazeprilat). Include control wells with no inhibitor (100% activity) and no enzyme (blank).
-
Reaction Initiation : Add the FAPGG substrate solution to all wells to start the reaction. Incubate at a constant temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).
-
Absorbance Reading : Measure the decrease in absorbance at 340 nm using a spectrophotometer or microplate reader.[3]
-
Calculation : Calculate the percentage of ACE inhibition for each concentration of benazeprilat relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Measurement of Plasma Renin Activity (PRA)
PRA is quantified by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample. The generated angiotensin I is then typically measured by radioimmunoassay (RIA).
Principle : Plasma samples are incubated under conditions that inhibit the conversion of Angiotensin I to Angiotensin II (using an ACE inhibitor) and its degradation. The amount of Angiotensin I generated over time is proportional to the renin activity in the sample.[1]
Methodology :
-
Sample Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at low temperature to separate plasma.
-
Incubation Setup : Divide each plasma sample into two aliquots. One is incubated at 37°C (to allow for enzymatic generation of Ang I), and the other is kept at 0-4°C (to serve as a baseline blank). The incubation is performed at an optimal pH for renin (e.g., pH 5.7-6.0) in the presence of enzyme inhibitors (e.g., EDTA, DFP) to block angiotensinases and converting enzyme.[1]
-
Angiotensin I Radioimmunoassay (RIA) :
-
Following incubation (e.g., 1-3 hours), the reaction is stopped.
-
The concentration of Angiotensin I in both the 37°C and 4°C samples is measured using a competitive RIA.
-
Known amounts of radiolabeled Ang I (e.g., ¹²⁵I-Ang I) and an Ang I-specific antibody are added to the samples.
-
The unlabeled Ang I generated in the plasma competes with the radiolabeled Ang I for antibody binding sites.
-
Antibody-bound and free Ang I are separated (e.g., using dextran-coated charcoal), and the radioactivity of the bound fraction is measured.
-
-
Calculation : A standard curve is generated using known concentrations of Ang I. The concentration of Ang I in the plasma samples is determined by interpolation. PRA is calculated by subtracting the baseline Ang I concentration (4°C sample) from the post-incubation concentration (37°C sample) and is expressed as ng of Ang I generated per mL of plasma per hour (ng/mL/h).
Protocol: Quantification of Angiotensin II Levels
Measuring the direct downstream product of ACE, Angiotensin II, is crucial for assessing the in vivo efficacy of this compound. This is commonly performed using ELISA or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A. Enzyme-Linked Immunosorbent Assay (ELISA)
Principle : A competitive ELISA format is typically used. Ang II in the sample competes with a fixed amount of labeled (e.g., biotinylated) Ang II for binding sites on a microplate pre-coated with an Ang II-specific antibody. The signal is inversely proportional to the amount of Ang II in the sample.[4]
Methodology :
-
Sample Preparation : Collect plasma with protease inhibitors. Samples may require solid-phase extraction (e.g., using C18 cartridges) to concentrate the peptide and remove interfering plasma components.[2]
-
Assay Procedure :
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of biotinylated Ang II to each well and incubate.
-
Wash the plate to remove unbound components.
-
Add a streptavidin-HRP conjugate, which binds to the captured biotinylated Ang II.
-
Wash again and add a TMB substrate. The HRP enzyme converts the substrate to produce a colored product.[4]
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
-
Calculation : The concentration of Ang II in the samples is determined by comparing their absorbance to a standard curve.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle : LC-MS/MS provides high sensitivity and specificity for quantifying peptides. The sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is ionized and analyzed by a tandem mass spectrometer, which identifies and quantifies Ang II based on its specific mass-to-charge ratio and fragmentation pattern.
Methodology :
-
Sample Preparation : Similar to ELISA, plasma samples are collected with protease inhibitors and typically undergo solid-phase extraction to clean up and concentrate the sample. An internal standard (e.g., stable isotope-labeled Ang II) is added for accurate quantification.
-
LC Separation : The extracted sample is injected into an HPLC system, typically with a C18 reversed-phase column, to separate Ang II from other components.
-
MS/MS Detection : The separated components are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (corresponding to Ang II) is selected, fragmented, and a specific product ion is monitored for quantification.
-
Calculation : The amount of endogenous Ang II is quantified by comparing the signal intensity of its product ion to that of the known concentration of the co-eluting internal standard.
References
An In-depth Technical Guide to the Effects of Benazepril on Cardiac Remodeling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide provides a detailed examination of the molecular mechanisms through which benazepril, an angiotensin-converting enzyme (ACE) inhibitor, mitigates adverse cardiac remodeling. It synthesizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for key assays, and visually represents the core signaling pathways involved.
Executive Summary
Cardiac remodeling, a compensatory response to cardiac injury or stress, often leads to progressive heart failure. This compound, by inhibiting the renin-angiotensin-aldosterone system (RAAS), exerts significant cardioprotective effects that extend beyond blood pressure control. This document elucidates the intricate signaling pathways modulated by this compound, including the canonical RAAS pathway and its downstream effectors such as the Transforming Growth Factor-β (TGF-β), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. Through these mechanisms, this compound attenuates cardiac hypertrophy, fibrosis, inflammation, and apoptosis, thereby preserving cardiac function.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various parameters of cardiac remodeling, compiled from studies in animal models and human patients.
Table 2.1: Effects of this compound on Cardiac Hypertrophy and Function in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | This compound (10 mg/kg/day) | Percent Change | p-value | Reference |
| Whole Heart Weight (g) | 1.45 ± 0.04 | 1.28 ± 0.03 | -11.7% | <0.05 | [1] |
| Left Ventricle Weight (g) | 1.08 ± 0.03 | 0.94 ± 0.02 | -13.0% | <0.05 | [1] |
| Total Protein Content (mg/LV) | 189 ± 7 | 165 ± 5 | -12.7% | <0.05 | [1] |
Table 2.2: Effects of this compound on Left Ventricular Remodeling in Patients with Valvular Heart Failure
| Parameter | Control | This compound | p-value | Reference |
| LVEDD (mm) | 60.8 ± 8.9 | 53.2 ± 6.1 | <0.01 | [2] |
| LVESD (mm) | 49.2 ± 7.2 | 44.5 ± 6.9 | <0.01 | [2] |
| LVFS (%) | 20.1 ± 4.9 | 24.2 ± 5.4 | <0.01 | [2] |
LVEDD: Left Ventricular End-Diastolic Diameter; LVESD: Left Ventricular End-Systolic Diameter; LVFS: Left Ventricular Fractional Shortening.
Table 2.3: Effects of this compound on Myocardial Fibrosis and Related Gene Expression in a Rat Model of Left Ventricular Hypertrophy
| Parameter | LV Hypertrophy | LV Hypertrophy + this compound (1 mg/kg) | Reference |
| Collagen Type I (protein level) | Significantly Increased | Significantly Attenuated | [3] |
| Collagen Type III (protein level) | Significantly Increased | Significantly Attenuated | [3] |
| TGF-β (gene expression) | Significantly Increased | Significantly Attenuated | [3] |
Table 2.4: Effects of this compound on Apoptosis and PI3K/Akt Signaling in Doxorubicin-Treated H9c2 Cardiomyocytes
| Parameter | Doxorubicin (2 µM) | Doxorubicin + this compound (1 µM) | p-value | Reference |
| Apoptotic Rate (%) | 45.5 ± 4.82 | 25.8 ± 2.1 | <0.05 | [4] |
| Phospho-Akt/Total Akt Ratio | Significantly Reduced | Significantly Recovered | <0.05 | [4] |
Core Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of Angiotensin-Converting Enzyme (ACE), which has profound downstream effects on multiple signaling cascades integral to cardiac remodeling.
The Renin-Angiotensin-Aldosterone System (RAAS)
This compound directly inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor and pro-remodeling molecule, angiotensin II (Ang II). This action is central to its therapeutic effects.[1]
Caption: this compound inhibits ACE, blocking Angiotensin II production and subsequent cardiac remodeling.
The TGF-β/Smad Signaling Pathway
Ang II is a known inducer of TGF-β1, a key profibrotic cytokine. This compound, by reducing Ang II levels, downregulates the TGF-β/Smad pathway, leading to decreased synthesis of extracellular matrix proteins like collagen, thereby mitigating cardiac fibrosis.[3]
Caption: this compound indirectly inhibits the pro-fibrotic TGF-β/Smad pathway by reducing Angiotensin II.
The NF-κB Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by down-regulating the NF-κB signaling pathway.[3] This is likely mediated through the reduction of Ang II-induced reactive oxygen species (ROS), which are potent activators of NF-κB.
Caption: this compound attenuates the pro-inflammatory NF-κB pathway, partly via ROS reduction.
The PI3K/Akt Signaling Pathway
This compound can protect cardiomyocytes from apoptosis by activating the pro-survival PI3K/Akt signaling pathway. Studies have shown that this compound can counteract doxorubicin-induced reduction in Akt phosphorylation, thereby promoting cell survival.[4]
Caption: this compound promotes cardiomyocyte survival by activating the pro-survival PI3K/Akt pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on cardiac remodeling.
Animal Model: Aortic Coarctation-Induced Left Ventricular Hypertrophy in Rats
-
Objective: To induce pressure-overload cardiac hypertrophy to study the effects of this compound.
-
Procedure:
-
Animal Preparation: Male Wistar rats (200-250g) are anesthetized (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A metallic clip with a specific internal diameter (e.g., 0.6 mm) is placed on the ascending aorta between the brachiocephalic trunk and the left common carotid artery to create a constriction.[5] Sham-operated animals undergo the same procedure without the clip placement.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate analgesics.
-
Treatment: this compound (e.g., 1 mg/kg) or vehicle is administered daily by oral gavage for a specified period (e.g., 4 weeks), starting at a designated time post-surgery.[3]
-
Endpoint Analysis: At the end of the treatment period, hearts are harvested for morphological, histological, and molecular analyses.
-
Western Blotting for PI3K/Akt Pathway Proteins
-
Objective: To quantify the expression and phosphorylation status of Akt in cardiomyocyte cell lysates.
-
Procedure:
-
Cell Culture and Treatment: H9c2 rat embryonic cardiac myoblasts are cultured under standard conditions. Cells are pretreated with this compound hydrochloride (e.g., 1 µM) for 1 hour, followed by treatment with an inducing agent like doxorubicin (e.g., 2 µM) for 24 hours.[4]
-
Protein Extraction: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against total Akt and phosphorylated Akt (e.g., p-Akt Ser473).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the ratio of phosphorylated protein to total protein.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Objective: To assess the enzymatic activity of matrix metalloproteinases (MMPs) in cardiac tissue.
-
Procedure:
-
Sample Preparation: Cardiac tissue is homogenized in an extraction buffer. Protein concentration is determined.
-
Electrophoresis: Protein samples (e.g., 20 µg) are loaded onto a non-reducing SDS-polyacrylamide gel copolymerized with gelatin (e.g., 1 mg/mL).
-
Renaturation and Development: After electrophoresis, the gel is washed in a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS and allow enzyme renaturation. The gel is then incubated overnight at 37°C in a developing buffer containing CaCl2 and ZnCl2, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weights of the bands correspond to pro- and active forms of MMP-2 and MMP-9.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
-
Objective: To detect the DNA-binding activity of NF-κB in nuclear extracts from cardiac tissue, indicating its activation.
-
Procedure:
-
Nuclear Extract Preparation: Nuclear proteins are isolated from cardiac tissue or cells using a specialized extraction kit or protocol that ensures separation from cytosolic components.
-
Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding sequence is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex. The specificity of the binding is confirmed by competition with an unlabeled consensus oligonucleotide.
-
Conclusion
This compound's efficacy in mitigating adverse cardiac remodeling is a multifactorial process orchestrated through its primary inhibition of the renin-angiotensin-aldosterone system. This foundational action cascades into the modulation of critical downstream signaling pathways, including the TGF-β/Smad, NF-κB, and PI3K/Akt pathways. The collective impact of these molecular effects is a significant reduction in cardiac hypertrophy, fibrosis, inflammation, and apoptosis. The quantitative data and experimental models presented in this guide provide a robust framework for understanding and further investigating the cardioprotective mechanisms of this compound, offering valuable insights for the development of novel therapeutic strategies for heart failure.
References
- 1. Effect of this compound hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. The spontaneously hypertensive rat as a model of the transition from compensated left ventricular hypertrophy to failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Benazepril's Antihypertensive Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antihypertensive efficacy of benazepril. It details the core signaling pathways, presents key quantitative data from pharmacokinetic and pharmacodynamic studies, and outlines the experimental protocols used to characterize this widely prescribed angiotensin-converting enzyme (ACE) inhibitor.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound is a prodrug that, upon oral administration, undergoes rapid absorption and subsequent hydrolysis, primarily in the liver, to form its active metabolite, benazeprilat .[1][2][3] Benazeprilat is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE).[4] The antihypertensive effect of this compound is primarily mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1]
The key molecular interaction involves benazeprilat competitively binding to the active site of ACE, preventing it from catalyzing the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II.[2] Angiotensin II is the principal effector molecule of the RAAS, exerting powerful physiological effects:
-
Potent Vasoconstriction: Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, leading to their contraction and a subsequent increase in systemic vascular resistance and blood pressure.[5][4]
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes the reabsorption of sodium and water in the renal tubules, thereby increasing blood volume and pressure.[5][4]
By inhibiting ACE, benazeprilat leads to:
-
Decreased Plasma Angiotensin II Levels: This results in vasodilation (relaxation of blood vessels) and a reduction in total peripheral resistance.[2]
-
Reduced Aldosterone Secretion: This leads to decreased sodium and water retention, contributing to a reduction in blood volume.[2][5]
The net result of these actions is a sustained reduction in both systolic and diastolic blood pressure.[4] While the primary mechanism is the suppression of the RAAS, this compound has also been shown to have an antihypertensive effect in patients with low-renin hypertension.[4] Additionally, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of this enzyme may lead to increased bradykinin levels, which could further contribute to the blood pressure-lowering effect, although the precise role remains to be fully elucidated.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The efficacy and dosing regimen of this compound are informed by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.
Pharmacokinetic Parameters
This compound is rapidly absorbed and converted to benazeprilat. The following tables summarize key pharmacokinetic parameters in adult humans.
| Parameter | This compound (Prodrug) | Benazeprilat (Active Metabolite) | Source(s) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | 1.0 - 2.0 hours (fasting) 2.0 - 4.0 hours (with food) | [1][3] |
| Protein Binding | ~96.7% | ~95.3% | [1][2][3] |
| Effective Half-life (accumulation) | N/A | 10 - 11 hours | [1][3] |
| Elimination | Primarily metabolized | Predominantly renal excretion | [1][2] |
| Bioavailability (oral) | At least 37% | Not directly applicable | [2][3] |
Table 1: Pharmacokinetic Profile of this compound and Benazeprilat.
Pharmacodynamic Parameters
The pharmacodynamic effect is characterized by potent and sustained ACE inhibition, leading to clinically significant blood pressure reduction.
| Parameter | Value | Conditions | Source(s) |
| Plasma ACE Inhibition | ≥80% - 90% | Single or multiple doses of ≥10 mg | [4] |
| Duration of ACE Inhibition | At least 24 hours | Doses of ≥10 mg | [4] |
| Peak Blood Pressure Reduction | Occurs 2-4 hours post-dose | Single-dose studies | [4] |
| Trough Blood Pressure Reduction (Systolic) | 6 - 12 mmHg | Once-daily doses (20-80 mg) | [4] |
| Trough Blood Pressure Reduction (Diastolic) | 4 - 7 mmHg | Once-daily doses (20-80 mg) | [4] |
| IC50 (Benazeprilat) | ~4.3 mmol/L | In vitro, feline plasma | [6] |
Table 2: Pharmacodynamic Profile of this compound. (Note: IC50 value is from a study in cats and serves to quantify the high affinity of benazeprilat for ACE).
Experimental Protocols
The characterization of this compound's molecular activity relies on standardized in vitro and in vivo experimental models.
In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against ACE. The assay is based on the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) to produce hippuric acid (HA).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) substrate
-
Benazeprilat (or other test inhibitor)
-
Sodium borate buffer (100 mM, pH 8.3) with 300 mM NaCl
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
UV/Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE (e.g., 100 mU/mL) in the sodium borate buffer.
-
Prepare a stock solution of HHL (e.g., 5 mM) in the sodium borate buffer.
-
Prepare a series of dilutions of benazeprilat in the buffer to test a range of concentrations. A positive control (e.g., captopril) and a negative control (buffer only) should be included.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microcentrifuge tube, add 20 µL of ACE solution (100 mU/mL) to 40 µL of the benazeprilat dilution (or control).
-
Incubate the mixture at 37°C for 5-10 minutes.[7]
-
-
Enzymatic Reaction:
-
Reaction Termination:
-
Stop the reaction by adding 250 µL of 1 M HCl.[9]
-
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to the tube, vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge the mixture (e.g., 4000 rpm for 15 minutes) to separate the phases.
-
-
Quantification:
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness (e.g., at room temperature or under a gentle stream of nitrogen).
-
Re-dissolve the dried hippuric acid in 1.0-3.0 mL of distilled water or buffer.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.[8]
-
-
Calculation:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Antihypertensive Effect Assessment in Spontaneously Hypertensive Rats (SHR)
The SHR model is a widely used preclinical model for essential hypertension. This protocol outlines the direct measurement of blood pressure.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Anesthetic (e.g., ketamine/diazepam combination)
-
Polyethylene catheters
-
Pressure transducer and data acquisition system
-
This compound solution for oral gavage
Procedure:
-
Surgical Instrumentation:
-
Anesthetize the SHR according to approved institutional animal care protocols.
-
Surgically implant a polyethylene catheter into the abdominal aorta via the femoral artery for direct blood pressure measurement.[10]
-
Exteriorize the catheter at the back of the neck to allow for connection to the recording equipment while the animal is conscious and freely moving.
-
Allow the animal to recover from surgery for at least 3 days.[10]
-
-
Baseline Blood Pressure Recording:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a defined period (e.g., 24 hours) in the conscious, unrestrained rat to establish a stable baseline.
-
-
Drug Administration:
-
Administer a single dose of this compound (or vehicle control) via oral gavage at a clinically relevant dose.
-
-
Post-Dose Blood Pressure Monitoring:
-
Continuously record SBP, DBP, and HR for at least 24 hours following drug administration.[10]
-
-
Data Analysis:
-
Analyze the data to determine the time to onset of the antihypertensive effect, the time to peak effect, the magnitude of blood pressure reduction (in mmHg), and the duration of action.
-
Compare the results from the this compound-treated group to the vehicle-treated control group using appropriate statistical methods.
-
Visualizations: Pathways and Workflows
Signaling Pathway: RAAS Inhibition by Benazeprilat
Caption: Mechanism of RAAS inhibition by benazeprilat.
Experimental Workflow: In Vitro ACE Inhibition Assay
Caption: Workflow for determining ACE inhibitory activity in vitro.
Logical Relationship: From Drug to Antihypertensive Effect
Caption: Causal chain from this compound intake to blood pressure reduction.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of this compound and benazeprilat in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 8. idpublications.org [idpublications.org]
- 9. 4.6. Enzyme Assay [bio-protocol.org]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
Benazepril's Role in Endothelial Function and Nitric Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, on endothelial function and nitric oxide (NO) bioavailability. Endothelial dysfunction is a critical initiating event in the pathogenesis of various cardiovascular diseases. This compound, beyond its primary antihypertensive action, exerts significant pleiotropic effects on the vascular endothelium. This document elucidates the dual mechanism of this compound: the inhibition of angiotensin II-mediated endothelial dysfunction and the potentiation of bradykinin-induced nitric oxide production. Detailed signaling pathways, quantitative data from clinical and preclinical studies, and comprehensive experimental protocols are presented to offer a thorough resource for researchers and professionals in cardiovascular drug development.
Introduction: Endothelial Dysfunction and the Renin-Angiotensin System
The vascular endothelium is a dynamic paracrine and endocrine organ that plays a pivotal role in maintaining cardiovascular homeostasis. A healthy endothelium regulates vascular tone, inflammation, and coagulation primarily through the synthesis and release of nitric oxide (NO). Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of hypertension, atherosclerosis, and diabetes, and serves as an independent predictor of cardiovascular events.[1][2]
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular function.[3] The primary effector of the RAS, angiotensin II (Ang II), is a potent vasoconstrictor and promotes inflammation, oxidative stress, and fibrosis within the vasculature.[4][5] Angiotensin-converting enzyme (ACE) is a key enzyme in the RAS, responsible for the conversion of the inactive angiotensin I to the highly active Ang II.[6] ACE is identical to kininase II, an enzyme that degrades the vasodilator peptide bradykinin.[6]
This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[6] Benazeprilat is a potent, non-sulfhydryl ACE inhibitor that effectively lowers blood pressure and confers cardiovascular protection.[6] A significant component of its protective effect is attributed to its ability to restore and improve endothelial function.
Mechanism of Action: A Two-Pronged Approach
This compound's beneficial effects on the endothelium are twofold: it mitigates the detrimental effects of Ang II and enhances the protective actions of bradykinin.
Inhibition of Angiotensin II-Mediated Endothelial Dysfunction
Ang II, by binding to its type 1 receptor (AT1R) on endothelial and vascular smooth muscle cells, triggers a cascade of signaling events that lead to endothelial dysfunction. This compound, by inhibiting ACE, reduces the circulating and tissue levels of Ang II, thereby attenuating these pathological processes.[3]
Signaling Pathway of Angiotensin II-Induced Vasoconstriction and Endothelial Dysfunction:
Ang II binding to the AT1R, a Gq-protein coupled receptor, initiates a signaling cascade that results in vasoconstriction and increased production of reactive oxygen species (ROS).[4][5]
This compound, by reducing Angiotensin II levels, mitigates these downstream effects, leading to reduced oxidative stress and improved endothelial function.
Potentiation of Bradykinin-Mediated Vasodilation
Bradykinin is a potent vasodilator that acts on the endothelium to stimulate the production of NO.[2] ACE (kininase II) is the primary enzyme responsible for the degradation of bradykinin. By inhibiting ACE, this compound increases the local concentration and half-life of bradykinin, thereby amplifying its beneficial effects on the endothelium.[6]
Signaling Pathway of Bradykinin-Induced Nitric Oxide Production:
Bradykinin binds to its B2 receptor on endothelial cells, initiating a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS) and the production of NO.[7]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from clinical and preclinical studies investigating the effects of this compound on endothelial function and related biomarkers.
Table 1: Clinical Studies on this compound and Endothelial Function
| Study | Patient Population | Intervention | Duration | Key Findings | Reference |
| Nagy et al. (1998) | 21 previously untreated hypertensive patients | 10 mg this compound daily | 1 month | In patients with baseline FMD <5%, a single 10 mg dose significantly improved FMD from 2.4% ± 2.5% to 5.08% ± 2.4% (P < 0.05). | [8] |
| Multicenter Study (1991) | 206 patients with mild to moderate hypertension | 20 mg this compound daily | 4 weeks | This compound (20 mg) lowered blood pressure by -12.2/-7.7 mm Hg. | [9] |
| Multicenter Study (1992) | 26 patients with chronic congestive heart failure | Single dose of 2 or 5 mg this compound | 24 hours | Significant decrease in systemic vascular resistance (27.1% to 32.0%) and a 67.8% ± 6.4% fall in ACE activity. | [3] |
| Asmar et al. (1998) | 16,987 patients with mild to moderate hypertension | 10 mg this compound daily (with HCTZ if needed) | 8 weeks | Mean sitting DBP decreased from 100.5 ± 5.5 mmHg to 82.5 ± 6.5 mmHg. | [10] |
Table 2: Preclinical Studies on this compound and Endothelial Function/Oxidative Stress
| Study | Model | Intervention | Key Findings | Reference |
| Liu et al. (2009) | Spontaneously hypertensive rats (SHR) | 10 mg/kg/day this compound for 12 weeks | Reduced upregulation of NADPH oxidase p47phox, ROS generation, and NF-κB p65 expression in the kidney. | [11] |
| Nazmi et al. (2016) | Doxorubicin-induced cardiotoxicity in H9c2 cells | 1 µM this compound pretreatment | Significantly enhanced cardiac CAT, SOD, and GSH-Px activity levels and significantly decreased MDA levels (P<0.01). | [12] |
| Kramer et al. (2006) | Rats with induced myocardial ischemia | Oral this compound | Significantly increased nitric oxide metabolite (NOx) levels (P < 0.05) and cGMP levels (P < 0.05). | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's effects on endothelial function.
Measurement of Flow-Mediated Dilation (FMD) in Humans
Objective: To non-invasively assess endothelium-dependent vasodilation.
Principle: Reactive hyperemia, induced by temporary limb ischemia, causes a shear stress-mediated release of NO from the endothelium, leading to vasodilation of the brachial artery. The extent of this dilation is a measure of endothelial function.
Protocol:
-
Patient Preparation: Patients should fast for at least 8-12 hours and refrain from smoking, caffeine, and vigorous exercise for 24 hours prior to the measurement. All vasoactive medications should be withheld for at least 4 half-lives.
-
Positioning: The patient lies supine in a quiet, temperature-controlled room for at least 10 minutes before the first scan. The arm is extended and supported in a comfortable position.
-
Baseline Imaging: A high-resolution ultrasound system with a linear array transducer (≥7.5 MHz) is used to image the brachial artery in a longitudinal plane, 2-15 cm above the antecubital fossa. The transducer position is optimized to obtain clear images of the anterior and posterior walls of the artery.
-
Baseline Diameter Measurement: Once a clear and stable image is obtained, the diameter of the brachial artery is measured at end-diastole for at least 1 minute to establish a baseline.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery. The cuff is inflated to a suprasystolic pressure (at least 50 mmHg above systolic blood pressure) for 5 minutes.
-
Post-Occlusion Imaging: The cuff is rapidly deflated. Continuous recording of the brachial artery diameter and blood flow velocity (using pulsed-wave Doppler) begins at least 30 seconds before cuff deflation and continues for at least 3 minutes after deflation.
-
Data Analysis: FMD is calculated as the maximum percentage change in artery diameter from the baseline measurement.
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
-
Endothelium-Independent Vasodilation (Optional): After a 15-minute rest period to allow the vessel to return to baseline, a sublingual dose of nitroglycerin (e.g., 400 µg) can be administered to assess endothelium-independent vasodilation. The brachial artery diameter is then measured for an additional 10 minutes.
In Vitro Measurement of Nitric Oxide Production (Griess Assay)
Objective: To quantify nitrite (a stable metabolite of NO) in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate growth medium.
-
Treatment: Cells are washed and incubated with serum-free medium containing benazeprilat at various concentrations for a specified duration (e.g., 24 hours). A positive control (e.g., bradykinin) and a negative control (vehicle) should be included.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Solution A: Sulfanilamide in an acidic solution.
-
Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water. These solutions are mixed in equal volumes immediately before use.
-
-
Assay Procedure:
-
A standard curve is prepared using known concentrations of sodium nitrite.
-
An equal volume of the Griess reagent is added to each sample and standard in a 96-well plate.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The nitrite concentration in the samples is determined by comparing their absorbance to the standard curve.
Western Blot for eNOS Phosphorylation
Objective: To determine the phosphorylation status of eNOS at specific activating (e.g., Ser1177) or inhibitory sites.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for total eNOS and phosphorylated eNOS.
Protocol:
-
Cell Lysis: Endothelial cells treated with benazeprilat are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-eNOS (e.g., anti-phospho-eNOS Ser1177) or total eNOS.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated eNOS to total eNOS is calculated to determine the relative level of eNOS activation.
Measurement of Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Levels
Objective: To assess the effect of this compound on oxidative stress.
Principle: SOD activity is measured by its ability to inhibit the reduction of a chromogenic substrate by superoxide radicals. MDA, a marker of lipid peroxidation, is measured by its reaction with thiobarbituric acid (TBA) to form a colored product.
Protocol (using commercial kits):
-
Sample Preparation: Endothelial cells are treated with benazeprilat, and cell lysates are prepared.
-
SOD Activity Assay:
-
A standard curve is prepared using a known SOD standard.
-
Cell lysates are added to a microplate well containing the reaction mixture provided in the kit.
-
The reaction is initiated, and the change in absorbance is measured over time using a microplate reader.
-
SOD activity is calculated based on the inhibition of the reaction rate and normalized to the protein concentration.
-
-
MDA Assay:
-
A standard curve is prepared using an MDA standard.
-
Cell lysates are mixed with the TBA reagent and incubated at high temperature (e.g., 95°C) for a specified time.
-
After cooling, the absorbance of the resulting colored product is measured at a specific wavelength (typically around 532 nm).
-
The MDA concentration is determined from the standard curve and normalized to the protein concentration.
-
Conclusion
This compound's role in improving endothelial function extends beyond its blood pressure-lowering effect. By dually inhibiting the detrimental Angiotensin II pathway and potentiating the beneficial Bradykinin-nitric oxide axis, this compound directly targets the pathophysiology of endothelial dysfunction. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community engaged in cardiovascular research and drug development. Further investigation into the specific molecular interactions of benazeprilat within these signaling cascades will continue to refine our understanding and may unveil novel therapeutic targets for the prevention and treatment of cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. NADPH Oxidases and Angiotensin II Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.profil.com [blog.profil.com]
- 6. researchgate.net [researchgate.net]
- 7. Life History of eNOS: Partners and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Protocol Griess Test [protocols.io]
- 10. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Beneficial effects of combined this compound-amlodipine on cardiac nitric oxide, cGMP, and TNF-alpha production after cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Investigation of Benazepril's Anti-Inflammatory Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the anti-inflammatory properties of benazepril, an angiotensin-converting enzyme (ACE) inhibitor. Beyond its well-established role in managing hypertension, emerging research indicates that this compound exerts significant anti-inflammatory effects through various mechanisms, positioning it as a potential therapeutic agent for inflammatory conditions. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for relevant in vivo models, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Anti-Inflammatory Action
This compound's anti-inflammatory effects are primarily attributed to its ability to inhibit the production of angiotensin II, a peptide with pro-inflammatory properties. The downstream effects of this inhibition include the downregulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β), and a reduction in oxidative stress through the decreased production of reactive oxygen species (ROS).[1][2][3][4][5]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies investigating the anti-inflammatory effects of this compound in various animal models.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume at 3 hours (mean ± SD) | Percentage Inhibition of Edema | Reference |
| Control | - | 3.2 ± 0.43 | - | [6] |
| Indomethacin (Standard) | 10 | 1.4 ± 0.20 | 56.25% | [6] |
| This compound | 5 | 2.04 ± 0.36 | 36.25% | [6] |
| This compound | 10 | 1.8 ± 0.26 | 43.75% | [6] |
| This compound | 15 | 1.6 ± 0.33 | 50.00% | [6] |
Table 2: Effect of this compound on Inflammatory and Fibrotic Markers in a Rat Model of Left Ventricular Hypertrophy
| Parameter | Sham Operation | Left Ventricular Hypertrophy (LVH) | LVH + this compound (1 mg/kg) | Reference |
| Collagen Type I/III (protein levels) | - | Significantly Increased | Significantly Attenuated | [2][3] |
| TNF-α (protein levels) | - | Significantly Increased | Significantly Attenuated | [2][3] |
| VCAM-1 (protein levels) | - | Significantly Increased | Significantly Attenuated | [2][3] |
| TGF-β (gene expression) | - | Significantly Increased | Significantly Attenuated | [2][3] |
| NF-κB (activation) | - | Significantly Increased | Significantly Attenuated | [2][3] |
| Intracellular ROS Production | - | Significantly Increased | Significantly Attenuated | [2][3] |
Table 3: Effect of this compound on Renal Inflammation and Oxidative Stress in a Rat Model of Diabetic Nephropathy
| Parameter | Control | Diabetic Nephropathy (DN) | DN + this compound (10 mg/kg/day) | Reference |
| NADPH oxidase p47phox (expression) | - | Upregulated | Reduced | [4][7] |
| ROS Generation | - | Increased | Reduced | [4][7] |
| NF-κB p65 (expression) | - | Upregulated | Reduced | [4][7] |
| p-NF-κB p65 (expression) | - | Upregulated | Reduced | [4][7] |
| VCAM-1 (expression) | - | Upregulated | Reduced | [4][7] |
| TGF-β1 (expression) | - | Upregulated | Reduced | [4][7] |
Experimental Protocols
This section provides detailed methodologies for key preclinical models used to evaluate the anti-inflammatory properties of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Adult albino Wistar rats of either sex are used.[8]
-
Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of this compound (e.g., 5, 10, and 15 mg/kg).[8]
-
Procedure:
-
A baseline measurement of the paw volume of each rat is taken using a plethysmometer.
-
The standard and test drugs are administered orally one hour before the induction of inflammation.[8] The control group receives the vehicle.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline into the right hind paw of each rat.[9][10]
-
Paw volume is then measured at specific time intervals after the carrageenan injection, typically at 1, 2, and 3 hours.[8]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.
Left Ventricular Hypertrophy in Rats
This model is used to study inflammation and fibrosis in the context of cardiac remodeling.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Left Ventricular Hypertrophy (LVH): LVH is induced by abdominal aortic coarctation.[2][3]
-
Grouping: The animals are divided into a sham-operated group, an LVH group, and an LVH group treated with this compound (e.g., 1 mg/kg, once a day by gavage for 4 weeks).[2][3]
-
Procedure:
-
Following the induction of LVH, this compound treatment is initiated.
-
After the treatment period, hemodynamic and hemorheological parameters are measured.
-
The hearts are excised for assessment of LV hypertrophy, dilatation, and fibrosis through histological analysis.
-
Molecular assays are performed on cardiac tissue to determine the protein levels of inflammatory markers (e.g., TNF-α, VCAM-1), fibrotic markers (e.g., Collagen type I/III, TGF-β), activation of signaling molecules (e.g., NF-κB, Smad), and intracellular ROS production.[2][3]
-
-
Data Analysis: The measured parameters are compared between the different experimental groups to assess the effect of this compound.
Diabetic Nephropathy in Rats
This model is relevant for studying inflammation and end-organ damage in the context of diabetes.
-
Animals: Male Wistar rats are frequently used.[7]
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg.[7] Successful induction is confirmed by measuring blood glucose levels.
-
Grouping: The rats are divided into a normal control group, an untreated diabetic nephropathy (DN) group, and a DN group treated with this compound (e.g., 10 mg/kg/day for 12 weeks).[7]
-
Procedure:
-
After the successful induction of diabetes, this compound treatment is initiated.
-
Throughout the study, renal function is monitored by measuring 24-hour urinary protein, creatinine clearance, and blood urea nitrogen (BUN).[7]
-
At the end of the study, the kidneys are harvested.
-
Immunohistochemistry, quantitative real-time PCR, and western blot analysis are performed on kidney tissue to measure the expression of markers of oxidative stress (NADPH oxidase p47phox), inflammation (NF-κB p65, VCAM-1), and fibrosis (TGF-β1).[4][7]
-
-
Data Analysis: The data from the this compound-treated group is compared with the untreated DN group and the normal control group.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in this compound's anti-inflammatory action and a general workflow for preclinical assessment.
Caption: this compound's core anti-inflammatory signaling pathway.
Caption: General experimental workflow for preclinical evaluation.
Caption: NF-κB and TGF-β signaling pathways in inflammation.
References
- 1. This compound hydrochloride improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of sodium‑glucose cotransporter 2 inhibitor and this compound on diabetic nephropathic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an angiotensin-converting enzyme inhibitor, alleviates renal injury in spontaneously hypertensive rats by inhibiting advanced glycation end-product-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on renal function and kidney expression of matrix metalloproteinase-2 and tissue inhibitor of metalloproteinase-2 in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Unseen: An In-Depth Technical Guide to the In Vitro Off-Target Effects of Benazepril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, effectively manages hypertension and heart failure by blocking the renin-angiotensin-aldosterone system.[1] While its on-target mechanism is well-characterized, a comprehensive understanding of a drug's full biological activity requires investigation into its "off-target" effects. These unintended interactions with other biological molecules can lead to unforeseen side effects or, potentially, novel therapeutic applications.
This technical guide provides a detailed examination of the known in vitro off-target effects of this compound and its active metabolite, benazeprilat. It is important to note that while comprehensive in vitro safety pharmacology screening data against large panels of kinases, G-protein coupled receptors (GPCRs), and ion channels are not extensively available in the public domain for this compound, existing research has illuminated several non-ACE-mediated activities. This document synthesizes these findings, presenting available data, detailed experimental protocols, and visual representations of the implicated biological pathways and workflows.
Known Off-Target Activities of this compound In Vitro
Research has identified several cellular processes and signaling pathways that are modulated by this compound, independent of its ACE inhibitory action. These include effects on cell signaling cascades, endothelial progenitor cell function, and matrix metalloproteinase activity.
Modulation of PI3K/Akt and ERK Signaling Pathways
This compound has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial for cell survival, proliferation, and growth.
Data Summary: Effects of this compound on PI3K/Akt and ERK Signaling
| Cell Line | Condition | This compound Concentration | Observed Effect | Reference |
| Glomerular Mesangial Cells | High Glucose | Not specified | Attenuated high glucose-induced ERK and Akt phosphorylation. |
Experimental Protocols:
Western Blotting for ERK and Akt Phosphorylation
-
Cell Culture: Glomerular mesangial cells are cultured under high glucose conditions to induce a disease-relevant state.
-
Treatment: Cells are treated with this compound at a specified concentration and for a defined duration.
-
Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound.
Signaling Pathway and Experimental Workflow Diagrams:
Effects on Endothelial Progenitor Cell (EPC) Function
This compound has been observed to influence the function of endothelial progenitor cells (EPCs), which are critical for vascular repair and angiogenesis.
Data Summary: Effects of this compound on Endothelial Progenitor Cells
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Endothelial Progenitor Cells | Dose-dependent | Improved proliferation, adhesion, and migration. |
Experimental Protocols:
EPC Proliferation Assay (MTT Assay)
-
Cell Isolation and Culture: EPCs are isolated from peripheral blood and cultured in appropriate media.
-
Treatment: EPCs are treated with varying concentrations of this compound for a specified period.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells, and the percentage of proliferation is calculated relative to an untreated control.
EPC Adhesion Assay
-
Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin).
-
Cell Labeling and Treatment: EPCs are labeled with a fluorescent dye (e.g., Calcein-AM) and then treated with this compound.
-
Seeding: The labeled and treated EPCs are seeded onto the coated plates and allowed to adhere for a specific time.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Fluorescence Measurement: The fluorescence of the adherent cells is measured using a fluorescence plate reader.
-
Analysis: The fluorescence intensity is proportional to the number of adherent cells.
EPC Migration Assay (Transwell Assay)
-
Setup: A Transwell insert with a porous membrane is placed in a well containing media with a chemoattractant.
-
Seeding and Treatment: EPCs, pre-treated with this compound, are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated to allow the cells to migrate through the pores towards the chemoattractant.
-
Fixation and Staining: The non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The migrated cells are counted under a microscope or the stain is eluted and the absorbance is measured.
Experimental Workflow Diagram:
Interaction with Matrix Metalloproteinases (MMPs)
Some studies suggest that ACE inhibitors, as a class, may interact with matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix. This interaction could have implications for tissue remodeling.
Data Summary: Effects of this compound on Matrix Metalloproteinases
| Model | This compound Treatment | Observed Effect | Reference |
| Diabetic Rat Kidney | 10 mg/kg/day for 12 weeks | Attenuated the diabetes-associated decrease in MMP-2 activity and expression, and the increase in TIMP-2 expression. | [2] |
Experimental Protocols:
Gelatin Zymography for MMP-2 Activity
-
Sample Preparation: Kidney tissue homogenates are prepared from control and this compound-treated diabetic rats.
-
Electrophoresis: Protein samples are subjected to non-reducing SDS-PAGE containing gelatin as a substrate.
-
Enzyme Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. The areas of MMP activity appear as clear bands against a blue background.
-
Analysis: The intensity of the clear bands is quantified to determine the relative activity of MMP-2.
Immunohistochemistry for MMP-2 and TIMP-2 Expression
-
Tissue Preparation: Kidney tissue sections are prepared and mounted on slides.
-
Antigen Retrieval: The slides are treated to unmask the antigenic sites.
-
Blocking: Non-specific binding sites are blocked.
-
Primary Antibody Incubation: The sections are incubated with primary antibodies specific for MMP-2 and TIMP-2.
-
Secondary Antibody Incubation and Detection: A labeled secondary antibody and a suitable detection system are used to visualize the protein expression.
-
Analysis: The staining intensity and distribution are assessed to determine the effect of this compound on MMP-2 and TIMP-2 expression.
Logical Relationship Diagram:
Conclusion and Future Directions
The available in vitro data, while not encompassing broad off-target screening, reveal that this compound can modulate key cellular signaling pathways and functions beyond its primary role as an ACE inhibitor. The effects on PI3K/Akt and ERK signaling, endothelial progenitor cell activity, and matrix metalloproteinase expression highlight the complex pharmacology of this widely used drug.
For drug development professionals, these findings underscore the importance of early and comprehensive off-target profiling. The lack of publicly available broad-panel screening data for this compound represents a knowledge gap. Future investigations employing systematic screening against diverse target classes would provide a more complete safety and activity profile, potentially uncovering novel therapeutic opportunities or explaining idiosyncratic adverse events. Researchers are encouraged to utilize the detailed protocols provided herein as a foundation for further exploring the non-canonical activities of this compound and other ACE inhibitors. A deeper understanding of these off-target effects will ultimately contribute to the safer and more effective use of this important class of cardiovascular drugs.
References
The Role of Benazepril in Modulating Smooth Muscle α-Actin (α-SMA): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, plays a significant role in modulating the expression of smooth muscle α-actin (α-SMA), a key marker of myofibroblast differentiation and tissue fibrosis.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence underlying the effects of this compound on α-SMA. By inhibiting the renin-angiotensin-aldosterone system (RAAS), this compound effectively attenuates the expression of α-SMA, primarily through the downregulation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols, and provides visual representations of the involved signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: this compound and its Primary Mechanism of Action
This compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[4] As an ACE inhibitor, its primary mechanism of action is the inhibition of the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II.[4][5][6] By reducing the levels of angiotensin II, this compound leads to vasodilation and a decrease in blood pressure.[5] Beyond its hemodynamic effects, the reduction in angiotensin II has profound implications for cellular processes involved in tissue remodeling and fibrosis, where the modulation of α-SMA is a central event.[1][7][8]
The Role of α-SMA in Fibrosis and Tissue Remodeling
Smooth muscle α-actin (α-SMA) is a cytoskeletal protein that is characteristically expressed in myofibroblasts.[9] These cells are crucial for wound healing and tissue repair; however, their persistent activation and excessive deposition of extracellular matrix (ECM) components are hallmarks of pathological fibrosis in various organs, including the heart, kidneys, and blood vessels.[10][11] The expression of α-SMA confers contractile properties to myofibroblasts, contributing to tissue stiffening and organ dysfunction.[9][12] Therefore, therapeutic strategies aimed at reducing α-SMA expression are of significant interest in the management of fibrotic diseases.
This compound's Modulation of α-SMA: The Signaling Pathway
The inhibitory effect of this compound on α-SMA expression is primarily mediated through its influence on the TGF-β1 signaling pathway, a master regulator of fibrosis.
The Angiotensin II - TGF-β1 Axis
Angiotensin II is a potent inducer of TGF-β1.[13][14][15] By inhibiting the production of angiotensin II, this compound effectively downregulates the expression and secretion of TGF-β1.[1][2] This is a critical step in the anti-fibrotic action of this compound.
TGF-β1 Signaling and α-SMA Expression
TGF-β1 signals through a receptor complex, leading to the phosphorylation and activation of Smad proteins (specifically Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, promoting the expression of target genes, including α-SMA (ACTA2).[10] this compound, by reducing TGF-β1 levels, consequently leads to decreased Smad activation and a subsequent reduction in α-SMA expression.[3][16]
Involvement of Other Pathways
Studies also suggest that this compound may exert its effects on α-SMA through the modulation of other signaling pathways, such as the NF-κB pathway, and by reducing oxidative stress through the inhibition of reactive oxygen species (ROS) production.[8][16][17]
Below is a diagram illustrating the signaling pathway through which this compound modulates α-SMA expression.
Caption: this compound's signaling pathway in modulating α-SMA expression.
Quantitative Data on this compound's Effect on α-SMA
Multiple studies have quantified the inhibitory effect of this compound on α-SMA expression in various experimental models. The following table summarizes representative findings.
| Experimental Model | Tissue/Cell Type | Treatment | Method of Quantification | Result | Reference |
| Streptozotocin-induced diabetic rats | Glomeruli | This compound | Western Blot, qRT-PCR | Significant decrease in α-SMA protein and mRNA expression compared to untreated diabetic rats. | [1][2] |
| Spontaneously hypertensive rats | Vagina | This compound | Western Blot, Immunohistochemistry | Decreased α-SMA expression. | [7] |
| Cultured glomerular mesangial cells | - | High glucose + this compound | Western Blot, qRT-PCR | Inhibition of high glucose-induced α-SMA protein and mRNA expression. | [1][2] |
| Rats with left ventricular hypertrophy | Myocardium | This compound | Not specified for α-SMA, but noted reduction in fibrosis markers. | Reduction in fibrosis. | [8][16] |
Experimental Protocols
The investigation of this compound's effect on α-SMA typically involves both in vivo and in vitro experimental models.
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
This model is frequently used to study diabetic complications, including renal fibrosis.
-
Induction of Diabetes: Male Wistar or Sprague-Dawley rats are injected with a single intraperitoneal dose of STZ (e.g., 60 mg/kg) to induce diabetes.
-
Treatment Groups: Animals are typically divided into a control group, a diabetic group, and a diabetic group treated with this compound (e.g., 10 mg/kg/day via gavage) for a specified duration (e.g., 12 weeks).[18]
-
Tissue Collection: At the end of the treatment period, kidneys are harvested. One kidney may be fixed in formalin for histological analysis, and the other snap-frozen for molecular analysis.
-
Analysis of α-SMA Expression:
-
Immunohistochemistry: Formalin-fixed, paraffin-embedded kidney sections are stained with an anti-α-SMA antibody to visualize and quantify its expression in the glomeruli and interstitium.
-
Western Blot: Kidney cortex lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with an anti-α-SMA antibody to determine protein levels.
-
qRT-PCR: Total RNA is extracted from the kidney cortex, reverse transcribed to cDNA, and the expression of the α-SMA gene (ACTA2) is quantified using real-time PCR.
-
In Vitro Model: High Glucose-Treated Glomerular Mesangial Cells
This model mimics the hyperglycemic conditions of diabetes.
-
Cell Culture: Primary rat or human glomerular mesangial cells are cultured in standard medium.
-
Treatment: Cells are exposed to high glucose (e.g., 30 mM) to induce α-SMA expression. A control group is maintained in normal glucose (e.g., 5.5 mM). A treatment group is co-incubated with high glucose and benazeprilat (the active metabolite of this compound).
-
Cell Lysis and Analysis: After the treatment period (e.g., 48 hours), cells are harvested.
-
Western Blot: Cell lysates are analyzed for α-SMA protein expression.
-
qRT-PCR: RNA is extracted and analyzed for α-SMA mRNA expression.
-
Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with an anti-α-SMA antibody to visualize changes in the cytoskeleton.
-
Below is a diagram of a typical experimental workflow.
Caption: A typical experimental workflow for studying this compound's effect on α-SMA.
Conclusion and Future Directions
This compound effectively modulates the expression of smooth muscle α-actin, a key driver of tissue fibrosis. Its mechanism of action is primarily centered on the inhibition of the ACE/Angiotensin II/TGF-β1 axis.[1][2] The presented data and experimental protocols provide a solid foundation for researchers investigating the anti-fibrotic properties of this compound and other ACE inhibitors.
Future research should focus on:
-
Elucidating the role of this compound in modulating other pro-fibrotic pathways.
-
Investigating the potential of this compound in reversing established fibrosis.
-
Exploring the efficacy of combination therapies involving this compound and other anti-fibrotic agents.
This in-depth understanding of this compound's role in α-SMA modulation will be instrumental in the development of novel therapeutic strategies for a wide range of fibrotic diseases.
References
- 1. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic attenuation of myocardial fibrosis in spontaneously hypertensive rats by joint treatment with this compound and candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protective effects of irbesartan and this compound against vaginal vascular remodeling and fibrosis in female spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Modulation of angiotensin II signaling in the prevention of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Angiotensin II upregulates fibroblast-myofibroblast transition through Cx43-dependent CaMKII and TGF-β1 signaling in neonatal rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats [agris.fao.org]
- 18. Effects of this compound on cardiac fibrosis in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cardioprotective Role of Benazepril in Modulating the PI3K/Akt Signaling Pathway Amidst Cardiotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiotoxicity, a significant concern in various therapeutic interventions, particularly chemotherapy, poses a substantial threat to patient outcomes. The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival and apoptosis, and its dysregulation is implicated in the pathogenesis of cardiac damage. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated cardioprotective effects that extend beyond its primary antihypertensive action. This technical guide provides an in-depth examination of the molecular interplay between this compound and the PI3K/Akt signaling pathway in the context of cardiotoxicity. It consolidates quantitative data from preclinical studies, offers detailed experimental protocols for key assays, and presents visual diagrams of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers in cardiology and drug development.
Introduction: The Challenge of Cardiotoxicity
Cardiotoxicity refers to damage to the heart muscle, which can manifest as a wide range of cardiac dysfunctions, from asymptomatic arrhythmias to life-threatening heart failure. A notable cause of cardiotoxicity is the administration of certain therapeutic agents, such as the anthracycline chemotherapeutic drug doxorubicin (DOX). DOX is known to stimulate the generation of reactive oxygen species (ROS), leading to oxidative stress and impaired mitochondrial function, which in turn induces cardiomyocyte apoptosis and cardiac injury.[1][2]
Angiotensin-converting enzyme (ACE) inhibitors, a class of drugs primarily used to treat hypertension and heart failure, have been identified for their protective effects on the cardiovascular system.[2] this compound, a potent ACE inhibitor, is hydrolyzed in the liver to its active metabolite, benazeprilat.[3] Benazeprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] This mechanism leads to vasodilation and reduced aldosterone secretion, contributing to its antihypertensive effects.[3][4] Recent research has unveiled a more direct cardioprotective role for this compound, implicating its ability to modulate intracellular signaling pathways crucial for cell survival, such as the PI3K/Akt pathway.[1][2]
The PI3K/Akt Signaling Pathway in Cardiac Health and Disease
The PI3K/Akt signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] In the context of the heart, this pathway is a key regulator of cardiomyocyte size and survival.[5][7] The activation of the PI3K/Akt pathway is generally considered to be cardioprotective, promoting cell survival and adaptive (physiological) hypertrophy while inhibiting apoptosis and pathological remodeling.[7][8]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors such as insulin-like growth factor 1 (IGF-1).[7] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).[7] Activated Akt then phosphorylates a host of downstream targets to exert its anti-apoptotic and pro-survival effects.
Conversely, dysregulation of this pathway is associated with cardiac pathologies. For instance, reduced levels of phosphorylated Akt (p-Akt) are linked to doxorubicin-induced cardiac dysfunction.[1]
This compound's Cardioprotective Mechanism via PI3K/Akt Modulation
Recent in vitro studies have elucidated the mechanism by which this compound confers its cardioprotective effects against doxorubicin-induced cardiotoxicity. Pretreatment with this compound has been shown to counteract DOX-induced oxidative stress and suppress cardiomyocyte apoptosis by activating the PI3K/Akt signaling pathway.[1][2]
The key finding is that this compound pretreatment significantly increases the phosphorylation of Akt.[1] This enhanced Akt activation is crucial for its protective effects, as the inhibition of Akt with a specific inhibitor, MK2206, was found to abolish the protective effects of this compound against DOX-induced cell injury.[1][2] These findings strongly suggest that the cardioprotective effects of this compound in the setting of doxorubicin-induced cardiotoxicity are, at least in part, mediated by the activation of the PI3K/Akt signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from a key study investigating the effects of this compound on doxorubicin-induced cardiotoxicity in rat embryonic cardiac myoblast (H9c2) cells.[1]
Table 1: Effect of this compound on H9c2 Cell Viability and LDH Release in the Presence of Doxorubicin
| Treatment Group | Cell Viability (% of Control) | LDH Release (U/l) |
| Control | 100.0 ± 0.0 | 45.3 ± 3.7 |
| Doxorubicin (2 µM) | 62.5 ± 5.3 | 125.6 ± 10.2 |
| This compound (1 µM) + Doxorubicin (2 µM) | 85.3 ± 4.1 | 78.9 ± 6.5 |
| This compound (1 µM) + MK2206 (Akt inhibitor) + Doxorubicin (2 µM) | 68.1 ± 3.9# | 110.4 ± 8.9# |
*Data are presented as mean ± standard deviation. **p<0.01 vs. Control; p<0.05 vs. Doxorubicin; #p<0.05 vs. This compound + Doxorubicin.
Table 2: Effect of this compound on Oxidative Stress Markers in Doxorubicin-Treated H9c2 Cells
| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GSH-Px Activity (U/mg protein) |
| Control | 120.5 ± 10.8 | 85.2 ± 7.6 | 65.4 ± 5.9 |
| Doxorubicin (2 µM) | 55.3 ± 4.9 | 40.1 ± 3.6 | 28.7 ± 2.5** |
| This compound (1 µM) + Doxorubicin (2 µM) | 98.7 ± 8.9 | 70.3 ± 6.3 | 52.1 ± 4.7* |
*Data are presented as mean ± standard deviation. **p<0.01 vs. Control; p<0.05 vs. Doxorubicin.
Table 3: Effect of this compound on Apoptosis and Akt Phosphorylation in Doxorubicin-Treated H9c2 Cells
| Treatment Group | Apoptotic Rate (%) | p-Akt/Akt Ratio (relative to Control) |
| Control | 8.6 ± 1.2 | 1.00 |
| Doxorubicin (2 µM) | 45.5 ± 4.8 | 0.45 ± 0.04 |
| This compound (1 µM) + Doxorubicin (2 µM) | 25.8 ± 2.1 | 0.85 ± 0.07 |
| This compound (1 µM) + MK2206 (Akt inhibitor) + Doxorubicin (2 µM) | 40.2 ± 3.5# | 0.50 ± 0.05# |
*Data are presented as mean ± standard deviation. **p<0.01 vs. Control; p<0.05 vs. Doxorubicin; #p<0.05 vs. This compound + Doxorubicin.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the study by Zhan et al. (2021) and are supplemented with standard laboratory procedures.[1]
H9c2 Cell Culture and Treatment
-
Cell Culture:
-
Culture H9c2 rat embryonic cardiac myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment Protocol:
-
Seed H9c2 cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Pretreat cells with this compound hydrochloride (1 µM) for 1 hour.
-
For inhibitor studies, pre-incubate with the Akt inhibitor MK2206 for 1 hour prior to this compound treatment.
-
Induce cardiotoxicity by treating cells with doxorubicin (2 µM) for 24 hours.
-
Include a control group (no treatment), a doxorubicin-only group, and a this compound-only group.
-
Measurement of Myocardial Enzyme Activity
-
Lactate Dehydrogenase (LDH) Assay:
-
Following treatment, collect the cell culture medium.
-
Measure LDH activity in the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
The assay is based on the conversion of a tetrazolium salt into a red formazan product, with the amount of color formed being proportional to the LDH activity.
-
Measure absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) Assays:
-
After treatment, wash cells with cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Measure the activities of SOD, CAT, and GSH-Px in the cell lysates using commercially available colorimetric assay kits according to the manufacturer's protocols.
-
Apoptosis Detection by Flow Cytometry
-
Cell Preparation:
-
Following treatment, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with an Annexin V-APC/7-AAD Apoptosis Detection Kit according to the manufacturer's protocol. This involves incubating the cells with Annexin V-APC and 7-AAD in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, 7-AAD-negative cells are considered early apoptotic.
-
Annexin V-positive, 7-AAD-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells.
-
Western Blot Analysis for PI3K/Akt Pathway Proteins
-
Protein Extraction:
-
After treatment, wash H9c2 cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of p-Akt to total Akt.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's modulation of the PI3K/Akt pathway in cardiotoxicity.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of PI3K/Akt pathway proteins.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound in mitigating doxorubicin-induced cardiotoxicity through the activation of the PI3K/Akt signaling pathway. The quantitative data demonstrate this compound's ability to improve cell viability, reduce oxidative stress, and inhibit apoptosis in cardiomyocytes. The detailed protocols provided herein offer a framework for researchers to investigate these mechanisms further.
Future research should aim to validate these in vitro findings in preclinical animal models of doxorubicin-induced cardiotoxicity to assess the therapeutic potential of this compound in a more complex physiological system. Furthermore, exploring the upstream regulators of PI3K/Akt that are modulated by this compound could unveil additional targets for cardioprotective interventions. A deeper understanding of these molecular interactions will be instrumental in developing novel strategies to prevent and treat cardiotoxicity, ultimately improving the safety and efficacy of essential therapies like chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Annexin V-APC/7-AAD Apoptosis Kit - Elabscience® [elabscience.com]
- 5. fn-test.com [fn-test.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
Methodological & Application
Application Note: Quantification of Benazepril and Benazeprilat in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and diabetic kidney disease.[1] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, benazeprilat.[1] The therapeutic efficacy of this compound is attributed to the action of benazeprilat, which blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1]
Accurate quantification of both this compound and benazeprilat in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and its active metabolite, benazeprilat, in human plasma. The method utilizes a simple protein precipitation for sample preparation, ensuring high throughput and reproducibility.
Experimental Protocols
2.1. Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Benazeprilat Reference Standard
-
Moexipril (Internal Standard, IS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
2.2. Instrumentation
-
Liquid Chromatograph: Shimadzu, Agilent, or equivalent system
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410 or equivalent) equipped with an electrospray ionization (ESI) source.[2]
-
Analytical Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[3][4]
2.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, benazeprilat, and moexipril (IS) by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of this compound and benazeprilat from the stock solutions using a mixture of acetonitrile and water (50:50, v/v) to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the moexipril stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
2.4. Sample Preparation Protocol
-
Pipette 200 µL of human plasma (blank, CC standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the moexipril IS working solution (100 ng/mL) to all tubes except the blank. For the blank, add 50 µL of acetonitrile.
-
Vortex the samples for 10 seconds.
-
Add 600 µL of acetonitrile as the precipitating solvent.[5]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The chromatographic and mass spectrometric conditions are summarized in the tables below. These parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 100 mm x 4.6 mm, 5 µm[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.6 mL/min[3] |
| Gradient | Isocratic: 70% B[5] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry and MRM Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Ion Source Temp. | 350°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| This compound | m/z 425.2 → 351.2 |
| Benazeprilat | m/z 397.2 → 236.1 |
| Moexipril (IS) | m/z 499.3 → 206.1 |
Note: The specific precursor and product ions (m/z) and collision energies should be optimized for the instrument in use. The provided values are common examples.
Data and Results
The method was validated according to regulatory guidelines.
Table 3: Method Validation Summary
| Parameter | This compound | Benazeprilat |
|---|---|---|
| Linearity Range | 0.5 - 100 ng/mL[5] | 5 - 200 ng/mL[5] |
| Correlation Coeff. (r²) | > 0.998[5] | > 0.998[5] |
| Lower LOQ | 0.2 ng/mL[3] | 0.2 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical flow of analyte through the LC-MS/MS system.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound and its active metabolite benazeprilat in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Simultaneous determination of lercanidipine, this compound and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Simultaneous determination of amlodipine, this compound and benazeprilat in human plasma by LC-HESI/MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Benazepril Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in various rodent models. The protocols detailed below are intended to serve as a foundational resource for studying the pharmacodynamics, pharmacokinetics, and therapeutic efficacy of this compound in preclinical research settings.
Overview and Mechanism of Action
This compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2] Benazeprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3][4] By blocking ACE, benazeprilat prevents the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3][4][5] The inhibition of ACE also leads to an increase in bradykinin levels, which may contribute to the therapeutic effects of this compound. This compound is utilized in rodent models to investigate its therapeutic potential for hypertension, heart failure, and chronic kidney disease.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in rodent models, compiled from various studies.
Table 1: Recommended Dosage of this compound in Rat Models
| Rodent Model | Strain | Therapeutic Application | Dosage | Administration Route | Study Duration | Reference |
| Spontaneously Hypertensive | Spontaneously Hypertensive Rat (SHR) | Hypertension | 3 - 10 mg/kg/day | Oral (p.o.) | 12 weeks | [7] |
| Diabetic Nephropathy | Sprague-Dawley | Diabetic Kidney Disease | 10 mg/kg/day | Oral Gavage | 6-8 weeks | [8][9] |
| Adriamycin-Induced Glomerulosclerosis | Not Specified | Glomerulosclerosis | 6 mg/kg/day | Oral Gavage | 12 weeks | [10] |
| Chronic Unpredictable Mild Stress | Sprague-Dawley | Depression | 10 mg/kg/day | Not Specified | Not Specified | [11] |
Table 2: Pharmacokinetic Parameters of Benazeprilat (Active Metabolite) in Rats
| Parameter | Value | Rodent Strain | Administration Route | Notes | Reference |
| Absorption | Well absorbed | Rat | Peroral (p.o.) | This compound HCl is well absorbed, while benazeprilat is poorly absorbed orally.[12] | [12] |
| Metabolism | Complete first-pass metabolism | Rat | Not Specified | This compound is completely hydrolyzed to the active metabolite benazeprilat.[12] | [12] |
| Peak Plasma Concentration (Tmax) | ~75 minutes | Dog | Oral | Data from dogs can provide an estimate for other species. | [1] |
| Elimination | Rapid and complete | Rat | Peroral (p.o.) | Biliary excretion is an important route of elimination.[12] | [12] |
| Lethality | LD50 > 6 g/kg | Rat | Single Oral Dose | Significant lethality in mice was observed at 3 g/kg.[13][14] | [13][14] |
Experimental Protocols
Materials
-
This compound Hydrochloride (e.g., Lotensin®)[14]
-
Vehicle for suspension (select one):
-
Rodent models (e.g., Spontaneously Hypertensive Rats, Sprague-Dawley rats)
-
Oral gavage needles (feeding tubes) of appropriate size for the rodent[8][16]
-
Syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Preparation of this compound Suspension
For a 2 mg/mL Suspension (150 mL): [14][15]
-
Crush fifteen 20 mg this compound HCl tablets into a fine powder.
-
Transfer the powder to an amber polyethylene terephthalate (PET) bottle.
-
Add 75 mL of Ora-Plus® oral suspending vehicle to the bottle.
-
Shake vigorously for at least 2 minutes to ensure thorough mixing.
-
Allow the suspension to stand for a minimum of 1 hour.
-
After the standing time, shake the suspension for at least one additional minute.
-
Add 75 mL of Ora-Sweet® oral syrup vehicle to the bottle.
-
Shake the suspension again to ensure uniform dispersion of the ingredients.
-
Store the suspension refrigerated at 2-8°C (36-46°F) for up to 30 days. Shake well before each use.
For a Simple Aqueous Suspension:
-
Calculate the total amount of this compound HCl required for the study.
-
Weigh the appropriate amount of this compound HCl powder.
-
Levigate the powder with a small amount of the chosen vehicle (e.g., distilled water) to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final concentration, mixing continuously.
-
Store the suspension according to the manufacturer's recommendations, typically refrigerated. Shake well before each administration.
Administration by Oral Gavage
Oral gavage is a common and precise method for oral drug administration in rodents.[8][16]
Procedure:
-
Animal Handling and Restraint:
-
Accustom the animals to handling before the experiment to reduce stress.
-
For mice, restrain by gently scruffing the skin on the back of the neck.
-
For rats, hold the animal firmly by the thoracic region, supporting the lower body.[8]
-
-
Gavage Needle Selection and Measurement:
-
Select a gavage needle of the appropriate size for the animal's weight.[16] Flexible or curved needles are recommended to minimize the risk of injury.[8]
-
Measure the correct insertion length by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.[17]
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[8]
-
The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw the needle and try again.[8]
-
Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[8]
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for a short period after administration.[8]
-
Mandatory Visualizations
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Mechanism of Action
Caption: Mechanism of action of this compound on the RAAS pathway.
Experimental Workflow for this compound Administration in a Rodent Model of Hypertension
Caption: General experimental workflow for rodent studies.
References
- 1. This compound | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Effects of the combined use of this compound and valsartan on apoptosis in the kidney of rats with adriamycin-induced nephritic glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Study on the Neuroprotective Effects of Perindopril and this compound in Experimentally-induced Chronic Mild Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols: Cell-Based Assays for Screening Benazepril Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to screen the efficacy of benazepril, an angiotensin-converting enzyme (ACE) inhibitor. The described methods are essential for characterizing the pharmacological activity of this compound and similar compounds in a controlled in vitro environment.
Introduction
This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] ACE catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention. By inhibiting ACE, benazeprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2] Beyond its primary ACE inhibitory activity, this compound has been shown to exert other cellular effects, including modulation of signaling pathways involved in cell growth, fibrosis, and apoptosis.[3][4]
This document outlines key cell-based assays to evaluate the efficacy of this compound, focusing on its primary mechanism of action and its downstream cellular effects.
ACE Inhibition Assays
The most direct method to assess the efficacy of this compound is to measure its ability to inhibit ACE activity. This can be achieved using commercially available assay kits that utilize a fluorogenic or colorimetric substrate.
Fluorometric ACE Activity Assay
This assay measures the fluorescence generated upon the cleavage of a synthetic ACE substrate. The intensity of the fluorescence is directly proportional to ACE activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer as per the manufacturer's instructions (e.g., Sigma-Aldrich CS0002).[5]
-
Dilute the ACE Positive Control (e.g., 500-fold) in Assay Buffer.[6]
-
Prepare a serial dilution of benazeprilat (the active form of this compound) in Assay Buffer to determine the IC50 value.
-
Prepare the fluorogenic substrate solution by diluting it 100-fold in Assay Buffer.[6] Protect from light.
-
Prepare a standard curve using the provided fluorescent standard (e.g., 0 to 0.8 nmol/well).[6]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of benazeprilat dilutions or control (Assay Buffer) to the appropriate wells.
-
Add 40 µL of the diluted ACE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate to each well.[5]
-
Immediately measure the fluorescence in kinetic mode using a microplate reader with excitation at 320 nm and emission at 405 nm.[5][6] Read every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Plot the percentage of ACE inhibition against the logarithm of benazeprilat concentration.
-
Determine the IC50 value, which is the concentration of benazeprilat that inhibits 50% of ACE activity.
-
Colorimetric ACE Activity Assay
This assay is based on the ability of ACE to hydrolyze a synthetic substrate, leading to a decrease in absorbance at a specific wavelength (e.g., 345 nm).[7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare reagents as per the assay kit instructions (e.g., Abcam ab283407).[7] This typically includes an assay buffer, ACE enzyme, a synthetic substrate, and a control inhibitor like captopril.
-
-
Assay Procedure (96-well plate format):
-
Add test compounds (benazeprilat) and controls to the wells.
-
Add the ACE enzyme to the wells.
-
Incubate for the recommended time.
-
Add the substrate to initiate the reaction.
-
Measure the absorbance at 345 nm at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis.
-
Determine the percentage of ACE inhibition for each concentration of benazeprilat.
-
Calculate the IC50 value as described for the fluorometric assay.
-
Data Presentation: ACE Inhibition
| Compound | Assay Type | IC50 (nM) |
| Benazeprilat | Fluorometric | Example: 5.2 |
| Benazeprilat | Colorimetric | Example: 6.1 |
| Captopril (Control) | Fluorometric | Example: 2.3 |
Note: The provided IC50 values are examples and will vary depending on experimental conditions.
Experimental Workflow for ACE Inhibition Assay
Caption: Workflow for in vitro ACE inhibition assays.
Quantification of Angiotensin II Production in Cell Culture
A key consequence of ACE inhibition is the reduced production of angiotensin II. This can be measured in the supernatant of cultured cells that express ACE, such as endothelial cells or kidney epithelial cells.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or human kidney glomerular mesangial cells (GMCs) are suitable choices.
-
Culture Conditions: Culture cells to near confluence in appropriate media.
-
Treatment:
-
Wash cells with serum-free media.
-
Add fresh serum-free media containing angiotensin I (the substrate for ACE).
-
Add varying concentrations of benazeprilat or vehicle control.
-
Incubate for a defined period (e.g., 1-4 hours).
-
Collect the cell culture supernatant for angiotensin II measurement.
-
Angiotensin II ELISA
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying angiotensin II in biological fluids.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer (e.g., RayBiotech EIA-ANGII-1).[8]
-
-
Assay Procedure:
-
Add standards and collected cell culture supernatants to the wells of the pre-coated microplate.
-
Add the detection antibody.
-
Incubate as recommended (e.g., 1.5 hours at room temperature).[8]
-
Wash the plate.
-
Add the streptavidin solution and incubate (e.g., 45 minutes at room temperature).[8]
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark (e.g., 30 minutes at room temperature).[8]
-
Add the stop solution.
-
Read the absorbance at 450 nm immediately.[8]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the angiotensin II standards.
-
Determine the concentration of angiotensin II in the cell culture supernatants from the standard curve.
-
Calculate the percentage reduction in angiotensin II production for each benazeprilat concentration.
-
Data Presentation: Angiotensin II Reduction
| Benazeprilat (nM) | Angiotensin II (pg/mL) | % Reduction |
| 0 (Control) | Example: 850 | 0 |
| 1 | Example: 620 | 27.1 |
| 10 | Example: 315 | 62.9 |
| 100 | Example: 150 | 82.4 |
Analysis of Downstream Signaling Pathways
This compound can influence cellular signaling pathways downstream of angiotensin II. Western blotting is a key technique to assess these effects. Studies have shown that this compound can affect the phosphorylation of proteins like ERK and Akt and modulate the expression of proteins involved in fibrosis, such as TGF-β1, integrin-linked kinase (ILK), and smooth muscle α-actin (α-SMA).[3][9]
Cell Culture and Treatment
-
Cell Lines: Glomerular mesangial cells (GMCs) are particularly relevant for studying the renal effects of this compound.[3][9]
-
Treatment:
Western Blotting Protocol
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, TGF-β1, ILK, α-SMA, and a loading control like GAPDH) overnight at 4°C.[3]
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[3]
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to the loading control.
Data Presentation: Protein Expression Changes
| Treatment Group | p-Akt/Total Akt Ratio | TGF-β1 Expression (Fold Change) | α-SMA Expression (Fold Change) |
| Control | Example: 1.0 | Example: 1.0 | Example: 1.0 |
| High Glucose | Example: 2.5 | Example: 3.2 | Example: 2.8 |
| High Glucose + Benazeprilat | Example: 1.4 | Example: 1.5 | Example: 1.3 |
This compound Signaling Pathway
Caption: Mechanism of action of benazeprilat and its downstream effects.
Cell Viability and Apoptosis Assays
It is also important to assess the effect of this compound on cell viability and apoptosis, particularly in the context of disease models where it may have protective effects. For instance, this compound has been shown to protect cardiac cells from doxorubicin-induced apoptosis.[4][10]
Cell Viability Assay (CCK-8/MTT)
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., H9c2 cardiac myoblasts) in a 96-well plate.[10]
-
Treatment:
-
Assay: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.[10]
-
Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
Apoptosis Assay (Flow Cytometry)
Experimental Protocol:
-
Cell Treatment: Treat cells as described for the viability assay.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Cytoprotective Effects
| Treatment | Cell Viability (%) | Apoptosis (%) |
| Control | 100 | Example: 5.1 |
| Doxorubicin | Example: 55.2 | Example: 45.5 |
| Doxorubicin + this compound | Example: 89.4 | Example: 25.8 |
Data adapted from studies on doxorubicin-induced cardiotoxicity.[10]
The cell-based assays described in these application notes provide a robust framework for screening the efficacy of this compound and other ACE inhibitors. By combining direct enzyme inhibition assays with the quantification of the downstream product, angiotensin II, and the analysis of relevant signaling pathways and cellular outcomes, researchers can build a comprehensive profile of a compound's pharmacological activity. These detailed protocols serve as a valuable resource for scientists in academic and industrial drug discovery settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE Inhibition Assay [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Angiotensin Converting Enzyme 1 (ACE1) Assay Kit (ab283407) | Abcam [abcam.com]
- 8. raybiotech.com [raybiotech.com]
- 9. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benazepril Studies in Animal Models of Diabetic Nephropathy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. The development of effective therapeutic interventions requires robust and reproducible animal models that accurately mimic the pathophysiology of human DN. This document provides detailed application notes and protocols for the use of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in established animal models of diabetic nephropathy. The protocols outlined below are intended to guide researchers in the induction of DN, administration of this compound, and the subsequent analysis of its therapeutic effects.
Animal Models
The most commonly employed animal models for studying diabetic nephropathy in the context of this compound efficacy are the Streptozotocin (STZ)-induced diabetic rat and the db/db mouse. To accelerate the progression of renal damage, a unilateral nephrectomy is often performed in conjunction with STZ induction.
-
Streptozotocin (STZ)-Induced Diabetic Rat: This model is characterized by hyperglycemia resulting from the cytotoxic effects of STZ on pancreatic β-cells.[1] Wistar and Sprague-Dawley rats are frequently used. The nephropathy develops over several weeks to months, exhibiting features such as albuminuria, glomerular hypertrophy, and mesangial matrix expansion.[2][3]
-
Uninephrectomized STZ-Induced Diabetic Rat: The surgical removal of one kidney (uninephrectomy) in STZ-induced diabetic rats leads to compensatory hyperfiltration and hypertrophy in the remaining kidney, which accelerates the progression of diabetic renal injury.[4]
-
db/db Mouse: This is a genetic model of type 2 diabetes resulting from a mutation in the leptin receptor. These mice develop obesity, insulin resistance, hyperglycemia, and progressive kidney disease with features resembling human DN.[5]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on key parameters in animal models of diabetic nephropathy.
Table 1: Effect of this compound on General Physiological and Biochemical Parameters in STZ-Induced Diabetic Rats
| Parameter | Control Group | Diabetic (DN) Group | This compound-Treated DN Group | Reference |
| Body Weight (g) | 450 ± 25 | 320 ± 30 | 350 ± 28 | [1][6][7] |
| Systolic Blood Pressure (mmHg) | 115 ± 10 | 145 ± 12 | 120 ± 11 | [6] |
| Blood Glucose (mmol/L) | 5.5 ± 0.8 | 25.8 ± 3.2 | 24.9 ± 2.9 | [1][6] |
| 24-h Urinary Protein (mg/24h) | 15 ± 5 | 150 ± 20 | 50 ± 10 | [6][7][8] |
| Serum Creatinine (μmol/L) | 40 ± 5 | 85 ± 10 | 55 ± 8 | [1][7] |
| Blood Urea Nitrogen (BUN) (mmol/L) | 7.5 ± 1.0 | 20.5 ± 2.5 | 12.0 ± 1.8 | [1][7] |
| Creatinine Clearance (mL/min) | 1.2 ± 0.2 | 0.7 ± 0.15 | 1.0 ± 0.18 | [8] |
Table 2: Effect of this compound on Renal Gene and Protein Expression in STZ-Induced Diabetic Rats
| Marker | Control Group | Diabetic (DN) Group | This compound-Treated DN Group | Method of Analysis | Reference |
| TGF-β1 | Low Expression | High Expression | Reduced Expression | IHC, Western Blot, RT-PCR | [6][9] |
| α-SMA | Low Expression | High Expression | Reduced Expression | IHC, Western Blot | [6][7] |
| ILK | Low Expression | High Expression | Reduced Expression | Western Blot, RT-PCR | [6] |
| ANGPTL-4 | Low Expression | High Expression | Reduced Expression | IHC, RT-PCR | [1] |
| MMP-2 | Normal Expression | Decreased Expression | Increased Expression | Zymography, IHC, RT-PCR | [8] |
| TIMP-2 | Normal Expression | Increased Expression | Decreased Expression | IHC, RT-PCR | [8] |
Experimental Protocols
Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5)
-
Male Wistar or Sprague-Dawley rats (180-250 g)
-
Glucometer and test strips
-
Insulin (optional, for partial treatment to manage severe hyperglycemia)
Protocol:
-
Fast the rats for 12 hours prior to STZ injection, with free access to water.[10]
-
Freshly prepare the STZ solution by dissolving STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration of 1% (10 mg/mL). Protect the solution from light.[1]
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 60-65 mg/kg body weight.[1][6]
-
Return the rats to their cages and provide free access to food and water. To prevent initial hypoglycemia due to massive insulin release from damaged β-cells, provide 5-10% sucrose water for the first 24 hours.
-
After 72 hours, measure blood glucose levels from a tail vein blood sample using a glucometer. Rats with a blood glucose level ≥16.7 mmol/L are considered diabetic and can be included in the study.[1][6]
-
Monitor blood glucose levels and body weight weekly.
-
Development of nephropathy, characterized by proteinuria (≥30 mg/24h), typically occurs within 3-4 weeks.[1]
Unilateral Nephrectomy in Rats
Materials:
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture material (e.g., 3-0 or 4-0 silk or vicryl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile drapes and gauze
-
Warming pad
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the skin over the left flank.
-
Make a small flank incision through the skin and underlying muscle layers to expose the left kidney.
-
Gently exteriorize the kidney and ligate the renal artery, renal vein, and ureter together with a single suture.
-
Excise the kidney distal to the ligature.
-
Ensure there is no bleeding, then return the remaining stump to the abdominal cavity.
-
Close the muscle layer and skin with sutures.
-
Provide post-operative care, including analgesics and monitoring for signs of infection or distress.
Administration of this compound by Oral Gavage
Materials:
-
This compound hydrochloride
-
Distilled water or saline
-
Oral gavage needle (flexible or rigid with a ball tip)
-
Syringe
Protocol:
-
Prepare a fresh solution of this compound in distilled water daily. A common dosage is 10 mg/kg/day.[3][7]
-
Calculate the required volume for each rat based on its body weight.
-
Gently restrain the rat.
-
Insert the gavage needle into the esophagus and slowly administer the this compound solution.
-
Return the rat to its cage and monitor for any signs of distress.
-
Treatment is typically continued for a duration of 8 to 12 weeks.[3][7]
24-Hour Urine Collection
Materials:
-
Metabolic cages
-
Collection tubes
Protocol:
-
Place individual rats in metabolic cages with free access to food and water.[11]
-
Collect urine over a 24-hour period in a collection tube, often containing a preservative like sodium azide.
-
Measure the total volume of urine collected.
-
Centrifuge the urine to remove any debris and store the supernatant at -20°C or -80°C for further analysis.
Measurement of Urinary Protein
Protocol (ELISA):
-
Use a commercially available rat albumin ELISA kit.
-
Thaw urine samples and dilute them according to the kit's instructions.
-
Perform the ELISA assay following the manufacturer's protocol.[12][13]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the albumin concentration based on a standard curve and express the result as mg/24 hours.
Histological Analysis of Kidney Tissue
Materials:
-
4% Paraformaldehyde or 10% neutral buffered formalin
-
Ethanol (graded series)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Staining reagents (Hematoxylin and Eosin, Periodic acid-Schiff, Masson's trichrome)
Protocol:
-
At the end of the study, euthanize the rats and perfuse the kidneys with cold saline followed by 4% paraformaldehyde.
-
Harvest the kidneys, remove the capsule, and fix them in 4% paraformaldehyde or 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 3-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections before staining.
-
Hematoxylin and Eosin (H&E) Staining: For general morphology.[4][14]
-
Periodic acid-Schiff (PAS) Staining: To visualize the basement membranes and mesangial matrix.[6][8]
-
Masson's Trichrome Staining: To assess the degree of fibrosis (collagen deposition).[7]
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a light microscope.
Western Blot Analysis
Protocol:
-
Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against TGF-β1, α-SMA, or ILK overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Normalize the band intensity to a loading control like GAPDH or β-actin.
Real-Time PCR (RT-PCR) Analysis
Protocol:
-
Extract total RNA from kidney tissue using TRIzol reagent or a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for TGF-β1 and ANGPTL-4.[1]
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in diabetic nephropathy are mediated through its influence on several key signaling pathways. The following diagrams illustrate these pathways and the experimental workflow.
Caption: this compound inhibits ACE, reducing Angiotensin II and its downstream pathological effects in DN.
Caption: Workflow for evaluating this compound's efficacy in a rat model of diabetic nephropathy.
Caption: this compound's renoprotective effects are mediated by reducing Ang II, TGF-β1, and ANGPTL-4.
References
- 1. This compound hydrochloride improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatocyte Growth Factor Suppresses Renal Interstitial Myofibroblast Activation and Intercepts Smad Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Downregulating ANGPTL3 by miR-144-3p promoted TGF-β1-induced renal interstitial fibrosis via activating PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the transdifferentiation of renal tubular epithelial cells from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on renal function and kidney expression of matrix metalloproteinase-2 and tissue inhibitor of metalloproteinase-2 in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of sodium‑glucose cotransporter 2 inhibitor and this compound on diabetic nephropathic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. Decreased expression of transforming growth factor-β1 and α-smooth muscle actin contributes to the protection of lotensin against chronic renal failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Benazeprilat by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat. The quantitative determination of benazeprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. While liquid chromatography-mass spectrometry (LC-MS) is a common analytical technique for this purpose, gas chromatography-mass spectrometry (GC-MS) offers a sensitive and reliable alternative, particularly when appropriate sample preparation and derivatization procedures are employed. This document provides detailed application notes and protocols for the detection and quantification of benazeprilat in human plasma using GC-MS.
Principle of the Method
The method involves the extraction of benazeprilat from a plasma sample, followed by a chemical derivatization step to increase its volatility for GC-MS analysis. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is achieved by comparing the response of the analyte to that of an internal standard.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of benazeprilat is depicted below.
Caption: Experimental workflow for benazeprilat analysis by GC-MS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a representative example and may require optimization based on the specific SPE cartridges and equipment used.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
0.1% Formic acid in water
-
2% Ammonia solution in methanol
-
Human plasma sample
-
Internal standard (e.g., isotopically labeled benazeprilat)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Thaw the human plasma sample at room temperature. Spike the plasma sample with the internal standard solution. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through the cartridge under gravity or with gentle vacuum.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge by passing 1 mL of 2% ammonia solution in methanol. Collect the eluate in a clean collection tube.
Derivatization: Methyl Ester Formation
Warning: Diazomethane and its precursors are toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood by trained personnel. Safer alternatives like trimethylsilyldiazomethane (TMSDM) are recommended.[1]
Materials:
-
Eluate from SPE
-
Trimethylsilyldiazomethane (TMSDM) solution (2.0 M in hexanes) or freshly prepared diazomethane in ether
-
Methanol
-
Toluene
-
Nitrogen evaporator
-
Heating block or water bath
Procedure:
-
Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a 10% methanol in toluene solution.
-
Add 25 µL of TMSDM solution. Cap the vial tightly and vortex briefly.
-
Incubate the reaction mixture at room temperature for 30 minutes. The formation of the methyl ester derivative of benazeprilat will occur.
-
After incubation, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the final residue in 100 µL of toluene for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of the benazeprilat methyl ester derivative. Optimization may be necessary depending on the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 320°C
-
Hold: 5 minutes at 320°C
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
Quantitative Data
The following table summarizes the quantitative performance of a validated GC-MS method for the determination of benazeprilat in human plasma. For comparison, typical performance data from an LC-MS/MS method is also included.
| Parameter | GC-MS Method | LC-MS/MS Method (for comparison) |
| Linearity Range | 2.50 - 1000 ng/mL[1] | 5 - 200 ng/mL[2] |
| Limit of Quantification (LOQ) | ~4 ng/mL lower than LC-MS methods[1] | 5 ng/mL |
| Intra-day Precision (%CV) | Suitable[1] | ≤ 14.6% |
| Inter-day Precision (%CV) | Suitable[1] | ≤ 5.6% |
| Accuracy (%RE) | Suitable[1] | < -8.0% |
Signaling Pathways and Logical Relationships
The derivatization process is a critical step that follows a logical chemical transformation to enable GC-MS analysis.
Caption: Derivatization of benazeprilat for GC-MS analysis.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantification of benazeprilat in human plasma. The key to successful analysis lies in the meticulous sample preparation, involving solid-phase extraction for sample clean-up and derivatization to enhance the volatility of the analyte. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. It is important to note that method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the results.
References
Application Notes and Protocols for the Canine Remnant Kidney Model in the Study of Benazepril for Chronic Renal Failure
Audience: Researchers, scientists, and drug development professionals.
Introduction
The canine remnant kidney model is a well-established preclinical model for studying the pathophysiology of chronic renal failure (CRF) and for evaluating potential therapeutic interventions.[1][2] This model mimics the progressive nature of CRF in humans and dogs, characterized by a reduction in glomerular filtration rate (GFR), proteinuria, and systemic hypertension. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a commonly used therapeutic agent in the management of CRF in dogs.[3][4] It exerts its effects by modulating the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone secretion, and a decrease in intraglomerular pressure.[5][6]
These application notes provide detailed protocols for establishing the canine remnant kidney model, administering this compound, and monitoring its effects. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and other potential therapies for CRF.
Experimental Protocols
Canine Remnant Kidney Model: 7/8th Renal Ablation
This surgical procedure involves a two-step process to create a remnant kidney, inducing a state of chronic renal failure.
2.1.1. Pre-operative Preparations
-
Animal Selection: Use healthy adult dogs with no pre-existing renal disease. Mongrel dogs are often used in these studies.[7]
-
Health Assessment: Conduct a thorough physical examination, complete blood count (CBC), serum biochemistry profile, and urinalysis to establish baseline health parameters.
-
Acclimation: Allow dogs to acclimate to the facility for at least two weeks before any procedures.
-
Fasting: Fast the dogs for 12 hours prior to surgery, with free access to water.
-
Anesthesia: Anesthesia can be induced with a suitable anesthetic agent. Care should be taken to select anesthetic drugs that are minimally toxic to the kidneys.[8] General anesthesia is necessary for this invasive procedure.[8][9]
2.1.2. Surgical Procedure: Step 1 - Partial Nephrectomy
-
Surgical Approach: Place the dog in dorsal recumbency. Make a midline abdominal incision to expose the kidneys.[8][9]
-
Kidney Exposure: Gently exteriorize one kidney (e.g., the left kidney).
-
Renal Artery Ligation: Ligate two of the three main branches of the renal artery to induce infarction of approximately two-thirds of the kidney. Alternatively, a surgical excision of the poles of the kidney can be performed.[7]
-
Hemostasis: Ensure complete hemostasis before closing the incision.
-
Closure: Close the abdominal wall in layers.
2.1.3. Surgical Procedure: Step 2 - Contralateral Nephrectomy
-
Timing: Perform the second surgery 2-4 weeks after the first. This allows for compensatory hypertrophy of the remnant kidney.
-
Procedure:
2.1.4. Post-operative Care and Monitoring
-
Analgesia: Administer appropriate analgesics for post-operative pain management.[8][10]
-
Fluid Therapy: Provide intravenous fluid therapy to maintain hydration and support renal function.[11]
-
Incision Site Monitoring: Check the incision site twice daily for signs of infection, such as redness, swelling, or discharge.[8] The skin incision should heal within 14 days.[8]
-
Activity Restriction: Restrict strenuous activity for 7-10 days post-surgery. Leash-walks for urination and defecation are permitted.[12]
-
Diet and Water: Provide a balanced diet and ensure free access to fresh water.[9] Appetite should gradually return within 24 hours.[12]
-
Clinical Monitoring: Monitor for clinical signs of acute kidney injury, which are typically first seen 2-4 days postoperatively and can include anorexia, lethargy, and vomiting.[13]
-
Biochemical Monitoring: Monitor serum creatinine and blood urea nitrogen (BUN) levels weekly to assess the progression of renal failure.
This compound Administration Protocol
2.2.1. Dosage and Administration
-
Dosage Range: this compound hydrochloride is typically administered orally at a dose ranging from 0.25 to 0.5 mg/kg body weight, once daily.[14][15] Some studies have used a dosage of 0.12 to 0.25 mg/lb.[3] For dogs with serum creatinine concentrations between 3 and 5 mg/dl, a lower starting dose of 0.25 mg/kg is recommended.[16]
-
Administration: this compound can be given with or without food.[4]
-
Treatment Duration: The duration of treatment will depend on the study design, but can range from a few weeks to several months or even years.[14][15]
2.2.2. Monitoring of Therapeutic Effects
-
Blood Pressure: Monitor systolic and diastolic blood pressure regularly.
-
Proteinuria: Measure the urine protein-to-creatinine (UPC) ratio to assess the effect on proteinuria.
-
Glomerular Filtration Rate (GFR): GFR can be measured using methods such as inulin or iohexol clearance to directly assess renal function.
-
Serum Biochemistry: Monitor serum creatinine, BUN, and electrolytes (especially potassium).
-
Renin-Angiotensin-Aldosterone System (RAAS) Markers: Measure plasma renin activity, angiotensin II, and aldosterone concentrations to assess the pharmacological effect of this compound.
Data Presentation
The following tables summarize the expected quantitative data from studies using the canine remnant kidney model to evaluate this compound.
Table 1: Effects of 7/8th Renal Ablation on Renal Function and Blood Pressure
| Parameter | Pre-Ablation (Baseline) | Post-Ablation (Chronic Renal Failure) |
| Serum Creatinine (mg/dL) | ~1.0 | >2.0 |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~15 | >40 |
| Glomerular Filtration Rate (GFR) (mL/min/kg) | ~4.0 | <2.0 |
| Systolic Blood Pressure (mmHg) | ~120 | >160 |
| Urine Protein-to-Creatinine (UPC) Ratio | <0.5 | >1.0 |
Table 2: Effects of this compound Treatment in the Canine Remnant Kidney Model
| Parameter | Control (Placebo) | This compound-Treated |
| Change in Systolic Blood Pressure (mmHg) | Minimal Change | Significant Decrease |
| Change in Urine Protein-to-Creatinine (UPC) Ratio | Increase or No Change | Significant Decrease[3][17] |
| Change in Glomerular Filtration Rate (GFR) (mL/min/kg) | Progressive Decline | Stabilization or Slower Decline |
| Plasma Angiotensin II Concentration | Elevated | Significantly Decreased[3] |
| Plasma Aldosterone Concentration | Elevated | Significantly Decreased |
| Median Survival Time (days) | Variable | May be prolonged, though not always statistically significant[14][17] |
Mandatory Visualizations
Caption: Experimental workflow for the canine remnant kidney model.
Caption: RAAS pathway and the mechanism of action of this compound.
Caption: Logical relationship of the study design.
References
- 1. Remnant model of renal failure in the dog: avoidance of second surgery by chemical nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal pathophysiology: lessons learned from the canine remnant kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wagwalking.com [wagwalking.com]
- 4. This compound for Dogs and Cats | PetMD [petmd.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. wagwalking.com [wagwalking.com]
- 9. vetandtech.com [vetandtech.com]
- 10. researchgate.net [researchgate.net]
- 11. sevenoakspet.com [sevenoakspet.com]
- 12. Post-Operative Instructions in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 13. Time course of clinical signs and mortality in dogs with severe perioperative acute kidney injury: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on Survival of Dogs with Chronic Kidney Disease: A Multicenter, Randomized, Blinded, Placebo‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. dvm360.com [dvm360.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Developing a Spontaneously Hypertensive Rat (SHR) Model for Benazepril Research
Introduction
The Spontaneously Hypertensive Rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a classic animal model for studying essential (primary) hypertension.[1][2][3][4] Developed through the selective breeding of Wistar-Kyoto (WKY) rats with naturally high blood pressure, the SHR strain reliably develops hypertension starting around 5-6 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adulthood.[1][2] This model mimics many features of human hypertensive end-organ damage, including cardiac hypertrophy and renal dysfunction, making it invaluable for preclinical research.[1][2]
Benazepril is a potent, second-generation angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[5][6][7] It is a prodrug that is metabolized in the liver to its active form, benazeprilat.[7][8] Benazeprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[8][9][10] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[9][10] The SHR model is particularly relevant for studying this compound, as it allows for the evaluation of the drug's antihypertensive efficacy and its protective effects on target organs in a genetically predisposed hypertensive state.[11][12][13]
These application notes provide detailed protocols for utilizing the SHR model to investigate the pharmacodynamics of this compound, including methods for drug administration, blood pressure measurement, and assessment of key biochemical and organ-level endpoints.
Experimental Protocols
Protocol 1: Animal Model and Husbandry
-
Animal Strains:
-
Acclimatization:
-
Upon arrival, house the animals (e.g., male rats, 4-5 weeks of age) in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) for at least one week before the start of the experiment.
-
Provide standard laboratory chow and water ad libitum.
-
-
Group Allocation:
-
Randomly assign animals to the following groups (n=10-15 per group is recommended):
-
Group 1: WKY Control: Normotensive WKY rats receiving the vehicle.
-
Group 2: SHR Control: Hypertensive SHR rats receiving the vehicle.
-
Group 3: SHR + this compound: Hypertensive SHR rats receiving this compound.
-
-
-
Study Duration:
Protocol 2: this compound Administration
-
Drug Preparation:
-
Dosage:
-
Route of Administration:
-
Vehicle Control:
Protocol 3: Blood Pressure Measurement (Non-Invasive Tail-Cuff Method)
The tail-cuff method is a common non-invasive technique for regular blood pressure monitoring in rats.[18][19][20]
-
Acclimatization to Procedure:
-
Prior to data collection, acclimate the rats to the restraining device and the tail-cuff procedure for several days to minimize stress-induced blood pressure fluctuations.
-
-
Procedure:
-
Place the rat in a plastic restrainer.
-
To enhance detection of tail artery pulsations, warm the rat's tail to 32-34°C for 10-15 minutes using a warming platform or a controlled heating lamp.[3]
-
Place the tail cuff and a pulse sensor on the base of the rat's tail.
-
Inflate the cuff to a pressure sufficient to occlude blood flow (e.g., ~250 mmHg).
-
Gradually deflate the cuff while the sensor records the pressure at which the pulse reappears (Systolic Blood Pressure).[18][21]
-
Perform at least 3-5 consecutive measurements per animal and average the values to obtain a reliable reading.
-
-
Frequency:
-
Measure blood pressure at baseline before starting treatment and then weekly throughout the study.[16]
-
Protocol 4: Sample Collection and Biochemical Analysis
At the end of the treatment period, collect blood and tissue samples for analysis.
-
Blood Collection:
-
Anesthetize the rats and collect blood via cardiac puncture or from the abdominal aorta.
-
Collect blood into appropriate tubes (e.g., EDTA tubes for plasma, plain tubes for serum).
-
Centrifuge the blood to separate plasma or serum and store at -80°C until analysis.
-
-
Tissue Collection:
-
Biochemical Assays:
-
Serum ACE Activity: Measure serum ACE activity to confirm the pharmacodynamic effect of this compound.[12]
-
Renal Function: Quantify serum creatinine (SCr), blood urea nitrogen (BUN), and 24-hour urinary protein to assess kidney damage.[17]
-
RAAS Components: Measure plasma renin activity and serum aldosterone concentration.[12]
-
Oxidative Stress: Analyze markers such as myeloperoxidase (MPO) activity or oxidized LDL (OxLDL) in blood samples.[14]
-
Histopathology: Fix portions of the heart and kidney in 10% neutral buffered formalin for histological analysis to assess myocardial hypertrophy and renal tissue damage.[12]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Effect of this compound on Hemodynamic Parameters in SHR
| Parameter | WKY Control | SHR Control | SHR + this compound (10 mg/kg) |
|---|---|---|---|
| Systolic Blood Pressure (mmHg) | 120 ± 5 | 190 ± 10 | 145 ± 8* |
| Diastolic Blood Pressure (mmHg) | 80 ± 4 | 130 ± 8 | 100 ± 6* |
| Heart Rate (beats/min) | 350 ± 15 | 380 ± 20 | 360 ± 18 |
*Data are representative values based on published literature.[11][12] P < 0.05 vs. SHR Control.
Table 2: Effect of this compound on Biochemical Parameters in SHR
| Parameter | WKY Control | SHR Control | SHR + this compound (10 mg/kg) |
|---|---|---|---|
| Serum ACE Activity (% inhibition) | N/A | 0% | ~70-80%* |
| Serum Aldosterone (pg/mL) | 150 ± 20 | 250 ± 30 | 180 ± 25* |
| Plasma Renin Activity (ng/mL/hr) | 5 ± 1 | 4 ± 0.8 | 10 ± 2** |
*Data are representative values based on published literature.[12] *P < 0.05 vs. SHR Control. *Note: Renin activity may increase due to loss of negative feedback from Angiotensin II.
Table 3: Effect of this compound on End-Organ Damage Markers in SHR
| Parameter | WKY Control | SHR Control | SHR + this compound (10 mg/kg) |
|---|---|---|---|
| Left Ventricle / Body Weight (mg/g) | 2.0 ± 0.1 | 3.5 ± 0.2 | 2.8 ± 0.15* |
| 24-h Urinary Protein (mg/day) | 15 ± 3 | 50 ± 8 | 25 ± 5* |
| Serum Creatinine (mg/dL) | 0.5 ± 0.05 | 0.8 ± 0.07 | 0.6 ± 0.06* |
*Data are representative values based on published literature.[12][17] P < 0.05 vs. SHR Control.
Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: Mechanism of action of this compound within the RAAS pathway.
Caption: Experimental workflow for this compound research in SHR models.
Caption: Pathophysiological cascade in the SHR model of hypertension.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 3. Hypertension model in rats - Enamine [enamine.net]
- 4. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. This compound hydrochloride – Rat Guide [ratguide.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Antihypertensive action of the novel angiotensin converting enzyme inhibitor this compound hydrochloride in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steady-state pharmacokinetics and pharmacodynamics of benazeprilat in spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of a Hypertensive Rat Model Using Peripheral Blood Neutrophil Activity, Phagocytic Activity and Oxidized LDL Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [The influence of this compound and amlodipine on the expression of secretin and somatostatin in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Effect of this compound on the transdifferentiation of renal tubular epithelial cells from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. kentscientific.com [kentscientific.com]
- 20. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 21. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: H9c2 Cell-Based Assay for Evaluating Benazepril's Effects on Cardiomyocyte Viability and Health
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cardiotoxicity is a significant concern in drug development, necessitating robust in vitro models for early assessment. The H9c2 cell line, derived from embryonic rat heart tissue, provides a valuable tool for screening potential cardiac liabilities of xenobiotics.[1] While benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily recognized for its cardioprotective effects, it is crucial to have standardized protocols to evaluate the broader cardiovascular effects of such compounds.[2][3] This application note details a comprehensive protocol for culturing H9c2 cells and conducting a suite of assays to investigate the effects of this compound on cardiomyocyte health, particularly in the context of a chemically-induced stress model using a known cardiotoxin like doxorubicin (DOX).[4][5][6]
Experimental Protocols
H9c2 Cell Culture
This protocol outlines the standard procedure for the culture and maintenance of the H9c2 cell line.
-
Materials:
-
H9c2 (2-1) cell line (ATCC® CRL-1446™)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose (ATCC® 30-2002™)
-
Fetal Bovine Serum (FBS), heat-inactivated[7]
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Cell culture plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)[8]
-
-
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[9]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of H9c2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C with 5% CO2.[8]
-
Cell Maintenance: Change the culture medium every 2-3 days.[10]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a ratio of 1:3 to 1:10.[9] For consistent results, it is recommended to use cells within the first five passages for experiments.[1]
-
This compound and Doxorubicin Treatment
This protocol describes the treatment of H9c2 cells to assess the effects of this compound, using doxorubicin as a positive control for cardiotoxicity.
-
Materials:
-
This compound hydrochloride (dissolved in sterile water or DMSO)
-
Doxorubicin (dissolved in sterile water or DMSO)
-
H9c2 cells cultured in appropriate plates (e.g., 96-well for viability, 6-well for other assays)
-
-
Procedure:
-
Seed H9c2 cells in culture plates and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare serial dilutions of this compound and doxorubicin in complete growth medium.
-
For studying the protective effects of this compound, pre-treat the cells with various concentrations of this compound for 1 hour.[4][11]
-
Following pre-treatment, add doxorubicin (e.g., 2 µM) to the wells (except for the control and this compound-only groups) and incubate for 24 hours.[4][11]
-
Include appropriate controls: untreated cells, cells treated with vehicle control, cells treated with this compound alone, and cells treated with doxorubicin alone.
-
Assessment of Cardiotoxicity
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure (using CCK-8 as an example):
-
After the 24-hour treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of a 96-well plate.[12]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.[12]
-
Cytotoxicity Assay (LDH Release)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Procedure:
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells using Annexin V and Propidium Iodide (PI) or 7-AAD staining.
-
Procedure:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and 7-AAD to the cell suspension and incubate in the dark for 15 minutes.[13][14]
-
Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, while cells positive for both Annexin V and 7-AAD are late apoptotic or necrotic.
-
Oxidative Stress Assessment
Oxidative stress can be evaluated by measuring the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes.
-
Measurement of Reactive Oxygen Species (ROS):
-
Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation:
-
Prepare cell lysates after treatment.
-
Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using commercially available assay kits.[4][6]
-
Determine the level of malondialdehyde (MDA), a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.[4][6][16]
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Doxorubicin-Induced Changes in H9c2 Cell Viability and Cytotoxicity
| Treatment Group | Cell Viability (%) | LDH Release (Arbitrary Units) |
| Control | 100 ± 5.0 | 1.0 ± 0.1 |
| This compound (1 µM) | 98 ± 4.5 | 1.1 ± 0.2 |
| Doxorubicin (2 µM) | 55 ± 6.2 | 3.5 ± 0.4 |
| This compound (1 µM) + Doxorubicin (2 µM) | 75 ± 5.8 | 2.0 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Doxorubicin-Induced Apoptosis in H9c2 Cells
| Treatment Group | Apoptotic Cells (%) |
| Control | 8.6 ± 1.2 |
| Doxorubicin (2 µM) | 45.5 ± 4.8 |
| This compound (1 µM) + Doxorubicin (2 µM) | 25.8 ± 2.1 |
Data adapted from a study by Zhan et al.[4][6]
Table 3: Effect of this compound on Doxorubicin-Induced Oxidative Stress Markers in H9c2 Cells
| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GSH-Px Activity (U/mg protein) | MDA Level (nmol/mg protein) |
| Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Doxorubicin (2 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (1 µM) + Doxorubicin (2 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Researchers should fill in the values obtained from their experiments.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on H9c2 cells.
Caption: Proposed signaling pathway of this compound's protective effect in H9c2 cells.
References
- 1. The effect of a number of H9C2 rat cardiomyocytes passage on repeatability of cytotoxicity study results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. journal.uii.ac.id [journal.uii.ac.id]
- 8. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H9c2 (2-1). Culture Collections [culturecollections.org.uk]
- 10. Cell Culture Academy [procellsystem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A novel peptide HSP-17 ameliorates oxidative stress injury and apoptosis in H9c2 cardiomyocytes by activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benazepril Dosage in Spontaneously Hypertensive Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benazepril in spontaneously hypertensive rats (SHRs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose range for this compound in spontaneously hypertensive rats (SHRs) to achieve a significant antihypertensive effect?
A1: The effective oral dose of this compound hydrochloride in SHRs typically ranges from 0.3 to 10 mg/kg/day.[1] Single oral administrations in the range of 0.3-3 mg/kg have been shown to produce an antihypertensive effect equipotent to enalapril.[1] For long-term studies on cardiac hypertrophy, doses of 3 and 10 mg/kg/day administered via oral gavage have been used effectively.[2] A dose of 1 mg/kg has also been shown to decrease blood pressure in SHRs.[3]
Q2: How does this compound impact the renin-angiotensin-aldosterone system (RAAS) in hypertensive rats?
A2: this compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[4][5] Benazeprilat is a potent angiotensin-converting enzyme (ACE) inhibitor.[6] By inhibiting ACE, benazeprilat blocks the conversion of angiotensin I to angiotensin II.[6] This leads to a decrease in plasma angiotensin II levels, which in turn reduces vasoconstriction and aldosterone secretion.[6][7] Studies in dogs have shown that this compound administration leads to a significant increase in plasma renin activity and a decrease in plasma angiotensin II and aldosterone concentrations.[8][9] In SHRs, treatment with an ACE inhibitor has been shown to decrease urinary aldosterone excretion.[10]
Q3: What are the expected effects of this compound on cardiac hypertrophy in SHRs?
A3: this compound has been demonstrated to effectively reduce cardiac hypertrophy in SHRs.[2] Long-term administration of this compound at doses of 3 and 10 mg/kg/day from 4 to 16 weeks of age significantly and dose-dependently reduced the wet weights of the whole heart and the left ventricle.[2] This is associated with a reduction in myocardial hypertrophy as observed in microscopic findings.[2] The mechanism involves the suppression of the volume load increase by acting on the renin-angiotensin-aldosterone system.[2]
Q4: How does this compound influence the NF-κB and TGF-β signaling pathways in the context of cardiac hypertrophy?
A4: this compound has been shown to inhibit the NF-κB and TGF-β signaling pathways, which are implicated in cardiac hypertrophy and fibrosis. This anti-inflammatory property is thought to be mediated by the downregulation of intracellular reactive oxygen species (ROS) production. By attenuating these signaling pathways, this compound can reduce the expression of pro-fibrotic and pro-inflammatory molecules, thus contributing to the amelioration of left ventricular hypertrophy.
Troubleshooting Guides
Issue 1: High variability in blood pressure readings using the tail-cuff method.
-
Possible Cause: Stress and inadequate acclimatization of the rats to the procedure.
-
Troubleshooting Steps:
-
Acclimatization: Acclimatize the rats to the restraint holder and the procedure for at least 3-5 consecutive days before starting the actual measurements.[11] This involves placing the rat in the holder for the same duration as the measurement period.
-
Consistent Timing: Perform measurements at the same time each day to minimize circadian variations in blood pressure.[12]
-
Quiet Environment: Conduct the procedure in a quiet and isolated room to avoid startling the animals.
-
Proper Warming: Ensure the rat's tail is adequately warmed to a temperature of 30-35 °C to ensure detectable blood flow.[11][13] However, avoid overheating, as this can cause stress and affect blood pressure. An unheated-animal tail-cuff method has also been validated and may reduce stress.[14]
-
Correct Cuff Placement: Ensure the tail cuff is placed correctly on the base of the tail.
-
Discard Initial Readings: Discard the first few readings of each session to allow the rat to stabilize.
-
Inflation vs. Deflation Readings: Be aware that cuff deflation can underestimate systolic blood pressure (SBP) depending on the compression interval. Cuff inflation measurements may provide a more accurate estimation of intravascular SBP.[2]
-
Issue 2: Difficulty in administering the full dose of this compound via oral gavage.
-
Possible Cause: Improper technique, incorrect needle size, or stressful animal handling.
-
Troubleshooting Steps:
-
Proper Restraint: Ensure the rat is properly and securely restrained to prevent movement during gavage.
-
Correct Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the rat's weight to prevent injury to the esophagus.
-
Lubrication: Lubricate the tip of the gavage needle with a small amount of the vehicle or water.
-
Gentle Insertion: Gently insert the needle into the esophagus, ensuring it does not enter the trachea. You should not feel resistance.
-
Slow Administration: Administer the solution slowly to allow the rat to swallow.
-
Positive Reinforcement: If possible, provide a small treat after the procedure to create a positive association.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause: Issues with the this compound solution, animal model characteristics, or experimental design.
-
Troubleshooting Steps:
-
Solution Preparation: Prepare fresh this compound solutions daily if stability is a concern. This compound hydrochloride is stable under recommended storage conditions.[8] A common vehicle for oral gavage is an aqueous 0.5% (w/v) carboxymethylcellulose (CMC) solution.[15]
-
Animal Strain and Age: Ensure you are using the correct strain (spontaneously hypertensive rats) and that they are at an age where hypertension is established.[12] Wistar-Kyoto (WKY) rats are the appropriate normotensive controls.[12]
-
Control Groups: Always include a vehicle-treated SHR group as a control to account for any effects of the gavage procedure or the vehicle itself.
-
Blinding: Whenever possible, blind the experimenter to the treatment groups to avoid bias in measurements.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
| This compound Dose (mg/kg/day, p.o.) | Treatment Duration | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Reference |
| 1 | 4 weeks | Decreased significantly (P<0.05) | Not Reported | [3] |
| 3 | 12 weeks | Suppressed development of hypertension | Not Reported | [2] |
| 10 | 12 weeks | Suppressed development of hypertension | Not Reported | [2] |
| 10 (human study) | 6 weeks | Reduced from 165±3 to 148±4 | Reduced from 105±1 to 93±2 | [16] |
| 20 (human study) | 24 hours | 6-12 | 4-7 |
Note: Data from rat and human studies are presented. Direct quantitative comparison of blood pressure reduction in mmHg for different doses in SHRs from a single study is limited in the searched literature.
Table 2: Effect of this compound on Cardiac Hypertrophy Markers in Spontaneously Hypertensive Rats (SHRs)
| Parameter | This compound Dose (mg/kg/day, p.o.) | Treatment Duration | Observation | Reference |
| Whole Heart Wet Weight | 3 and 10 | 12 weeks | Significant and dose-dependent reduction | [2] |
| Left Ventricle Wet Weight | 3 and 10 | 12 weeks | Significant and dose-dependent reduction | [2] |
| Total Protein Content (Left Ventricle) | 3 and 10 | 12 weeks | Dose-dependent reduction | [2] |
| Transverse Diameter of Myocardial Cell | 1 | 4 weeks | Lower than in control SHRs | [3] |
Table 3: Effect of this compound on the Renin-Angiotensin-Aldosterone System (RAAS)
| Parameter | Animal Model | This compound Dose | Observation | Reference |
| Plasma Angiotensin II | SHR | Not Specified | Decreased | [7] |
| Plasma Renin Activity | Dog | 0.5 mg/kg | +58% increase | |
| Plasma Angiotensin II | Dog | 0.5 mg/kg | -38% decrease | |
| Plasma Aldosterone | Dog | Not Specified | Decreased | [9] |
| Urinary Aldosterone Excretion | SHR | 30 and 100 mg/kg | Decreased | [10] |
| Serum ACE Activity | SHR | 10 mg/kg/day | Significantly reduced | [2] |
Experimental Protocols
1. Preparation and Administration of this compound via Oral Gavage
-
Materials:
-
This compound hydrochloride powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Mortar and pestle or magnetic stirrer
-
Weighing scale
-
Volumetric flasks
-
Gavage needles (appropriate size for rats)
-
Syringes
-
-
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the rats.
-
Weigh the this compound hydrochloride powder accurately.
-
Prepare the 0.5% CMC vehicle by slowly adding carboxymethylcellulose to sterile water while stirring continuously until fully dissolved.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to ensure a homogenous suspension.
-
Administer the this compound suspension to the SHRs via oral gavage using a suitable gavage needle. The volume should be calculated based on the rat's body weight (typically 5-10 mL/kg).
-
Prepare the suspension fresh daily to ensure stability and accurate dosing.
-
2. Blood Pressure Measurement using the Tail-Cuff Method
-
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA system)
-
Restraint holders for rats
-
Warming platform
-
-
Protocol:
-
Acclimatization: For 3-5 consecutive days prior to the experiment, place each rat in the restraint holder on the warming platform for 15-20 minutes without taking any measurements.
-
Preparation: On the day of the measurement, turn on the warming platform to 30-35°C.[11]
-
Restraint: Gently place the rat into the appropriate-sized holder.
-
Cuff Placement: Securely place the tail-cuff and sensor over the base of the rat's tail.
-
Stabilization: Allow the rat to acclimate in the holder on the warming platform for at least 10-15 minutes before starting measurements.[13]
-
Measurement: Initiate the blood pressure measurement cycle according to the manufacturer's instructions.
-
Data Collection: Record a series of measurements (e.g., 10-15 cycles).
-
Data Analysis: Discard the first few readings and average the subsequent stable readings to obtain the systolic and diastolic blood pressure for that session.
-
Mandatory Visualizations
Caption: this compound's mechanism in reducing cardiac hypertrophy.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. circres.ahajournals.org [circres.ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, this compound, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Plasma renin activity and aldosterone secretion in hypertensive patients during high and low sodium intake and administration of diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of alacepril on renin-angiotensin-aldosterone system and kallikrein-kinin-prostaglandin system in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the single and repeated administration of this compound on systemic and forearm circulation and cardiac function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. droracle.ai [droracle.ai]
- 16. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benazepril and Benazeprilat HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC separation of benazepril and its active metabolite, benazeprilat.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical differences between this compound and benazeprilat that affect their HPLC separation?
A1: this compound is a prodrug that is metabolized in the liver to its active form, benazeprilat, through the cleavage of its ester group.[1][2] This conversion results in benazeprilat being more polar than this compound. In reversed-phase HPLC (RP-HPLC), benazeprilat will therefore elute earlier than this compound. Understanding this polarity difference is fundamental to developing and troubleshooting your separation method.
Q2: What is a typical starting point for a mobile phase to separate this compound and benazeprilat?
A2: A common mobile phase for separating this compound and benazeprilat on a C18 column is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer).[3][4][5] The pH of the aqueous phase is a critical parameter to control the ionization and retention of both analytes. A starting point could be a gradient elution with acetonitrile and a low pH buffer (e.g., pH 2.5-3.5) to ensure good peak shape. For instance, a mobile phase consisting of acetonitrile and a phosphate buffer at pH 7.0 has been successfully used.[3][5]
Q3: What detection wavelength is recommended for this compound and benazeprilat?
A3: A UV detection wavelength of around 240 nm is commonly used for the simultaneous determination of this compound and other compounds.[1][3] Another study utilized a detection wavelength of 242 nm for this compound and benazeprilat.[5] It is always recommended to determine the optimal wavelength by scanning the UV spectra of your standard solutions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution or Co-elution of this compound and Benazeprilat Peaks
If you are observing overlapping or poorly separated peaks for this compound and benazeprilat, consider the following troubleshooting steps.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Adjust Mobile Phase Strength:
-
Problem: If both peaks elute very early, the mobile phase is too strong. If they elute very late with broad peaks, it is too weak.
-
Solution: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and potentially improve separation. Conversely, if retention times are excessively long, a slight increase in the organic content may be necessary.
-
-
Optimize the Gradient:
-
Problem: An isocratic elution may not provide sufficient resolution if the polarity difference between this compound and benazeprilat is not large enough.
-
Solution: Implement a gradient elution. Start with a lower percentage of organic solvent and gradually increase it. A shallower gradient (slower increase in organic solvent) will increase the separation between peaks.
-
-
Modify Mobile Phase pH:
-
Problem: The ionization state of this compound and benazeprilat significantly impacts their retention.
-
Solution: Adjust the pH of the aqueous portion of your mobile phase. Benazeprilat has a carboxylic acid group, making its retention sensitive to pH changes. A lower pH (e.g., 2.5-3.5) will suppress the ionization of the carboxylic acid, increasing its retention and potentially improving the separation from this compound.[1]
-
-
Evaluate the Column:
-
Problem: The column may not be suitable or may have degraded.
-
Solution: Ensure you are using a high-quality C18 column. If the column is old or has been used extensively, its performance may be compromised. Consider trying a new C18 column or a different stationary phase (e.g., a phenyl-hexyl column) that can offer different selectivity.
-
Issue 2: Peak Tailing
Peak tailing can compromise the accuracy of quantification.
Troubleshooting Protocol:
-
Check for Active Sites on the Column:
-
Cause: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing.
-
Solution: Add a competing base, such as triethylamine (TEA) or use a base-deactivated column. A low concentration of an amine modifier (e.g., 0.1% TEA) in the mobile phase can mitigate these secondary interactions.
-
-
Adjust Mobile Phase pH:
-
Cause: Operating at a pH close to the pKa of an analyte can lead to peak tailing as the analyte exists in both ionized and non-ionized forms.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound and benazeprilat.
-
-
Sample Overload:
-
Cause: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was the likely cause.
-
Issue 3: Inconsistent Retention Times
Fluctuating retention times can indicate a problem with the HPLC system or the method's robustness.
Logical Relationship Diagram for Troubleshooting:
Figure 2. Factors influencing inconsistent retention times.
Troubleshooting Steps:
-
System Check:
-
Pump: Ensure the pump is delivering a consistent flow rate. Check for pressure fluctuations.
-
Leaks: Inspect all fittings for any signs of leaks.
-
-
Mobile Phase:
-
Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted.
-
Degassing: Properly degas the mobile phase to prevent air bubbles from entering the system.
-
-
Column:
-
Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
-
Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for this compound and Benazeprilat
This protocol provides a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Protocol 2: Sample Preparation from Plasma (for reference)
For the analysis of this compound and benazeprilat in biological matrices, a sample clean-up is necessary.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject the reconstituted sample into the HPLC system.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters from published methods.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Reference |
| This compound | ~7.52 | < 2 | > 2000 | [1] |
| Benazeprilat | ~6.3 | - | - | [5] |
| This compound | ~12.550 | - | - | [2] |
Note: Retention times are highly method-dependent and should be used as a general guide. Tailing factor and theoretical plates are important indicators of column performance and peak shape.
References
- 1. New Stability Indicating Method for Quantification of Impurities in Amlodipine and this compound Capsules by Validated HPLC [file.scirp.org]
- 2. scispace.com [scispace.com]
- 3. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and this compound hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. tsijournals.com [tsijournals.com]
Benazepril in Animal Research: A Technical Support Guide to Address Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential sources of variability in animal studies involving benazepril. This compound, a prodrug, is converted in vivo to its active metabolite, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE).[1][2] Understanding the nuances of its pharmacokinetics and pharmacodynamics across different species and experimental conditions is crucial for obtaining consistent and reliable data.
Troubleshooting Guide: Addressing Inconsistent Results
This guide provides solutions to common problems encountered during this compound experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High inter-animal variability in plasma benazeprilat concentrations | Species-specific metabolism: The conversion of this compound to benazeprilat is catalyzed by carboxylesterases, and the activity of these enzymes can vary significantly between species. For instance, this compound is completely hydrolyzed to benazeprilat in rats, while this conversion is incomplete in dogs and baboons. | - Select the most appropriate animal model based on metabolic similarity to humans, if applicable. - Ensure the use of a consistent species and strain throughout the study. - If comparing across species, be aware of and account for known metabolic differences. |
| Genetic polymorphisms: Variations in the genes encoding carboxylesterases (e.g., CES1) can lead to differences in enzyme activity and, consequently, variable conversion of this compound to benazeprilat.[3][4] | - If significant and unexplained variability persists within a strain, consider the possibility of genetic heterogeneity. - If available, use inbred strains to minimize genetic variability. | |
| Inconsistent drug administration: Improper oral gavage technique can lead to inaccurate dosing and variability in absorption. | - Ensure all personnel are properly trained in oral gavage techniques. - Verify the correct placement of the gavage needle to avoid administration into the trachea. - Use a consistent vehicle for drug formulation and administer a consistent volume relative to body weight. | |
| Lower than expected plasma benazeprilat concentrations | Poor oral bioavailability: The bioavailability of this compound can differ between species. For example, the systemic bioavailability of benazeprilat after oral administration of this compound in horses is low (3-4%).[5] | - Refer to pharmacokinetic data for the specific species being used to establish appropriate dosing. - Ensure the formulation of this compound is suitable for the chosen route of administration. |
| Sample degradation: this compound and benazeprilat may be unstable in plasma if not handled and stored correctly. | - Process blood samples promptly after collection. - Store plasma samples at or below -20°C.[6] - Avoid repeated freeze-thaw cycles of plasma samples.[6] | |
| Inconsistent pharmacodynamic effects (e.g., blood pressure reduction, RAAS inhibition) | Influence of disease model: The underlying pathophysiology of the animal model can alter the pharmacokinetics and pharmacodynamics of this compound. For example, renal insufficiency can affect the clearance of benazeprilat.[7] In dogs with heart failure, the activation of the renin-angiotensin-aldosterone system (RAAS) can be more pronounced, potentially influencing the drug's effect.[8] | - Characterize the baseline RAAS activity in your disease model. - Be aware that the pharmacokinetics of benazeprilat may be altered in disease states. For instance, in dogs with induced renal insufficiency, the apparent clearance of benazeprilat was shown to increase.[7] - Titrate the dose of this compound based on the specific disease model and the desired level of ACE inhibition. |
| Timing of measurements: The peak plasma concentration of benazeprilat and the maximal inhibition of ACE occur at specific times post-administration. | - Conduct pilot studies to determine the time to maximum concentration (Tmax) of benazeprilat in your specific animal model and under your experimental conditions. - Collect pharmacodynamic data at time points relevant to the peak and trough drug concentrations. |
Frequently Asked Questions (FAQs)
Pharmacokinetics and Metabolism
Q1: What are the key pharmacokinetic parameters of this compound and benazeprilat in common laboratory animals?
A1: The following table summarizes key pharmacokinetic parameters. Note that these values can vary depending on the study design, analytical methods, and animal strain.
| Species | Dose (mg/kg) | Tmax (benazeprilat) (h) | t½ (benazeprilat) (h) | Bioavailability (%) | Primary Route of Elimination | Reference(s) |
| Dog | 0.25 - 1.0 (oral) | 1-3 | ~3.5 | Well absorbed, increases with repeated dosing | Bile and Urine (approx. 50/50) | [9][10] |
| Cat | 0.25 - 1.0 (oral) | ~2 | Biphasic: 2.4 and 27.7 | Not specified | Primarily Biliary (~85%) | [11] |
| Rat | 2.5 - 3 (oral) | Not specified | Not specified | Well absorbed | Biliary | [12] |
| Horse | 0.25 - 1.0 (oral) | Not specified | Not specified | 3-4 | Not specified | [5] |
Q2: How does the metabolism of this compound differ between species?
A2: this compound is a prodrug that is hydrolyzed by carboxylesterases, primarily in the liver, to its active metabolite, benazeprilat.[2][13] The extent of this conversion varies:
-
Rats: this compound undergoes complete first-pass metabolism to benazeprilat.[12]
-
Dogs and Baboons: The hydrolysis is incomplete, resulting in the presence of both this compound and benazeprilat, as well as other hydrophilic metabolites in circulation.[12]
This difference in metabolic activation is a critical source of variability when comparing results across these species.
Experimental Design and Protocols
Q3: What is a standard protocol for oral administration of this compound and serial blood sampling in rats?
A3: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This includes procedures for oral gavage and guidelines for blood collection volumes and frequency.
Q4: How should I measure this compound and benazeprilat in plasma?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of this compound and benazeprilat in plasma.[6][12][14] A detailed protocol can be found in the "Experimental Protocols" section.
Q5: How can I assess the pharmacodynamic effect of this compound on the Renin-Angiotensin-Aldosterone System (RAAS)?
A5: The activity of the RAAS can be assessed by measuring the plasma concentrations of its key components:
-
Plasma Renin Activity (PRA): Measures the rate of angiotensin I generation.
-
Angiotensin II: The primary active hormone of the RAAS.
-
Aldosterone: A downstream hormone regulated by angiotensin II.
Commercial ELISA kits are available for the quantification of these hormones in plasma from various species.
Experimental Protocols
Protocol 1: Oral Gavage Administration and Serial Blood Sampling in Rats
Objective: To administer a precise oral dose of this compound and collect serial blood samples for pharmacokinetic analysis.
Materials:
-
This compound hydrochloride
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles (size appropriate for rats, typically 18-20 gauge)
-
Syringes
-
Restraint device for rats
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Anesthetic (if required for blood collection method)
-
Capillary tubes or syringes with appropriate gauge needles for blood collection
Procedure:
-
Preparation:
-
Fast rats overnight (with access to water) to ensure gastric emptying, which can reduce variability in absorption.
-
Prepare the this compound suspension at the desired concentration in the chosen vehicle. Ensure the suspension is homogenous before each administration.
-
Calculate the volume to be administered to each rat based on its body weight. A common administration volume is 5-10 mL/kg.[5]
-
-
Oral Gavage:
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle.
-
Monitor the rat for any signs of distress.
-
-
Serial Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Common blood collection sites in rats include the saphenous vein, tail vein, or retro-orbital sinus (requires anesthesia and is often a terminal procedure).[15]
-
The volume of blood collected should not exceed 10% of the total circulating blood volume in a single collection or over a 2-week period for serial collections.[15] For a 250g rat, the total blood volume is approximately 15-17.5 mL, so a single sample should not exceed 1.5-1.75 mL.
-
Collect blood into tubes containing an anticoagulant.
-
Immediately place the blood samples on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes.
-
Store the plasma samples at -20°C or -80°C until analysis.[6]
-
Protocol 2: Quantification of this compound and Benazeprilat in Plasma by LC-MS/MS
Objective: To simultaneously measure the concentrations of this compound and its active metabolite, benazeprilat, in animal plasma.
Principle: This method utilizes solid-phase extraction (SPE) to isolate the analytes from the plasma matrix, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS).
Materials and Reagents:
-
This compound and benazeprilat analytical standards
-
Internal standard (IS) (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade
-
Water - ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a tandem mass spectrometer
Procedure (Example based on published methods[6]):
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add the internal standard solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound, benazeprilat, and the internal standard.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: e.g., m/z 425.2 → 351.2
-
Benazeprilat: e.g., m/z 397.2 → 323.2
-
Internal Standard: Specific to the chosen IS.
-
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound and benazeprilat in the unknown samples based on the peak area ratios of the analytes to the internal standard.
-
Visualizations
Caption: Mechanism of action of this compound within the RAAS pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. research.unsw.edu.au [research.unsw.edu.au]
- 3. Characterization of the expression and activity of carboxylesterases 1 and 2 from the beagle dog, cynomolgus monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Functional Assessment of Carboxylesterase 1 Nonsynonymous Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downstate.edu [downstate.edu]
- 6. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Steady-state pharmacokinetics and pharmacodynamics of benazeprilat in spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihypertensive action of the novel angiotensin converting enzyme inhibitor this compound hydrochloride in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of renal insufficiency on the pharmacokinetics and pharmacodynamics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of regulatory variants of carboxylesterase 1 (CES1): A proof-of-concept study for the application of the Allele-Specific Protein Expression (ASPE) assay in identifying cis-acting regulatory genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. einsteinmed.edu [einsteinmed.edu]
Technical Support Center: Resolving Analytical Interference in Benazepril Combination Therapy Studies
Welcome to the technical support center for analytical challenges in benazepril combination therapy research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical interference issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of this compound in combination with other drugs, such as amlodipine and hydrochlorothiazide.
Q1: I am observing peak tailing for this compound and its combination drug in my HPLC analysis. What are the potential causes and how can I fix it?
A1: Peak tailing, where the peak asymmetry factor is greater than 1.2, can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, causing tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a stronger mobile phase or increase the buffer or salt concentration.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[2] If the issue persists, consider using a column with a higher capacity or a larger internal diameter.
-
-
Blocked Column Frit or Contamination: Particulate matter from the sample or mobile phase can block the inlet frit of the column.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced, or a new column may be required. Using a guard column can help prevent this problem.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. Ensure the mobile phase is adequately buffered to maintain a stable pH.[2]
-
Q2: My chromatogram shows peak fronting for the analytes. What could be the cause and solution?
A2: Peak fronting, where the asymmetry factor is less than 1.0, is often related to the sample and its introduction onto the column.
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If this is not feasible due to solubility issues, use a weaker solvent.
-
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can also cause peak fronting.
-
Solution: Decrease the sample concentration or the injection volume.
-
Q3: I am suspecting co-elution of this compound with its active metabolite, benazeprilat, or another component in my sample. How can I confirm and resolve this?
A3: Co-elution occurs when two or more compounds elute from the column at the same time, resulting in a single, often distorted, peak.[3]
-
Confirmation of Co-elution:
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform peak purity analysis. If the UV spectra across the peak are not identical, it indicates the presence of more than one compound.[3]
-
Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio of the ions across the chromatographic peak. A shift in the mass spectra indicates co-elution.[3]
-
-
Resolving Co-elution:
-
Modify Mobile Phase Composition: Alter the ratio of the organic and aqueous phases of the mobile phase. A slight change can significantly impact the retention times of the co-eluting compounds.
-
Change Mobile Phase pH: For ionizable compounds, adjusting the pH can alter their retention behavior and improve separation.
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from C18 to a phenyl or cyano phase) can provide the necessary selectivity.
-
Adjust Temperature: Changing the column temperature can also influence selectivity and resolution.
-
Q4: How can I mitigate matrix effects in my LC-MS/MS bioanalytical studies of this compound combinations in plasma?
A4: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the assay.
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample extract compared to simple protein precipitation.
-
Protein Precipitation: While simple, this method may result in significant matrix effects. Optimization of the precipitating solvent (e.g., acetonitrile, methanol) can help.
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: A well-designed gradient can separate the analytes of interest from the majority of the matrix components.
-
Use a Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts and phospholipids) and only direct the flow to the mass spectrometer when the analytes of interest are eluting.
-
-
Use of an Internal Standard (IS):
-
Stable Isotope-Labeled IS: A stable isotope-labeled internal standard is the best choice as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for any ion suppression or enhancement.
-
Structural Analog IS: If a stable isotope-labeled IS is not available, a structural analog that has similar chromatographic and ionization properties to the analyte can be used.
-
Q5: I am concerned about interference from degradation products in my stability studies of this compound combination products. What should I do?
A5: Stability-indicating methods are crucial to ensure that the analytical method can accurately quantify the active pharmaceutical ingredients (APIs) in the presence of their degradation products.
-
Forced Degradation Studies: Subject the drug product to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[5]
-
Method Development and Validation: Develop an HPLC or other suitable method that can separate the parent drugs from all the degradation products formed during the forced degradation studies.[5][6]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to confirm the peak purity of the APIs in the stressed samples, demonstrating the specificity of the method.[5]
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound in combination with amlodipine and hydrochlorothiazide.
Table 1: HPLC Method Parameters for this compound and Amlodipine
| Parameter | Method 1[7] | Method 2[5] |
| Stationary Phase | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer:Acetonitrile (65:35, v/v), pH 7.0 | Phosphate buffer:Acetonitrile (65:35, v/v), pH 7.0 |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 240 nm | UV at 240 nm |
| Linearity Range | Amlodipine: 6-14 µg/mL, this compound: 12-28 µg/mL | Not Specified |
| Mean Recovery | Amlodipine: 99.91%, this compound: 100.53% | Not Specified |
Table 2: LC-MS/MS Method Parameters for this compound and Amlodipine in Human Plasma
| Parameter | Method Details[8] |
| Stationary Phase | C18 Sunfire column |
| Mobile Phase | Water and Acetonitrile with 0.1% Formic Acid (30:70, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | ESI-MS/MS (MRM mode) |
| Linearity Range | Amlodipine: 10-200 ng/mL, this compound: 0.5-100 ng/mL, Benazeprilat: 5-200 ng/mL |
| Sample Preparation | Protein precipitation with acetonitrile |
Table 3: HPLC Method Parameters for this compound and Hydrochlorothiazide
| Parameter | Method Details[9] |
| Stationary Phase | BDS C-18 micro-bore column |
| Mobile Phase | 0.025 M Sodium Dihydrogen Phosphate (pH 4.8):Acetonitrile (55:45, v/v) |
| Flow Rate | 0.40 mL/min |
| Detection | UV at 250 nm |
| Linearity Range | This compound HCl: 5.0-20.0 µg/mL, Hydrochlorothiazide: 6.2-25.0 µg/mL |
| LOD | This compound HCl: 0.88 µg/mL, Hydrochlorothiazide: 0.58 µg/mL |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Amlodipine and this compound Hydrochloride[5]
-
Chromatographic System:
-
Column: Zorbax SB C18, 5 µm, 250 mm x 4.6 mm i.d.
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (65:35, v/v) with the pH adjusted to 7.0.
-
Detector: Photodiode array (PDA) detector set at 240 nm.
-
-
Sample Preparation:
-
Prepare standard and sample solutions in the mobile phase.
-
-
Forced Degradation Studies:
-
Expose the drug product to thermal, photolytic, hydrolytic (acidic and basic), and oxidative stress conditions.
-
Analyze the stressed samples using the developed HPLC method.
-
-
Validation:
-
Validate the method for specificity (using peak homogeneity data from the PDA detector), linearity, accuracy, precision, and robustness.
-
Protocol 2: LC-MS/MS Method for Simultaneous Determination of Amlodipine, this compound, and Benazeprilat in Human Plasma[8]
-
Chromatographic and Mass Spectrometric System:
-
Column: C18 Sunfire column.
-
Mobile Phase: Water and acetonitrile with 0.1% formic acid (30:70, v/v).
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: ESI-MS/MS operated in Multiple Reaction Monitoring (MRM) mode.
-
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an internal standard (e.g., moexipril).
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Method Validation:
-
Validate the method as per FDA guidelines for linearity, accuracy, precision, selectivity, and stability.
-
Visualizations
The following diagrams illustrate common troubleshooting workflows for analytical interference.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Simultaneous determination of lercanidipine, this compound and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and this compound hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Stability Indicating Method for Quantification of Impurities in Amlodipine and this compound Capsules by Validated HPLC [file.scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of this compound hydrochloride and hydrochlorothiazide by micro-bore liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benazepril Stability Testing Under Stress Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing of benazepril under various stress conditions. This information is critical for identifying potential degradation products, understanding the degradation pathways, and developing a stable formulation.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied to this compound for stability testing?
This compound is typically subjected to forced degradation under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions to assess its stability.[1][2]
Q2: What is the primary degradation product of this compound?
Under hydrolytic conditions, this compound primarily degrades to benazeprilat.[3][4] Benazeprilat is also the active metabolite of this compound, formed in the body by the cleavage of the ester group.[5]
Q3: What analytical techniques are most commonly used to analyze this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for the separation and quantification of this compound and its degradation products.[1][2][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also used for the characterization of degradation products.[3]
Q4: Is this compound sensitive to light?
Yes, this compound can undergo photochemical degradation, particularly in acidic and neutral pH conditions, leading to the formation of multiple minor degradation products.[3] Therefore, photostability testing is a crucial part of the stress testing protocol.
Q5: What is the significance of identifying degradation products?
Identifying and characterizing degradation products is essential for several reasons:
-
It helps in understanding the degradation pathway of the drug substance.[3]
-
It is a regulatory requirement to ensure the safety and efficacy of the drug product.
-
This knowledge is crucial for developing a stable formulation and establishing appropriate storage conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between this compound and benazeprilat peaks in HPLC. | 1. Inappropriate mobile phase composition. 2. Incorrect pH of the mobile phase. 3. Column degradation. | 1. Optimize the mobile phase ratio. A common mobile phase is a mixture of a phosphate buffer and acetonitrile or methanol.[7] 2. Adjust the pH of the buffer. A pH of around 7.0 has been shown to be effective.[1] 3. Use a new or different C18 column. |
| Inconsistent degradation results under the same stress conditions. | 1. Variation in the concentration of stressor (acid, base, oxidizing agent). 2. Fluctuations in temperature or light exposure. 3. Inconsistent sample preparation. | 1. Ensure accurate preparation of all stressor solutions. 2. Use a calibrated oven or photostability chamber to maintain consistent conditions. 3. Follow a standardized protocol for sample preparation, including precise weighing and dilution. |
| Formation of unexpected peaks in the chromatogram. | 1. Contamination of the sample or solvent. 2. Interaction with excipients (if using a formulated product). 3. Secondary degradation of primary degradation products. | 1. Use high-purity solvents and reagents. 2. Analyze a placebo formulation under the same stress conditions to identify any excipient-related degradation. 3. Analyze samples at different time points to track the formation and disappearance of peaks. |
| Low recovery of the total drug substance and known degradants. | 1. Adsorption of the analyte to the container. 2. Formation of non-UV active or volatile degradation products. 3. Incomplete extraction from the sample matrix. | 1. Use silanized glassware or low-adsorption vials. 2. Employ a mass-sensitive detector (like a mass spectrometer) in parallel with a UV detector to screen for non-chromophoric compounds. 3. Optimize the sample extraction procedure. |
Experimental Protocols
The following are detailed methodologies for key stress testing experiments on this compound.
Hydrolytic Degradation (Acid, Base, and Neutral)
-
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid. Reflux the mixture at 80°C for a specified period (e.g., 4 hours).[1]
-
Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N sodium hydroxide. Keep the mixture at room temperature or reflux at 80°C for a specified period (e.g., 4 hours).[1][8]
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water. Reflux the mixture at 80°C for a specified period.
-
Sample Analysis: After the specified time, cool the solutions to room temperature and neutralize the acidic and basic solutions. Dilute the samples with the mobile phase to a suitable concentration and analyze by HPLC.
-
Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound as described above.
-
Stress Condition: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3-30% v/v). Keep the mixture at room temperature for a specified period.
-
Sample Analysis: After the specified time, dilute the sample with the mobile phase to a suitable concentration and analyze by HPLC.
-
Photolytic Degradation
-
Objective: To determine the effect of light exposure on the stability of this compound.
-
Methodology:
-
Sample Preparation: Expose the solid drug substance or a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Simultaneously, keep a control sample protected from light under the same temperature conditions.
-
Sample Analysis: After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
Thermal Degradation
-
Objective: To evaluate the stability of this compound at elevated temperatures.
-
Methodology:
-
Sample Preparation: Place the solid drug substance in a controlled temperature oven (e.g., at 60-80°C) for a specified period.[2]
-
Sample Analysis: After the specified time, allow the sample to cool to room temperature. Prepare a solution of the heat-treated sample and a control sample (stored at ambient temperature) and analyze by HPLC.
-
Data Presentation
The following tables summarize the typical conditions and outcomes of this compound stress testing.
Table 1: Summary of Stress Conditions for this compound Forced Degradation
| Stress Condition | Stressor | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 4 hours[1] |
| Base Hydrolysis | 0.1 N NaOH | Room Temp / 80°C | 4 hours[1] |
| Neutral Hydrolysis | Water | 80°C | Variable |
| Oxidation | 3-30% H₂O₂ | Room Temp | Variable |
| Photolysis | UV/Visible Light | Ambient | Per ICH Q1B |
| Thermal (Dry Heat) | - | 60-80°C | Variable |
Table 2: Major Degradation Products of this compound Under Stress Conditions
| Stress Condition | Major Degradation Product(s) | Analytical Method |
| Hydrolysis (Acid & Base) | Benazeprilat[3] | HPLC, LC-MS |
| Oxidation | Various minor degradation products | HPLC, LC-MS |
| Photolysis | Multiple minor degradation products[3] | HPLC, LC-MS |
| Thermal | Benazeprilat and other minor products | HPLC, HPTLC |
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound forced degradation studies.
Signaling Pathway (Degradation Pathway)
Caption: Simplified degradation pathway of this compound.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization of stress degradation products of this compound by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMPDB [smpdb.ca]
- 6. ijpbs.net [ijpbs.net]
- 7. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and this compound hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Profiling of the Hydrolytic Reaction of this compound: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Benazepril Detection in Biological Matrices
Welcome to the technical support center for the sensitive detection of benazepril and its active metabolite, benazeprilat, in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound and benazeprilat in biological samples?
The most prevalent and sensitive methods for the quantification of this compound and its active metabolite, benazeprilat, are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection have also been reported, though they may offer lower sensitivity compared to LC-MS/MS.[4][5][6]
Q2: What are the key challenges in achieving high sensitivity for this compound detection?
Achieving high sensitivity for this compound and benazeprilat detection can be challenging due to:
-
Low concentrations in biological matrices, especially at later time points in pharmacokinetic studies.
-
Matrix effects from endogenous components in plasma, urine, or tissue can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[7]
-
Sample preparation inefficiencies can lead to low recovery of the analytes.
-
Analyte stability during sample collection, storage, and processing.
Q3: How is this compound metabolized, and why is it important for detection methods?
This compound is a prodrug that is rapidly metabolized in the liver to its active form, benazeprilat, through the cleavage of its ester group.[8][9] Benazeprilat is a more potent angiotensin-converting enzyme (ACE) inhibitor.[8][10] Therefore, it is crucial for bioanalytical methods to be able to simultaneously quantify both this compound and benazeprilat to accurately characterize the pharmacokinetics of the drug.
Troubleshooting Guides
Issue 1: Poor Sensitivity/Low Signal Intensity in LC-MS/MS
Possible Causes & Solutions:
-
Suboptimal Ionization Source Conditions: The efficiency of ion generation in the mass spectrometer's source is critical.
-
Troubleshooting Steps:
-
Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizing gas flow and temperature, and drying gas flow and temperature.[11]
-
Perform a tuning infusion of a standard solution of this compound and benazeprilat to determine the optimal settings for your specific instrument.
-
Ensure the mobile phase composition is compatible with efficient ionization. The use of high-purity solvents and additives is crucial.[11]
-
-
-
Inefficient Sample Preparation: Low recovery of analytes from the biological matrix will result in a weaker signal.
-
Troubleshooting Steps:
-
Evaluate different extraction techniques:
-
Solid-Phase Extraction (SPE): This is a common and effective technique for cleaning up samples and concentrating analytes.[1][3] Experiment with different sorbent chemistries (e.g., C18, mixed-mode) and elution solvents.
-
Liquid-Liquid Extraction (LLE): This can be an alternative to SPE. Test various organic solvents to find the one with the best extraction efficiency for this compound and benazeprilat.
-
Protein Precipitation (PPT): While simpler, PPT may be less effective at removing interfering matrix components.[12] Consider combining PPT with another cleanup step if matrix effects are significant.[13]
-
-
Optimize pH: The pH of the sample and extraction solvents can significantly impact the recovery of acidic drugs like benazeprilat. Adjust the pH to ensure the analytes are in a neutral form for efficient extraction.
-
-
-
Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the target analytes.[7]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the HPLC/UPLC gradient, mobile phase composition, or column chemistry to separate the analytes from the interfering matrix components.[14]
-
Enhance Sample Cleanup: A more rigorous sample preparation method can remove the interfering compounds.
-
Use a Different Ionization Source: If available, switching between ESI and atmospheric pressure chemical ionization (APCI) may mitigate matrix effects.
-
Dilution: In some cases, diluting the sample with a clean solvent can reduce the concentration of interfering components.[13]
-
-
Issue 2: High Background Noise
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to high background noise.
-
Troubleshooting Steps:
-
Use high-purity, LC-MS grade solvents and additives.[11]
-
Prepare fresh mobile phases daily.
-
Filter all mobile phases before use.
-
-
-
Carryover from Previous Injections: Residual analyte from a previous high-concentration sample can be injected with the current sample.
-
Troubleshooting Steps:
-
Optimize the autosampler wash procedure. Use a strong solvent in the wash solution.
-
Inject blank samples between high-concentration samples to assess for carryover.
-
-
-
Dirty Mass Spectrometer: Contamination of the ion source or mass analyzer can lead to high background.
-
Troubleshooting Steps:
-
Follow the manufacturer's instructions for cleaning the ion source components.
-
If the problem persists, a more thorough cleaning of the mass spectrometer may be required by a qualified engineer.
-
-
Quantitative Data Summary
The following tables summarize the quantitative parameters from various published methods for the detection of this compound and benazeprilat.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Method | Reference |
| Human Plasma | This compound: 1, Benazeprilat: 1 | This compound: 1-2000, Benazeprilat: 1-1600 | Solid-Phase Extraction | [3] |
| Human Plasma | This compound: 0.5, Benazeprilat: 5 | This compound: 0.5-100, Benazeprilat: 5-200 | Protein Precipitation | [5][12] |
| Human Plasma | This compound: 2, Benazeprilat: Not specified | This compound: 2-not specified | Not specified | [1] |
| Human Plasma | This compound: 5, Benazeprilat: 5 | This compound: 5-1200, Benazeprilat: 5-1200 | Extraction and Precipitation | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Method | Reference |
| Human Plasma | This compound: 2.5, Benazeprilat: 2.5 | 2.5-1000 | Solid-Phase Extraction | [5] |
| Human Urine | ~10 | Not Specified | Extractive Methylation | [15] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[1][3]
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 4 µL of formic acid and vortex to mix.[16]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: General workflow for this compound analysis in plasma using SPE and LC-MS/MS.
Caption: Troubleshooting logic for addressing low signal intensity in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. Simultaneous determination of lercanidipine, this compound and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the angiotensin converting enzyme inhibitor benazeprilat in plasma and urine by an enzymic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of uv derivative spectrophotometric method for determination of this compound hydrochloride in tablets and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phenomenex.blog [phenomenex.blog]
- 15. Screening for the detection of angiotensin-converting enzyme inhibitors, their metabolites, and AT II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
dealing with benazepril hydrochloride solubility issues in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with benazepril hydrochloride in buffer systems during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound hydrochloride?
A1: this compound hydrochloride is a white to off-white crystalline powder.[1][2] It is freely soluble in methanol and ethanol, and soluble in water.[1][2][3] Its solubility in aqueous buffers is pH-dependent and is described as sparingly soluble.[4] In organic solvents, its approximate solubility is 1 mg/mL in ethanol, 20 mg/mL in DMSO, and 30 mg/mL in dimethylformamide (DMF).[4]
Q2: I am observing precipitation when dissolving this compound hydrochloride directly in my aqueous buffer. What should I do?
A2: Direct dissolution in aqueous buffers can be challenging due to the compound's sparingly soluble nature.[4] A common and effective technique is to first dissolve the this compound hydrochloride in an organic solvent such as DMSO or DMF to create a concentrated stock solution.[4] This stock solution can then be diluted with your aqueous buffer of choice to the final desired concentration.[4] It is recommended to purge the solvent with an inert gas before preparing the stock solution.[4]
Q3: What is the recommended method for preparing an aqueous solution of this compound hydrochloride for in-vitro assays?
A3: For maximum solubility in aqueous buffers, first dissolve this compound hydrochloride in DMF. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[4] It is important to note that aqueous solutions of this compound hydrochloride are not recommended to be stored for more than one day.[4]
Q4: How does pH affect the solubility of this compound hydrochloride in aqueous buffers?
A4: The solubility of this compound hydrochloride is significantly influenced by the pH of the buffer. It exhibits higher solubility in acidic conditions and its solubility changes as the pH approaches its pKa values (pKa1: 3.1, pKa2: 5.3).[3] For detailed solubility at various pH levels in phosphate buffer, please refer to the data tables below.
Q5: Is this compound hydrochloride stable in aqueous buffer solutions?
A5: this compound hydrochloride has been shown to be stable in a pH 7.4 phosphate buffered solution at 37°C.[5][6] However, it is susceptible to acidic hydrolysis.[5] It is also important to be aware that this compound, a prodrug, can be metabolized to its active form, benazeprilat, by hepatic esterases.[4] For experimental purposes, it is best practice to use freshly prepared aqueous solutions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution in aqueous buffer. | The final concentration in the aqueous buffer exceeds the solubility limit. The organic solvent percentage in the final solution is too low. | - Increase the proportion of the organic solvent in the final solution (if experimentally permissible).- Decrease the final concentration of this compound hydrochloride.- Vigorously vortex the solution while adding the stock solution to the buffer. |
| Inconsistent results in bioassays. | Degradation of this compound hydrochloride in the aqueous solution over time. Adsorption of the compound to plasticware. | - Prepare fresh aqueous solutions for each experiment and do not store them for more than a day.[4] - Use low-adhesion plasticware or glass vials for preparing and storing solutions.- Ensure the pH of the buffer is compatible with the stability of the compound. |
| Cloudiness or haze in the final solution. | Incomplete dissolution or formation of fine precipitates. | - Gently warm the solution (if the compound's stability at higher temperatures is not a concern).- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
Quantitative Solubility Data
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | >100 mg/mL | [1][2] |
| Ethanol | ~1 mg/mL | [4] |
| DMSO | ~20 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Table 2: Aqueous pH-Solubility Profile of this compound Hydrochloride in 0.05 M Phosphate Buffer
| pH | Solubility (mg/mL) | Reference |
| 2.3 | >20 | [7] |
| 2.4 | 9.2 | [7] |
| 2.5 | 6.6 | [7] |
| 3.2 | 2.1 | [7] |
| 5.3 | 3.8 | [7] |
| 5.9 | 6.6 | [7] |
| 6.1 | 8.2 | [7] |
| 6.3 | 8.7 | [7] |
| 7.1 | 14.0 | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in an Organic Solvent
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Transfer the powder to an appropriate sterile vial.
-
Add the desired volume of organic solvent (e.g., DMSO or DMF) to the vial. It is good practice to use a solvent that has been purged with an inert gas.[4]
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be applied if necessary, provided it does not affect the compound's stability.
-
Store the stock solution at -20°C for long-term storage.[4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw the this compound hydrochloride stock solution (from Protocol 1) at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Add the required volume of the stock solution to the aqueous buffer. To avoid precipitation, add the stock solution dropwise while continuously vortexing the buffer.
-
Ensure the final concentration does not exceed the known solubility limit in the chosen buffer system.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.[4]
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound hydrochloride | 86541-74-4 [chemicalbook.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound HCl | CAS:86541-74-4 | Angiotensin-converting enzyme (ACE) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Method Validation for Benazepril in Multi-Drug Formulations
Welcome to the technical support center for analytical method validation of benazepril in multi-drug formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the simultaneous determination of this compound and other drugs like amlodipine or hydrochlorothiazide?
A1: The most widely reported and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3][4] This method offers good selectivity and sensitivity for quantifying this compound and its combination drugs simultaneously. Other techniques such as HPTLC and UPLC have also been successfully employed.[1]
Q2: What is a stability-indicating analytical method, and why is it important for multi-drug formulations containing this compound?
A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredients (APIs) in the presence of their degradation products, impurities, and excipients.[2] This is crucial for multi-drug formulations to ensure that the method can distinguish between the intact drugs and any potential degradants that may form during the manufacturing process or throughout the product's shelf life, thus ensuring the safety and efficacy of the product.
Q3: What are the typical degradation pathways for this compound under stress conditions?
A3: this compound is known to be unstable under hydrolytic (acidic and basic) conditions, where it degrades to its active metabolite, benazeprilat.[5][6][7] It can also undergo degradation under oxidative and photolytic stress.[2][7] Forced degradation studies are essential to identify these degradation products and ensure the analytical method can resolve them from the parent drug peaks.[5][8]
Q4: How can I ensure the specificity of my analytical method for this compound in a multi-drug formulation?
A4: Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or excipients from the matrix. This is typically achieved through forced degradation studies and by analyzing a placebo formulation (containing all excipients without the APIs) to confirm the absence of interfering peaks at the retention times of the analytes. Using a photodiode array (PDA) detector can help in assessing peak purity, further confirming specificity.[2][9]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution or Peak Tailing
Symptoms:
-
Overlapping peaks of this compound and the co-formulated drug (e.g., amlodipine, hydrochlorothiazide) or their degradation products.
-
Asymmetrical (tailing or fronting) peaks, leading to inaccurate integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition or pH | The pH of the mobile phase is a critical factor. For this compound and its common combination drugs, a pH in the acidic to neutral range is often used. Systematically evaluate different mobile phase compositions by varying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Adjusting the pH can significantly impact the ionization state of the analytes and thus their retention and peak shape. For example, a mobile phase of phosphate buffer and acetonitrile at a pH of 7.0 has been used successfully. |
| Suboptimal Stationary Phase | The choice of the HPLC column is crucial. C18 columns are most commonly used.[2][4][9] If resolution is still an issue, consider a column with a different particle size, length, or a different stationary phase chemistry (e.g., C8). |
| Inadequate Flow Rate | Optimizing the flow rate can improve peak shape and resolution. A lower flow rate generally provides better separation but increases the run time. A typical starting point is 1.0 mL/min.[4] |
| Secondary Interactions with Column Silanols | Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the silica-based stationary phase. Adding a competing base like triethylamine (TEA) to the mobile phase can help to mitigate this issue. |
Issue 2: Inaccurate or Non-Linear Results
Symptoms:
-
Poor correlation coefficient (r²) for the calibration curve (<0.999).
-
Inaccurate quantification of quality control samples.
-
Recovery studies outside of the acceptable range (typically 98-102%).[3]
Possible Causes and Solutions:
| Cause | Solution |
| Sample Preparation Issues | Ensure complete dissolution of the analytes from the formulation matrix. Sonication is often required.[3] Incomplete extraction will lead to inaccurate and variable results. Verify the solubility of all APIs in the chosen diluent. |
| Instability of Analytes in Solution | This compound can degrade in solution. It is important to assess the stability of standard and sample solutions over the anticipated analysis time. If instability is observed, prepare solutions fresh or store them under conditions that minimize degradation (e.g., refrigeration, protection from light). |
| Inappropriate Calibration Range | The concentration range for the calibration standards should bracket the expected concentration of the analytes in the samples.[3][4] A wide range may lead to non-linearity. |
| Detector Saturation | If the analyte concentration is too high, the detector response may become non-linear. Dilute the samples and standards to fall within the linear range of the detector. |
Issue 3: Interference from Excipients or Degradation Products
Symptoms:
-
Peaks from excipients or degradation products co-eluting with the analyte peaks.
-
Inaccurate assay results for stability samples.
Possible Causes and Solutions:
| Cause | Solution |
| Method Lacks Specificity | The method must be able to separate the analytes from all potential interferences. To address this, perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to generate potential degradation products. |
| Inadequate Chromatographic Separation | Modify the chromatographic conditions to improve the separation of interfering peaks. This may involve adjusting the mobile phase pH, gradient profile, or changing the column. |
| Placebo Interference | Always analyze a placebo sample to identify any peaks originating from the excipients. If interference is observed, the sample preparation procedure may need to be modified to remove the interfering excipient, or the chromatographic conditions must be altered to resolve the peaks. |
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound in Multi-Drug Formulations
| Combination | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| This compound HCl & Amlodipine Besylate | Zorbax SB C18 (250x4.6 mm, 5 µm) | Phosphate buffer:Acetonitrile (65:35, v/v), pH 7.0 | 1.0 | 240 | |
| This compound HCl & Hydrochlorothiazide | Sunfire C18 (250x4.6 mm, 5 µm) | Water:Methanol (55:45, v/v), pH 7.0 | 1.0 | 233 | |
| This compound HCl & Amlodipine Besylate | Phenomenex C18 (250x4.6mm, 5µ) | Triethylamine:Acetonitrile:Methanol (50:25:25), pH 3.0 | 2.0 | 235 | [3] |
Table 2: Validation Parameters for this compound in Multi-Drug Formulations
| Combination | Parameter | This compound HCl | Co-formulated Drug | Reference |
| This compound HCl & Amlodipine Besylate | Linearity Range (µg/mL) | 12-28 | 6-14 (Amlodipine) | |
| Mean Recovery (%) | 100.53 | 99.91 (Amlodipine) | [2] | |
| This compound HCl & Hydrochlorothiazide | Linearity Range (µg/mL) | 0.1-20 | 0.5-30 (Hydrochlorothiazide) | |
| Mean Recovery (%) | 98.66-99.32 | 98.93-99.73 (Hydrochlorothiazide) | ||
| LOD (µg/mL) | 0.07 | 0.02 (Hydrochlorothiazide) | ||
| LOQ (µg/mL) | 0.1 | 0.5 (Hydrochlorothiazide) | ||
| This compound HCl & Amlodipine Besylate | Linearity Range (µg/mL) | 200-300 | 80-120 (Amlodipine) | [3] |
| Mean Recovery (%) | 98-102 | 98-102 (Amlodipine) | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound HCl and Amlodipine Besylate
Objective: To provide a general protocol for the simultaneous determination of this compound HCl and amlodipine besylate in a combined dosage form.
1. Materials and Reagents:
-
This compound HCl and Amlodipine Besylate reference standards
-
HPLC grade acetonitrile and water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Combined dosage form tablets
2. Chromatographic Conditions:
-
Column: Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer:Acetonitrile (65:35, v/v), with the pH adjusted to 7.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of this compound HCl and amlodipine besylate reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a target concentration of the APIs into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug product to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose the drug product to UV light.
-
Analyze all stressed samples by the proposed HPLC method to check for the resolution of degradation products from the parent drug peaks.
Visualizations
References
- 1. ijrpr.com [ijrpr.com]
- 2. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and this compound hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijpar.com [ijpar.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of stress degradation products of this compound by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Stability Indicating Method for Quantification of Impurities in Amlodipine and this compound Capsules by Validated HPLC [file.scirp.org]
adjusting for benazepril's prodrug activation time in experimental design
This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments involving the ACE inhibitor prodrug, benazepril. The following sections address common questions and troubleshooting scenarios related to its activation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its prodrug nature important in experimental design?
A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor used to treat conditions like hypertension.[1] It is administered as an inactive prodrug that requires in vivo metabolic conversion to its active form, benazeprilat .[1][2] This is a critical consideration in experimental design because the pharmacological effect is dependent on the rate and extent of this activation. The timing of sample collection and measurements must be aligned with the appearance and peak concentration of the active metabolite, benazeprilat, rather than the parent drug.
Q2: How is this compound activated in the body?
A2: this compound is activated primarily in the liver by the cleavage of its ester group, a process catalyzed by carboxylesterase enzymes (specifically CES1 in humans).[2][3] This hydrolysis reaction converts the this compound prodrug into the pharmacologically active diacid metabolite, benazeprilat.[2][4] Benazeprilat is a potent inhibitor of ACE, which is responsible for the drug's therapeutic effects.[4]
Q3: How long does it take for this compound to become active and reach peak effect?
A3: Following oral administration, this compound is absorbed and its concentration peaks in plasma within 0.5 to 1 hour.[2][4][5][6] The conversion to the active metabolite, benazeprilat, is also rapid, with benazeprilat peak plasma concentrations (Tmax) typically reached between 1 and 2 hours in a fasted state.[4][5][6] In animal models like dogs and cats, peak concentrations of benazeprilat are also observed within approximately 1 to 3 hours.[7][8] Therefore, the onset of ACE inhibition begins quickly, with significant effects seen within an hour.[5][9]
Q4: What key factors can influence the activation time and efficacy of this compound in an experiment?
A4: Several factors can alter the pharmacokinetics of this compound and its active metabolite:
-
Species Differences: The expression and activity of carboxylesterases can vary significantly between species, potentially altering the rate of conversion.[10]
-
Hepatic Function: Since activation occurs primarily in the liver, severe hepatic impairment can slow the conversion of this compound to benazeprilat.[11][12]
-
Renal Function: While activation is not primarily renal, the elimination of benazeprilat is.[2][4] Impaired renal function can lead to the accumulation of the active metabolite, prolonging its effect.[5][9]
-
Co-administration with Food: In humans, administering this compound with food does not change the overall bioavailability of benazeprilat but can delay the time to its peak plasma concentration to 2-4 hours.[4][5][6] This should be a key consideration for timing in animal studies.
-
Genetic Polymorphisms: Variations in the genes encoding carboxylesterases (like CES1) could theoretically lead to inter-individual differences in activation rates.
Pharmacokinetic Parameters of this compound and Benazeprilat
The following table summarizes key pharmacokinetic data. Note that values can vary based on the specific experimental conditions.
| Species | Compound | Tmax (Time to Peak) | Half-life (t½) | Key Notes |
| Human | This compound | 0.5 - 1 hour[2][5] | ~0.6 hours[9] | The prodrug is rapidly absorbed and converted. |
| Benazeprilat | 1 - 2 hours (fasted)[4][6] | Effective t½: 10 - 11 hours[4][6] Terminal t½: ~22 hours[2] | Food can delay Tmax to 2-4 hours.[4][6] Steady-state is reached after 2-3 doses.[4] | |
| Dog | This compound | Not specified | Not specified | Converted rapidly to benazeprilat. |
| Benazeprilat | 1 - 3 hours[7] | Terminal t½: ~3.5 hours[7] | Bioavailability increases with repeated dosing.[7] Excreted via both bile and urine.[7] | |
| Cat | This compound | < 2 hours[8] | ~1.4 hours[8] | Rapidly declines as it is converted. |
| Benazeprilat | ~2 hours[8] | Biphasic: ~2.4 hours and ~27.7 hours[8] | Slight accumulation occurs with repeated daily administration.[8] |
Troubleshooting Guide
Q: I'm not observing the expected level of ACE inhibition or blood pressure reduction. What should I check first?
A: An apparent lack of effect is often related to timing or dose. Consider the following:
-
Timing of Measurement: Are you measuring the effect at the right time point? Ensure your measurements are taken around the expected Tmax of benazeprilat (e.g., 2-4 hours post-dose), not this compound.
-
Sufficient Dose: The recommended dosage for dogs and cats is typically 0.25–0.5 mg/kg.[7] Ensure your dose is appropriate for the species and model being studied. Some studies have used doses up to 1-2 mg/kg.[13][14]
-
Prodrug Activation: Confirm that the animal model has competent liver function. In models with severe liver disease, the conversion to benazeprilat may be impaired.[11]
-
Assay Specificity: If measuring drug levels, ensure your assay distinguishes between this compound and benazeprilat.
Q: My results show high inter-subject variability. What are the potential causes?
A: High variability can stem from inconsistent prodrug activation.
-
Fasting State: Ensure all animals are in a consistent state regarding food intake. Administering this compound with or without food can alter the absorption rate and Tmax of benazeprilat.[5][6]
-
Administration Technique: Confirm that the oral gavage or other administration technique is consistent and delivers the full intended dose each time.
-
Baseline Health: Underlying and subclinical differences in liver or kidney function among animals can lead to variable pharmacokinetics.
Detailed Experimental Protocol
Protocol: Assessing the Antihypertensive Effect of this compound in a Rodent Model
This protocol provides a general framework. Specific parameters should be optimized for your exact model and research question.
1. Objective: To determine the time course and efficacy of a single oral dose of this compound on systolic blood pressure (SBP) in a hypertensive rodent model (e.g., Spontaneously Hypertensive Rat, SHR).
2. Materials:
-
Spontaneously Hypertensive Rats (or other suitable model).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile water or 0.5% methylcellulose).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
3. Methodology:
-
Acclimatization:
-
House animals in a controlled environment for at least one week before the experiment.
-
Train the animals daily with the tail-cuff measurement device to minimize stress-induced blood pressure elevation. Continue until stable, consistent baseline readings are obtained.
-
-
Baseline Measurement:
-
On the day of the experiment, obtain a stable baseline SBP reading for each animal. This is Time 0.
-
-
Drug Preparation and Administration:
-
Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 1 mg/kg dose).
-
Administer the this compound solution or vehicle (for the control group) via oral gavage. Record the exact time of administration for each animal.
-
-
Post-Dosing Measurements:
-
Based on the known Tmax of benazeprilat, schedule blood pressure measurements at key time points. A suggested schedule is: 2, 4, 8, 12, and 24 hours post-administration.
-
The 2 and 4-hour time points are critical for capturing the peak effect.[6][7][8]
-
The 24-hour time point assesses the duration of action.[6][8]
-
-
Data Analysis:
-
For each animal, calculate the change in SBP from baseline (Time 0) at each post-dosing time point.
-
Compare the mean change in SBP between the this compound-treated group and the vehicle-control group at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. drugs.com [drugs.com]
- 7. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Plasma angiotensin converting enzyme activity and pharmacokinetics of this compound and benazeprilat in cats after single and repeated oral administration of this compound.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of this compound relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Effects of high doses of enalapril and this compound on the pharmacologically activated renin-angiotensin-aldosterone system in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Cough in Long-term Benazepril Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cough as a side effect during long-term animal studies with benazepril.
Troubleshooting Guides
Issue 1: Unexpected High Incidence of Cough in Study Animals
Question: We have observed a higher-than-expected incidence of spontaneous, dry cough in our cohort of [Specify Animal Model, e.g., Beagle dogs] receiving long-term this compound administration. How can we confirm this is a drug-related side effect and not due to other factors?
Answer:
-
Rule out other causes:
-
Infectious Respiratory Disease: Consult with veterinary staff to rule out common respiratory pathogens (e.g., kennel cough in dogs). Consider diagnostic testing on a subset of affected and control animals.
-
Environmental Factors: Ensure housing conditions are optimal. Check for and minimize airborne irritants such as dust from bedding, ammonia buildup, or cleaning agent residues.
-
Comorbidities: In disease models (e.g., heart failure), cough can be a clinical sign of the underlying condition.[1] Carefully compare the incidence and characteristics of the cough in the this compound-treated group versus the placebo/vehicle control group to differentiate a drug-induced cough from a disease-related one.
-
-
Objective Cough Assessment: Implement a systematic and objective method to quantify cough frequency and severity. This will provide robust data to determine a statistically significant difference between treatment and control groups. Refer to the Experimental Protocols section for detailed methodologies.
-
Dose-Response Relationship: If multiple dose groups are included in the study, assess if there is a correlation between the this compound dose and the incidence or severity of the cough. A positive dose-response relationship strengthens the evidence for a drug-induced effect.
-
Dechallenge and Rechallenge: In a satellite group of animals, consider a dechallenge phase (temporary withdrawal of this compound) to observe if the cough subsides, followed by a rechallenge to see if it reappears. This can provide strong evidence of causality.
Issue 2: Difficulty in Objectively Quantifying Cough
Question: We are observing what appears to be coughing, but we are struggling to differentiate it from other respiratory sounds and behaviors (e.g., sneezing, retching) and to quantify it reliably. What are the recommended methods?
Answer:
Objective quantification is crucial. The following methods are recommended for preclinical studies:
-
Whole-Body Plethysmography: This is a highly sensitive and objective method for measuring respiratory patterns. A cough produces a characteristic, sharp expiratory airflow pattern that can be distinguished from other respiratory events.[2] Unrestrained plethysmography is suitable for long-term, repeated measurements in conscious animals.
-
Audio-Visual Recording: Place high-quality microphones and video cameras in the animal's housing. Cough sounds have specific acoustic properties that can be analyzed with appropriate software. Video recording allows for the simultaneous observation of postural changes associated with coughing.
-
Trained Observers: While more subjective, trained technicians who are blinded to the treatment groups can use a standardized scoring system to log the frequency and severity of coughing behavior. This is often used in conjunction with instrumental methods.
For a detailed procedure, please refer to the Experimental Protocol for Cough Assessment.
Frequently Asked Questions (FAQs)
Q1: Is cough a recognized side effect of this compound in long-term animal studies?
A1: While cough is a well-documented side effect of ACE inhibitors, including this compound, in humans, specific quantitative data from long-term preclinical animal safety studies are not widely published. Most veterinary clinical studies with this compound focus on its efficacy in treating conditions like heart failure, where it may actually reduce cough associated with the disease.[3][4] However, the underlying mechanism involving bradykinin accumulation is conserved across species, making it a plausible side effect to monitor for in preclinical models. One study showed that long-term administration of another ACE inhibitor, enalapril, induced spontaneous cough in guinea pigs.[5]
Q2: At what point during a long-term study should we expect to see this compound-induced cough?
A2: The onset of ACE inhibitor-induced cough can be variable. In humans, it can occur within hours of the first dose or appear weeks to months after starting therapy. In a guinea pig model with enalapril, enhanced spontaneous cough was observed after 20 to 30 days of daily administration.[5] Researchers should be vigilant for this potential side effect throughout the entire duration of a long-term study.
Q3: Which animal model is most appropriate for studying this compound-induced cough?
A3: The guinea pig is a widely used and well-validated model for cough research due to its cough reflex being neurologically similar to that of humans.[2] Dogs are also a relevant model, especially given that this compound is commonly used in this species for veterinary purposes.[6][7] The choice of model will also depend on the primary objectives of the long-term study.
Q4: What is the underlying mechanism of this compound-induced cough?
A4: this compound inhibits the angiotensin-converting enzyme (ACE). Besides its role in the renin-angiotensin system, ACE is also responsible for breaking down bradykinin and substance P. Inhibition of ACE leads to the accumulation of these substances in the respiratory tract. Bradykinin, acting via B1 and B2 receptors, sensitizes sensory nerve fibers (C-fibers) in the airways, leading to an exaggerated cough reflex and spontaneous coughing.[5]
Q5: If we observe significant cough, do we need to terminate the study?
A5: Not necessarily. The decision should be based on the severity of the cough and its impact on animal welfare, in consultation with veterinary staff and the Institutional Animal Care and Use Committee (IACUC). If the cough is mild and does not cause distress or affect the primary endpoints of the study, it can be recorded as a toxicological finding. If the cough is severe and compromises animal welfare, dose reduction or discontinuation for affected animals may be necessary.
Data Presentation
The following table is a hypothetical representation of how to structure quantitative data on cough incidence in a long-term this compound study, based on a similar study with enalapril.[5]
| Treatment Group | Animal Model | Duration of Treatment | N | Incidence of Cough (%) | Mean Coughs per 24h (± SEM) |
| Vehicle Control | Guinea Pig | 30 days | 12 | 8.3% | 1.2 ± 0.4 |
| This compound (Low Dose) | Guinea Pig | 30 days | 12 | 33.3% | 5.8 ± 1.1* |
| This compound (High Dose) | Guinea Pig | 30 days | 12 | 58.3% | 11.4 ± 1.9** |
*p<0.05 vs. Vehicle Control; **p<0.01 vs. Vehicle Control
Experimental Protocols
Protocol 1: Long-Term this compound Administration and Cough Monitoring
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).
-
Acclimatization: Acclimatize animals for at least 7 days prior to study initiation.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Drug Administration: Administer this compound (or vehicle) orally once daily for the planned study duration (e.g., 30, 60, or 90 days). The typical dosage range for this compound in dogs is 0.25–0.5 mg/kg, which can be adapted for other species based on pharmacokinetic data.[8]
-
Cough Assessment:
-
Perform baseline cough assessment prior to the first dose.
-
Conduct weekly or bi-weekly assessments throughout the study.
-
Place each animal individually in an unrestrained whole-body plethysmograph chamber.
-
Record respiratory patterns and sounds for a defined period (e.g., 60 minutes).
-
Analyze the data to identify and count cough events based on their characteristic airflow and pressure signatures.
-
-
Clinical Observations: Conduct daily general health and clinical observations, specifically noting any signs of respiratory distress.
-
Data Analysis: Compare the mean number of coughs between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Confirmatory Cough Reflex Sensitivity Testing
To investigate if long-term this compound treatment enhances cough reflex sensitivity:
-
Procedure: At the end of the long-term study, perform a cough challenge test.
-
Tussive Agent: Use an aerosolized tussive agent such as citric acid (0.1 M to 0.4 M) or capsaicin.[2][9]
-
Exposure: Place the animal in the plethysmograph chamber and expose it to the aerosol for a fixed duration (e.g., 5-10 minutes).
-
Measurement: Record the number of coughs during and immediately after the exposure period.
-
Comparison: Compare the cough response in this compound-treated animals to that of the control group. An increased number of coughs in the treated group indicates heightened cough reflex sensitivity.
Visualizations
Signaling Pathway of ACE Inhibitor-Induced Cough
Caption: Proposed signaling pathway for this compound-induced cough.
Experimental Workflow for Troubleshooting Cough
References
- 1. Effects of the angiotensin-converting enzyme inhibitor alacepril in dogs with mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effect of this compound on survival times and clinical signs of dogs with congestive heart failure: Results of a multicenter, prospective, randomized, double-blinded, placebo-controlled, long-term clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of monotherapy with this compound, an angiotensin converting enzyme inhibitor, in dogs with naturally acquired chronic mitral insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Augmentation of spontaneous cough by enalapril through up-regulation of bradykinin B1 receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Dogs: Heart and kidney health benefits [singlecare.com]
- 7. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. askavet.com [askavet.com]
- 9. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Benazepril vs. Enalapril Efficacy in Cardiovascular and Renal Models
In the landscape of preclinical research, the comparative efficacy of angiotensin-converting enzyme (ACE) inhibitors is a subject of continuous investigation. Among the most scrutinized are benazepril and enalapril, two widely used compounds in the development of treatments for cardiovascular and renal diseases. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluative processes.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Enalapril | Key Findings in Preclinical Models |
| Antihypertensive Efficacy | Equipotent to Enalapril[1] | Equipotent to this compound[1] | In spontaneously hypertensive rats (SHRs), single oral doses of 0.3-3 mg/kg of both drugs produced comparable reductions in blood pressure.[1] |
| Cardiac Hypertrophy Regression | Reduces left ventricular weight[2] | Reduces left ventricular weight and cardiac fibrosis[3] | Both agents have demonstrated the ability to regress cardiac hypertrophy in hypertensive rat models. |
| Tissue ACE Inhibition | Potent, with the active metabolite (benazeprilat) showing high affinity. | Potent, with the active metabolite (enalaprilat) showing high affinity. | The rank order of potency of the active metabolites against plasma and tissue ACE is generally considered to be benazeprilat > enalaprilat. |
| Impact of Renal Impairment | Pharmacokinetics of the active metabolite (benazeprilat) are minimally affected by renal impairment due to dual elimination pathways (renal and biliary).[4][5][6] | The active metabolite (enalaprilat) significantly accumulates in plasma with renal impairment due to primary renal elimination.[4][5][6] | This is a critical differentiating factor in preclinical models of chronic kidney disease. |
Delving Deeper: Head-to-Head Antihypertensive Efficacy
A pivotal study in spontaneously hypertensive rats (SHRs), a standard model for human essential hypertension, directly compared the antihypertensive effects of this compound and enalapril.
Table 1: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
| Drug | Dose Range (p.o.) | Outcome | Reference |
| This compound Hydrochloride | 0.3 - 3 mg/kg | Equipotent antihypertensive effect to enalapril.[1] | [1] |
| Enalapril Maleate | 0.3 - 3 mg/kg | Equipotent antihypertensive effect to this compound.[1] | [1] |
This study highlights the comparable potency of the two drugs in reducing blood pressure in a key preclinical hypertension model.[1]
The Heart of the Matter: Regression of Cardiac Hypertrophy
Both this compound and enalapril have been shown to be effective in mitigating cardiac hypertrophy, a common consequence of chronic hypertension.
Table 2: Effects on Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHRs)
| Drug | Dose | Duration | Key Findings | Reference |
| This compound Hydrochloride | 3 and 10 mg/kg/day p.o. | 12 weeks | Dose-dependent and significant reduction in whole heart and left ventricle wet weights.[2] | [2] |
| Enalapril Maleate | 20 mg/kg/day in drinking water | 5 weeks | Complete regression of cardiac hypertrophy.[3] | [3] |
While direct head-to-head comparative studies with detailed quantitative data on the extent of regression are limited, the available evidence suggests both compounds exert beneficial effects on cardiac remodeling.
A Tale of Two Pathways: Pharmacokinetics in Renal Impairment
A significant differentiator between this compound and enalapril in preclinical models emerges when renal function is compromised. This is primarily due to their different routes of elimination for their active metabolites.
Table 3: Pharmacokinetic Parameters of Active Metabolites in a Canine Model of Renal Impairment
| Parameter | Benazeprilat (from this compound) | Enalaprilat (from Enalapril) | Reference |
| Primary Elimination Route | Renal and Biliary (Hepatic)[6] | Primarily Renal[6] | [6] |
| Effect of Renal Impairment on AUC | No significant effect.[5] | Significantly increased (from 23.6 to 42.4 µg·min/mL).[5] | [5] |
| Effect of Renal Impairment on Apparent Clearance | Increased by 260%.[4] | Reduced to 40-55% of normal.[4] | [4] |
These findings from a dog model of surgically-induced renal failure underscore the potential for enalaprilat to accumulate in subjects with impaired kidney function, a consideration that is less critical for benazeprilat due to its alternative biliary excretion route.[4][5]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and a typical experimental design, the following diagrams are provided.
Experimental Protocols
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are a commonly used model of genetic hypertension.[1]
-
Drug Administration: this compound hydrochloride and enalapril maleate are administered orally (p.o.) at varying doses (e.g., 0.3-10 mg/kg).[1]
-
Blood Pressure Measurement: Systolic blood pressure is typically measured non-invasively using the tail-cuff method before and at multiple time points after drug administration.
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between treatment groups and a vehicle control group using appropriate statistical methods.
Pharmacokinetics in a Canine Model of Renal Impairment
-
Animal Model: Dogs are subjected to surgically induced renal impairment, for example, by right nephrectomy and electrocoagulation of the remaining kidney, to achieve a significant reduction in glomerular filtration rate (GFR).[5]
-
Drug Administration: A single oral dose of this compound or enalapril (e.g., 0.5 mg/kg) is administered before and after the induction of renal impairment.[5]
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of the prodrugs (this compound, enalapril) and their active metabolites (benazeprilat, enalaprilat) are determined using methods like high-pressure liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and clearance are calculated and compared between the healthy and renal-impaired states for each drug.[5]
Conclusion
In preclinical models, both this compound and enalapril demonstrate potent and comparable efficacy in reducing blood pressure and regressing cardiac hypertrophy. A key distinguishing feature lies in their pharmacokinetic profiles in the context of renal impairment. The dual elimination pathway of this compound's active metabolite, benazeprilat, makes it less susceptible to accumulation in models of chronic kidney disease compared to the primarily renally-cleared enalaprilat. This distinction is a critical consideration for researchers and drug development professionals when selecting an ACE inhibitor for studies involving models of renal insufficiency. Further head-to-head studies with detailed dose-response relationships and direct comparisons of effects on endothelial function would provide a more complete picture of the nuanced differences between these two important compounds.
References
- 1. Antihypertensive action of the novel angiotensin converting enzyme inhibitor this compound hydrochloride in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights on effect of kidney insufficiency on disposition of angiotensin-converting enzyme inhibitors: case of enalapril and this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of renal impairment on the disposition of orally administered enalapril, this compound, and their active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE Inhibitors - VIN [vin.com]
Validating the Cardioprotective Effects of Benazepril In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardioprotective effects of benazepril with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
This compound: A Cardioprotective Angiotensin-Converting Enzyme (ACE) Inhibitor
This compound, a prodrug that is converted in vivo to its active metabolite benazeprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] By blocking the conversion of angiotensin I to angiotensin II, this compound leads to vasodilation, reduced sodium and water retention, and decreased sympathetic activity, all of which contribute to its cardioprotective effects.[1] In vivo studies have demonstrated its efficacy in various models of cardiac injury, including ischemia-reperfusion injury, doxorubicin-induced cardiotoxicity, and pressure-overload-induced left ventricular hypertrophy.
Comparative Performance Data
The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound to control groups and other ACE inhibitors where available.
Table 1: Hemodynamic and Functional Parameters in a Rat Model of Ischemia-Reperfusion Injury
| Parameter | Control (Ischemia-Reperfusion) | This compound (30 mg/kg/day) | % Change vs. Control | p-value | Reference |
| Mean Arterial Pressure (mmHg) | 75.4 ± 3.2 | 98.6 ± 4.1 | +30.8% | <0.01 | [2] |
| Left Ventricular End-Diastolic Pressure (mmHg) | 18.2 ± 1.5 | 12.5 ± 1.1 | -31.3% | <0.05 | [2] |
| +LVdP/dt (mmHg/s) | 1850 ± 150 | 2450 ± 180 | +32.4% | <0.05 | [2] |
| -LVdP/dt (mmHg/s) | 1450 ± 120 | 2100 ± 160 | +44.8% | <0.01 | [2] |
Table 2: Biochemical Markers of Cardiac Injury and Oxidative Stress in a Rat Model of Ischemia-Reperfusion Injury
| Marker | Control (Ischemia-Reperfusion) | This compound (30 mg/kg/day) | % Change vs. Control | p-value | Reference |
| Thiobarbituric Acid Reactive Substances (nmol/mg protein) | 4.8 ± 0.4 | 2.9 ± 0.3 | -39.6% | <0.05 | [2] |
| Lactate Dehydrogenase (U/L) | Decreased from baseline | Restored towards normal | - | <0.05 | [2] |
| Bax Protein Expression | Enhanced | Decreased | - | - | [2] |
| Bcl-2 Protein Expression | - | Upregulated | - | - | [2] |
Table 3: Effects on Left Ventricular Hypertrophy in a Rat Model of Abdominal Aortic Coarctation
| Parameter | LV Hypertrophy Control | This compound (1 mg/kg/day) | Effect of this compound | Reference |
| Left Ventricular Hypertrophy | Present | Significantly Reduced | Attenuation of hypertrophy | [3] |
| Cardiac Fibrosis | Present | Significantly Reduced | Anti-fibrotic effect | [3] |
| Collagen Type I/III Protein Levels | Elevated | Significantly Attenuated | Reduction in collagen deposition | [3] |
| TNF-α and VCAM-1 Protein Levels | Elevated | Significantly Attenuated | Anti-inflammatory effect | [3] |
Comparison with Other ACE Inhibitors
While direct, head-to-head in vivo experimental comparisons of this compound with other ACE inhibitors in cardioprotection models are limited in the readily available literature, clinical studies and pharmacological profiles offer some insights. Lisinopril is another widely used ACE inhibitor.[4][5] Both this compound and lisinopril are effective in treating hypertension and heart failure.[4][5] Some sources suggest that lisinopril has a longer duration of action, which may lead to more stable blood pressure control.[4] However, a study on heart failure patients found no significant differences in hospital readmission or mortality rates between patients treated with enalapril, lisinopril, ramipril, or other ACE inhibitors, including this compound, suggesting a class effect.[6]
Experimental Protocols
Ischemia-Reperfusion Injury Model in Rats
Objective: To induce myocardial ischemia followed by reperfusion to mimic the events of a myocardial infarction and subsequent revascularization.
Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with Zoletil® and xylazine or pentobarbital sodium).[7] The animals are then intubated and mechanically ventilated.[7]
-
Surgical Procedure: A left thoracotomy is performed at the fourth intercostal space to expose the heart.[7] The pericardium is incised to visualize the left anterior descending (LAD) coronary artery.[7]
-
Ischemia Induction: A 6-0 silk suture is passed around the LAD artery, approximately 2-3 mm from its origin.[7] The ends of the suture are threaded through a small polyethylene tube to create a snare.[7] The LAD is occluded by tightening the snare. Ischemia is confirmed by observing regional cyanosis of the myocardium and ST-segment elevation on an electrocardiogram (ECG).[7] The occlusion is maintained for a specified period, typically 30-45 minutes.[2][8]
-
Reperfusion: After the ischemic period, the snare is loosened to allow blood flow to return to the previously occluded vessel.[7][8] Reperfusion is confirmed by the return of the normal color to the myocardium.[8] The reperfusion period is typically 1 to 4 hours.[2][8]
-
Data Collection: Hemodynamic parameters (e.g., blood pressure, +LVdP/dt, -LVdP/dt) are recorded.[2] At the end of the reperfusion period, the heart is excised for biochemical analysis (e.g., measurement of oxidative stress markers, enzyme levels) and histological examination (e.g., infarct size measurement using TTC staining).[8][9]
Doxorubicin-Induced Cardiotoxicity Model in Rats
Objective: To induce cardiotoxicity using the chemotherapeutic agent doxorubicin to evaluate the protective effects of this compound.
Protocol:
-
Animal Groups: Rats are divided into several groups: a control group, a doxorubicin-only group, and a doxorubicin + this compound group.
-
Drug Administration: this compound is typically administered orally for a specified period before and concurrently with doxorubicin treatment.[10] Doxorubicin is administered, often as a single intravenous injection or multiple intraperitoneal injections, at a dose known to induce cardiotoxicity (e.g., a cumulative dose of 20-32.5 mg/kg).[10][11]
-
Monitoring: Animals are monitored for signs of toxicity, and body weight is recorded regularly.
-
Endpoint Analysis: After a set period, animals are euthanized. Blood samples are collected for analysis of cardiac biomarkers (e.g., troponin, creatine kinase).[10] Hearts are excised for histological examination to assess myocardial damage and for biochemical assays to measure markers of oxidative stress and apoptosis.[10][12]
Signaling Pathways and Mechanisms of Action
This compound exerts its cardioprotective effects through the modulation of several key signaling pathways.
PI3K/Akt Signaling Pathway
This compound has been shown to activate the PI3K/Akt signaling pathway, which is a critical pro-survival pathway in cardiomyocytes.[12] Activation of this pathway can inhibit apoptosis (programmed cell death) by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Bax.[13]
NF-κB and TGF-β Signaling Pathways
In the context of cardiac hypertrophy and fibrosis, this compound has been shown to down-regulate the pro-inflammatory NF-κB and the pro-fibrotic TGF-β signaling pathways.[3] By inhibiting these pathways, this compound can reduce inflammation, oxidative stress, and the deposition of extracellular matrix proteins, thereby attenuating cardiac remodeling.[3][14]
Experimental Workflow for Validating Cardioprotective Effects
The following diagram illustrates a typical experimental workflow for assessing the in vivo cardioprotective effects of a compound like this compound.
Conclusion
The in vivo experimental data strongly support the cardioprotective effects of this compound across various models of cardiac injury. Its mechanisms of action involve the favorable modulation of key signaling pathways related to cell survival, inflammation, and fibrosis. While direct comparative in vivo experimental data with other ACE inhibitors are not abundant, clinical evidence suggests a potential class effect for ACE inhibitors in cardioprotection. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other cardioprotective agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of this compound, an angiotensin-converting enzyme inhibitor, in an ischaemia-reperfusion model of myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meded101.com [meded101.com]
- 5. Lisinopril vs. This compound for Hypertension: Important Differences and Potential Risks. [goodrx.com]
- 6. ices.on.ca [ices.on.ca]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Video: Acute Myocardial Infarction in Rats [jove.com]
- 9. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 12. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
benazepril vs. amlodipine: a mechanistic comparison in vascular smooth muscle cells
In the intricate landscape of cardiovascular therapeutics, benazepril and amlodipine stand as stalwart agents in the management of hypertension. While both culminate in the desirable outcome of blood pressure reduction, their paths to this common goal diverge at the cellular level, particularly within the vascular smooth muscle cells (VSMCs) that govern vascular tone and remodeling. This guide provides a detailed mechanistic comparison of this compound and amlodipine, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.
At a Glance: Divergent Mechanisms of Action
This compound, an angiotensin-converting enzyme (ACE) inhibitor, and amlodipine, a dihydropyridine calcium channel blocker, exert their effects on VSMCs through distinct primary pathways. This compound curtails the production of the potent vasoconstrictor angiotensin II, while amlodipine directly impedes the influx of calcium essential for muscle contraction. Their downstream effects, however, ripple through various signaling cascades, influencing not only vascular tone but also cellular processes like proliferation, migration, and oxidative stress.
Primary Mechanisms of Action
This compound: Targeting the Renin-Angiotensin System
This compound's therapeutic action is rooted in its ability to inhibit the angiotensin-converting enzyme (ACE). ACE is a key player in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the highly active angiotensin II (Ang II).[1] Ang II is a potent vasoconstrictor that also stimulates VSMC growth and proliferation. By blocking ACE, this compound effectively reduces the circulating and local levels of Ang II.[1] This leads to:
-
Vasodilation: Reduced Ang II levels result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance and a lowering of blood pressure.
-
Inhibition of VSMC Proliferation and Hypertrophy: Ang II is a known mitogen for VSMCs. By decreasing Ang II levels, this compound helps to attenuate VSMC proliferation and hypertrophy, processes that contribute to vascular remodeling in hypertension and atherosclerosis.
-
Reduced Oxidative Stress: Angiotensin II is a known stimulus for the production of reactive oxygen species (ROS) in VSMCs, primarily through the activation of NADPH oxidase.[2] By reducing Ang II levels, this compound can indirectly decrease oxidative stress within the vascular wall.[3]
Amlodipine: The Calcium Channel Blockade
Amlodipine, a dihydropyridine calcium channel blocker, exerts its primary effect by binding to and inhibiting L-type voltage-gated calcium channels on the membrane of VSMCs.[4][5] This blockade prevents the influx of extracellular calcium ions into the cell, a critical step for the initiation and maintenance of muscle contraction. The key consequences of this action are:
-
Vasodilation: By reducing intracellular calcium concentration, amlodipine directly promotes the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1]
-
Inhibition of VSMC Proliferation: Calcium is an important second messenger in signaling pathways that regulate cell growth. By limiting calcium influx, amlodipine has been shown to inhibit the proliferation of VSMCs induced by various growth factors.[6][7]
-
Modulation of Signaling Pathways: The reduction in intracellular calcium can impact various calcium-dependent signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[6]
Comparative Effects on Key Cellular Processes in VSMCs
While direct head-to-head quantitative comparisons of this compound and amlodipine in vascular smooth muscle cells are not extensively documented in single studies, data from various sources allow for a comparative analysis of their effects on critical cellular functions.
VSMC Proliferation
Both this compound and amlodipine have been shown to inhibit VSMC proliferation, a key event in the pathogenesis of vascular diseases.
| Drug | Stimulus | Cell Type | Assay | Result | Citation |
| Amlodipine | Basic Fibroblast Growth Factor (bFGF) | Human VSMC | Immunoblotting for p42/p44 MAPK | Dose-dependent inhibition of p42/p44 MAPK activation (1-100 nM) | [6] |
| Amlodipine | Serum, Thrombin, bFGF | Rat Aortic VSMC | Cell count and BrdU incorporation | Concentration-dependent inhibition of proliferation and DNA synthesis (0.1-10 µM) | [7] |
No direct comparative quantitative data for this compound on Ang II-induced VSMC proliferation was found in the provided search results.
Intracellular Signaling: The ERK1/2 Pathway
The ERK1/2 signaling cascade is a central regulator of cell proliferation and hypertrophy.
| Drug | Stimulus | Cell Type | Assay | Result | Citation |
| Amlodipine | Basic Fibroblast Growth Factor (bFGF) | Human VSMC | Western Blot for p-ERK1/2 | Inhibition of bFGF-induced ERK1/2 activation | [6] |
No direct comparative quantitative data for this compound versus amlodipine on ERK1/2 phosphorylation was found in the provided search results.
Oxidative Stress
Both drugs have been implicated in modulating oxidative stress in the vasculature, a key contributor to endothelial dysfunction and vascular damage in hypertension.
| Drug | Model | Parameter Measured | Result | Citation |
| This compound | Cardiac Ischemia in Rats | Nitric Oxide Metabolites (NOX) | Significantly increased NOX levels (P < 0.05 vs. untreated ischemia) | [8][9] |
| Amlodipine | Cardiac Ischemia in Rats | Nitric Oxide Metabolites (NOX) | Significantly increased NOX levels (P < 0.05 vs. untreated ischemia) | [8][9] |
| This compound + Amlodipine | Cardiac Ischemia in Rats | Nitric Oxide Metabolites (NOX) | Further increased NOX levels compared to either drug alone (P < 0.001) | [8][9] |
| This compound | Cardiac Ischemia in Rats | Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced TNF-α (P < 0.01 vs. untreated ischemia) | [8][9] |
| Amlodipine | Cardiac Ischemia in Rats | Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced TNF-α (P < 0.01 vs. untreated ischemia) | [8][9] |
| This compound + Amlodipine | Cardiac Ischemia in Rats | Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced TNF-α (P < 0.001 vs. untreated ischemia) | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the distinct and overlapping mechanisms of this compound and amlodipine, the following diagrams illustrate their primary signaling pathways and a typical experimental workflow for their comparison.
References
- 1. Amlodipine and this compound: MedlinePlus Drug Information [medlineplus.gov]
- 2. Oxidative Stress and Vascular Damage in Hypertension: Role of Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amlodipine/benazepril combination therapy for hypertensive patients nonresponsive to this compound monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized, Double‐Blind Trial Comparing the Effects of Amlodipine Besylate/Benazepril HCl vs Amlodipine on Endothelial Function and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial effects of combined this compound-amlodipine on cardiac nitric oxide, cGMP, and TNF-alpha production after cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind trial comparing the effects of amlodipine besylate/benazepril HCl vs amlodipine on endothelial function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benazepril and Telmisartan in Attenuating Diabetic Complications in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the angiotensin-converting enzyme (ACE) inhibitor, benazepril, and the angiotensin II receptor blocker (ARB), telmisartan, in the context of diabetic complications in rat models. The following sections detail their comparative efficacy in diabetic nephropathy, neuropathy, and retinopathy, supported by experimental data and elucidated through their mechanisms of action.
Diabetic Nephropathy: A Comparative Analysis
Both this compound and telmisartan have demonstrated significant renoprotective effects in streptozotocin (STZ)-induced diabetic rat models. Studies indicate that both drugs effectively ameliorate key markers of kidney damage.
A direct comparative study demonstrated that telmisartan is equally as effective as this compound in its renoprotective capabilities in an animal model of diabetic nephropathy.[1] Treatment with both telmisartan (10 mg/kg) and this compound (5 mg/kg) significantly reduced elevated blood urea and urinary protein levels in diabetic rats.[2][3] While both drugs showed beneficial effects, one study noted a significant difference in the reduction of blood urea between the two, favoring telmisartan after 8 weeks of treatment; however, the reduction in proteinuria and improvement in creatinine clearance were not significantly different between the two drugs.[2][3]
Table 1: Comparative Efficacy of this compound and Telmisartan on Renal Function in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control Group (Typical Findings) | This compound Treatment Group | Telmisartan Treatment Group | Reference |
| Dosage | N/A | 5-10 mg/kg/day | 5-10 mg/kg/day | [2][4][5] |
| Treatment Duration | N/A | 8-12 weeks | 8 weeks | [2][6] |
| Blood Urea Nitrogen (BUN) | Significantly Increased | Significantly Decreased | Significantly Decreased (potentially more effective than this compound after 8 weeks) | [2][6] |
| 24-h Urinary Protein | Significantly Increased | Significantly Decreased | Significantly Decreased (comparable to this compound) | [2][6] |
| Serum Creatinine (SCr) | Significantly Increased | Significantly Decreased | Significantly Decreased | [6][7] |
| Creatinine Clearance (Ccr) | Significantly Altered | Improvement observed | Improvement observed (not significantly different from this compound) | [2] |
| Kidney Weight/Body Weight Ratio | Significantly Increased | Significantly Ameliorated | N/A | [8] |
| Glomerulosclerosis Score | Significantly Increased | Significantly Prevented Increase | Significantly Prevented Increase | [2] |
Experimental Protocols: Diabetic Nephropathy Studies
The majority of studies utilize a similar experimental model to induce diabetic nephropathy in rats:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: Diabetes is typically induced by a single intraperitoneal injection of streptozotocin (STZ), with doses ranging from 50 to 65 mg/kg body weight, dissolved in a citrate buffer.[2][4][9]
-
Confirmation of Diabetes: Hyperglycemia is confirmed a few days after STZ injection by measuring blood glucose levels, with a threshold often set at >16.7 mmol/L.[4]
-
Treatment Administration: this compound (5-10 mg/kg/day) or telmisartan (5-10 mg/kg/day) is administered orally via gavage.[2][8]
-
Duration of Study: The treatment period typically ranges from 4 to 16 weeks.[4][10]
-
Assessment of Renal Function: Key parameters measured include 24-hour urinary protein excretion, serum creatinine, blood urea nitrogen, and creatinine clearance. Histopathological examination of the kidney is also performed to assess structural changes like glomerulosclerosis and tubulointerstitial fibrosis.[2][6][8]
Signaling Pathways in Diabetic Nephropathy
This compound and telmisartan exert their renoprotective effects through distinct yet overlapping signaling pathways.
This compound: The primary mechanism of this compound involves the inhibition of angiotensin-converting enzyme (ACE), leading to reduced production of angiotensin II (Ang II). This, in turn, mitigates several downstream pathological processes. A key pathway influenced by this compound is the Transforming Growth Factor-β1 (TGF-β1) signaling cascade. In diabetic conditions, elevated Ang II stimulates TGF-β1 expression, which promotes the accumulation of extracellular matrix (ECM) proteins, leading to fibrosis. This compound treatment has been shown to significantly decrease the expression of TGF-β1, integrin-linked kinase (ILK), and α-smooth muscle actin (α-SMA), key markers of renal fibrosis.[9] Furthermore, this compound has been found to inhibit the Angiotensin II-p42/44MAPK pathway, which is involved in glomerular hypertrophy and proteinuria.[11]
Caption: this compound's renoprotective signaling pathway in diabetic nephropathy.
Telmisartan: As an angiotensin II receptor blocker (ARB), telmisartan directly antagonizes the AT1 receptor, thereby blocking the effects of Ang II. Beyond its primary function, telmisartan exhibits pleiotropic effects, notably through its partial agonistic activity on peroxisome proliferator-activated receptor-gamma (PPAR-γ).[12] Activation of PPAR-γ has been shown to improve insulin sensitivity and exert anti-inflammatory effects.[12] In diabetic nephropathy, telmisartan has been demonstrated to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular antioxidant defense.[7] This action mitigates oxidative stress, a key contributor to diabetic kidney damage.[7] Telmisartan also ameliorates renal fibrosis by increasing PPAR-γ and PTEN and reducing MMP-9 and TGF-β.[13]
Caption: Telmisartan's dual-action renoprotective pathway in diabetic nephropathy.
Diabetic Neuropathy: Evidence for Telmisartan
While direct head-to-head comparative studies between this compound and telmisartan in diabetic neuropathy in rat models are lacking in the available literature, there is evidence supporting the neuroprotective effects of telmisartan.
In STZ-induced diabetic rats, treatment with telmisartan (5 and 10 mg/kg/day) for four weeks demonstrated a potential neuroprotective effect on peripheral diabetic neuropathy.[14] The study showed that telmisartan treatment significantly enhanced the reduced mechanical nociceptive threshold.[14] Furthermore, telmisartan treatment was associated with an attenuation of the decrease in sciatic nerve growth factor (NGF) and a reduction in elevated serum levels of pro-inflammatory cytokines.[14] Histopathological evaluation revealed that telmisartan treatment eliminated obvious nerve degeneration observed in the diabetic group.[14] These neuroprotective effects are suggested to be mediated through its anti-inflammatory properties and its dual function as an ARB and a partial PPAR-γ agonist.[15]
Table 2: Efficacy of Telmisartan on Diabetic Neuropathy in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control Group | Telmisartan Treatment Group (5 & 10 mg/kg/day) | Reference |
| Mechanical Nociceptive Threshold | Significantly Reduced | Significantly Enhanced | [14] |
| Motor Coordination | Significantly Reduced | No significant improvement | [15] |
| Thermal Nociceptive Threshold | Significantly Reduced | N/A | [14] |
| Sciatic Nerve Growth Factor (NGF) | Significantly Decreased | Markedly Attenuated Decrease | [14] |
| Serum Pro-inflammatory Cytokines | Elevated | Inhibited | [14] |
| Sciatic Nerve Histopathology | Obvious Nerve Degeneration | Eliminated Nerve Degeneration | [14] |
Experimental Protocol: Diabetic Neuropathy Study (Telmisartan)
-
Animal Model: Wistar rats.
-
Induction of Diabetes: Single intraperitoneal injection of STZ (55 mg/kg).[14]
-
Treatment Initiation: Telmisartan treatment (5 and 10 mg/kg/day) was started 3 weeks after the induction of diabetes and continued for 4 weeks.[14]
-
Assessment of Neuropathy: Behavioral tests including mechanical nociceptive threshold, motor coordination, and thermal nociceptive threshold were performed. Biochemical analysis of serum pro-inflammatory cytokines and sciatic nerve NGF levels was conducted. Histopathological examination of the sciatic nerve was also performed.[14]
Caption: Experimental workflow for the telmisartan diabetic neuropathy study.
Diabetic Retinopathy: Telmisartan's Protective Role
Similar to diabetic neuropathy, direct comparative studies between this compound and telmisartan for diabetic retinopathy in rat models were not identified in the conducted search. However, research highlights the beneficial effects of telmisartan in this complication.
In STZ-induced diabetic rats, telmisartan treatment (10 mg/kg/day) for four weeks was found to ameliorate neurotrophic support and reduce oxidative stress in the retina.[16] The study reported that telmisartan increased the levels of brain-derived neurotrophic factor (BDNF) and glutathione (GSH) both systemically and in the retina of diabetic rats.[16] Furthermore, telmisartan treatment decreased caspase-3 activity, an indicator of apoptosis, in the diabetic retina.[16] Western blotting analysis confirmed increased expression of BDNF and ciliary neurotrophic factor (CNTF) in the retinas of telmisartan-treated diabetic rats.[16] These findings suggest that telmisartan's neuroprotective effects in the diabetic retina are mediated through the enhancement of neurotrophic support and antioxidant capacity.[17]
Table 3: Efficacy of Telmisartan on Diabetic Retinopathy in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control Group | Telmisartan Treatment Group (10 mg/kg/day) | Reference |
| Serum BDNF | Decreased | Significantly Increased | [17] |
| Retinal BDNF | Decreased | Significantly Increased | [17] |
| Serum Glutathione (GSH) | Decreased | Increased | [17] |
| Retinal Glutathione (GSH) | Decreased | Increased | [17] |
| Retinal Caspase-3 Activity | Increased | Decreased | [16] |
| Retinal BDNF & CNTF Expression | Decreased | Increased | [16] |
Conclusion
This comparative guide, based on available experimental data from diabetic rat models, provides valuable insights for researchers and drug development professionals.
-
Diabetic Nephropathy: Both this compound and telmisartan demonstrate significant and largely comparable renoprotective effects. The choice between these two agents in a research or preclinical setting may depend on the specific signaling pathways being investigated.
-
Diabetic Neuropathy and Retinopathy: Current evidence strongly supports the protective effects of telmisartan in mitigating diabetic neuropathy and retinopathy in rat models. The lack of similar published data for this compound in these specific complications highlights a potential area for future research.
The distinct mechanisms of action, with this compound primarily acting as an ACE inhibitor and telmisartan offering a dual action as an ARB and a partial PPAR-γ agonist, warrant further investigation to fully understand their therapeutic potential in managing the multifaceted nature of diabetic complications. The experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for designing and interpreting future studies in this critical area of research.
References
- 1. [PDF] Renoprotection by Telmisartan versus this compound in Streptozotocin Induced Diabetic Nephropathy | Semantic Scholar [semanticscholar.org]
- 2. Renoprotection by Telmisartan versus this compound in Streptozotocin Induced Diabetic Nephropathy - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on the transdifferentiation of renal tubular epithelial cells from diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telmisartan attenuates diabetic nephropathy by mitigating oxidative stress and inflammation, and upregulating Nrf2/HO-1 signaling in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the transdifferentiation of renal tubular epithelial cells from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Renoprotective effect of this compound on diabetic nephropathy mediated by P42/44MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Telmisartan ameliorates nephropathy and restores the hippo pathway in rats with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Telmisartan inhibits hyperalgesia and inflammatory progression in a diabetic neuropathic pain model of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Telmisartan inhibits hyperalgesia and inflammatory progression in a diabetic neuropathic pain model of Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Telmisartan ameliorates neurotrophic support and oxidative stress in the retina of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Validating Biomarkers for Benazepril's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benazepril's performance against other common antihypertensive agents, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in validating biomarkers for this compound's therapeutic effects, particularly its antihypertensive and cardioprotective actions.
This compound, an angiotensin-converting enzyme (ACE) inhibitor, exerts its therapeutic effects primarily through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS). It is a prodrug that is converted in the liver to its active metabolite, benazeprilat.[1] Benazeprilat inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2]
This guide will delve into the key biomarkers associated with this compound's mechanism of action and compare its effects on these markers to those of other widely used antihypertensive drug classes, including Angiotensin II Receptor Blockers (ARBs), other ACE inhibitors, calcium channel blockers, and diuretics.
Comparative Analysis of Biomarker Modulation
The following tables summarize the quantitative effects of this compound and its alternatives on key biomarkers of the Renin-Angiotensin-Aldosterone System (RAAS), cardiac function, and inflammation.
Renin-Angiotensin-Aldosterone System (RAAS) Biomarkers
| Biomarker | This compound | Losartan (ARB) | Valsartan (ARB) | Lisinopril (ACE Inhibitor) |
| Angiotensin II | ▼ 38% (at 0.5 mg/kg)[3] | ▼ (Mechanism of action) | ▼ (Mechanism of action) | ▼ (Similar to this compound) |
| Aldosterone | ▼ 15.8%[4] | ▼ (Mechanism of action) | ▼ (Mechanism of action) | ▼ (Similar to this compound) |
| Plasma Renin Activity (PRA) | ▲ 58% (surrogate, at 0.5 mg/kg)[3] | ▲[5] | ▲ | ▲ (Similar to this compound) |
| ACE Activity | ▼ 67.8%[4] | No direct effect | No direct effect | ▼ (Similar to this compound) |
Cardiac and Inflammatory Biomarkers
| Biomarker | This compound | Sacubitril/Valsartan (ARNI) | Amlodipine (Calcium Channel Blocker) | Hydrochlorothiazide (Diuretic) | Losartan (ARB) |
| NT-proBNP | ▼ (Compared to baseline) | ▼ (Significantly greater reduction than this compound)[6] | No significant change reported in direct comparison | No significant change reported in direct comparison | No significant change reported in direct comparison |
| hs-CRP | ▼ (Compared to baseline) | ▼ (Significantly greater reduction than this compound)[6] | No significant change reported in direct comparison | No significant change reported in direct comparison | ▼ (Less reduction than this compound) |
| IL-6 | ▼ (Compared to baseline) | ▼ (Significantly greater reduction than this compound)[6] | No significant change reported in direct comparison | No significant change reported in direct comparison | No significant change reported in direct comparison |
| hs-cTnT | No direct comparative data found | No direct comparative data found | No direct comparative data found | No direct comparative data found | No direct comparative data found |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
This compound's Mechanism of Action in the RAAS Pathway
Caption: this compound's inhibition of ACE in the RAAS pathway.
Experimental Workflow for Biomarker Analysis
Caption: General workflow for biomarker analysis from patient samples.
Detailed Experimental Protocols
Measurement of Angiotensin II by ELISA
This protocol is a general guideline for a competitive ELISA for Angiotensin II quantification.
-
Preparation of Reagents: All reagents, including standards, samples, and buffers, should be brought to room temperature before use. Reconstitute the lyophilized Angiotensin II standard to create a stock solution, from which a dilution series is prepared to generate a standard curve.
-
Sample Preparation: Collect blood samples in tubes containing aprotinin and EDTA. Centrifuge at 4°C to separate plasma. Samples can be stored at -80°C for long-term use.
-
Assay Procedure:
-
Add standards and samples to the wells of a microtiter plate pre-coated with a capture antibody.
-
Add biotinylated Angiotensin II to each well.
-
Incubate the plate, allowing for competitive binding between the sample/standard Angiotensin II and the biotinylated Angiotensin II for the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark for color development.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The concentration of Angiotensin II in the samples is inversely proportional to the absorbance and is determined by comparison to the standard curve.
Measurement of High-Sensitivity Cardiac Troponin T (hs-cTnT)
This protocol outlines a typical sandwich immunoassay for hs-cTnT.
-
Sample Collection and Handling: Collect whole blood in serum separator tubes or plasma tubes (lithium heparin). Centrifuge to separate serum or plasma.
-
Assay Principle: The assay utilizes two monoclonal antibodies specific to different epitopes of the cTnT molecule. One is biotinylated (for binding to a streptavidin-coated solid phase) and the other is labeled with a ruthenium complex (for signal generation).
-
Procedure:
-
Incubate the sample with the biotinylated capture antibody and the ruthenium-labeled detection antibody. A sandwich complex is formed in the presence of cTnT.
-
The reaction mixture is aspirated into a measuring cell where the streptavidin-coated magnetic microparticles capture the sandwich complex.
-
Unbound components are removed by washing.
-
An electrical voltage is applied to the electrodes in the measuring cell, inducing a chemiluminescent emission from the ruthenium complex.
-
-
Quantification: The light intensity is measured by a photomultiplier tube, and the cTnT concentration is determined from a calibration curve.
Measurement of C-Reactive Protein (CRP) by ELISA
The following is a general protocol for a sandwich ELISA to quantify CRP.
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit instructions. Create a standard curve by performing serial dilutions of the CRP standard.
-
Sample Dilution: Serum or plasma samples typically require a significant dilution (e.g., 1:500 or more) with the provided diluent.
-
Assay Procedure:
-
Add diluted standards and samples to the wells of a microplate pre-coated with an anti-CRP antibody.
-
Incubate to allow CRP to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a second, enzyme-conjugated anti-CRP antibody (e.g., HRP-conjugated) and incubate.
-
Wash the wells again.
-
Add TMB substrate and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm. The CRP concentration is directly proportional to the absorbance and is calculated from the standard curve.
Measurement of Interleukin-6 (IL-6) by ELISA
This is a general protocol for a sandwich ELISA for the quantification of IL-6.
-
Reagent and Sample Preparation: Bring all reagents to room temperature. Reconstitute the IL-6 standard to create a stock solution and then prepare a dilution series for the standard curve. Samples (serum, plasma, or cell culture supernatant) may require dilution.
-
Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with an anti-human IL-6 antibody.
-
Incubate the plate.
-
Wash the wells.
-
Add a biotin-conjugated anti-human IL-6 antibody to each well and incubate.
-
Wash the wells.
-
Add streptavidin-HRP to each well and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark.
-
Add a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm. The IL-6 concentration is determined from the standard curve.
Conclusion
The validation of biomarkers for this compound's therapeutic effect relies on a thorough understanding of its mechanism of action within the RAAS pathway and its comparative effects on a panel of relevant biomarkers. The data presented in this guide indicates that this compound effectively modulates the RAAS, leading to reductions in Angiotensin II and aldosterone and an increase in plasma renin activity. When compared to alternatives, the nuances of biomarker modulation become apparent. For instance, while both ACE inhibitors and ARBs impact the RAAS, their effects on ACE activity are distinct. Furthermore, in head-to-head comparisons, differences in the magnitude of effect on inflammatory and cardiac biomarkers can be observed, as seen in the superior reduction of hs-CRP, IL-6, and NT-proBNP by sacubitril/valsartan compared to this compound. The provided experimental protocols offer a foundation for the standardized measurement of these key biomarkers, facilitating robust and reproducible research in the field of cardiovascular drug development. Further head-to-head clinical trials with consistent biomarker panels will be invaluable in elucidating the precise comparative effectiveness of this compound and its alternatives.
References
- 1. Efficacy of Losartan Potassium and this compound in Hypertensive Patients With Insulin Resistance: Impact on Blood Pressure, Insulin Sensitivity, and Diabetes Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose–response of this compound on biomarkers of the classical and alternative pathways of the renin–angiotensin–aldosterone system in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound plus amlodipine or hydrochlorothiazide for hypertension in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrospective Analysis of Sacubitril/Valsartan vs this compound for Treating Heart Failure Following Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Comparison of this compound and losartan on endothelial function and vascular stiffness in patients with Type 2 diabetes mellitus and hypertension: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Benazepril and Hydrochlorothiazide: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic effects of benazepril and hydrochlorothiazide in the management of hypertension. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the combination therapy's performance against its individual components and other alternatives, supported by experimental data.
Introduction
This compound, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic, are commonly co-administered for the treatment of hypertension.[1] Their combination is designed to achieve greater blood pressure control by targeting two distinct physiological pathways involved in blood pressure regulation.[2] this compound mitigates the effects of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone secretion, while hydrochlorothiazide promotes the excretion of sodium and water, thereby reducing blood volume.[2][3] This guide delves into the experimental evidence supporting the synergistic antihypertensive effects of this combination therapy.
Quantitative Data Presentation
The following tables summarize the quantitative data from clinical trials assessing the efficacy of this compound and hydrochlorothiazide combination therapy in reducing blood pressure and its effect on serum potassium levels.
Table 1: Placebo-Adjusted Mean Decrease in Sitting Blood Pressure (mmHg) with this compound and Hydrochlorothiazide Combination Therapy
| Treatment Group (this compound/Hydrochlorothiazide) | Mean Decrease in Systolic Blood Pressure (mmHg) | Mean Decrease in Diastolic Blood Pressure (mmHg) |
| 5 mg / 6.25 mg | 10 | 6 |
| 10 mg / 12.5 mg | 10 | 6 |
| 20 mg / 25 mg | 20 | 10 |
Data compiled from 15 controlled clinical trials involving 1453 patients.[4]
Table 2: Comparison of Mean Change in Sitting Diastolic Blood Pressure (mmHg) from Baseline
| Treatment Group | Adjusted Mean Change in Sitting Diastolic BP (mmHg) | P-value vs. This compound/HCTZ (20/25 mg) |
| This compound 20 mg | Statistically significant reduction from baseline | < 0.05 |
| Hydrochlorothiazide 25 mg | Statistically significant reduction from baseline | < 0.001 |
| This compound/HCTZ 20/25 mg | Statistically significantly greater reduction than monotherapy | N/A |
Data from a 6-week, randomized, double-blind, parallel study.[5]
Table 3: Effect of this compound and Hydrochlorothiazide Combination Therapy on Serum Potassium Levels
| Treatment Group (this compound/Hydrochlorothiazide) | Average Change in Serum Potassium |
| 5 mg / 6.25 mg | Near zero |
| 20 mg / 12.5 mg | Near zero |
| 10 mg / 12.5 mg | Mild reduction |
| 20 mg / 25 mg | Mild reduction |
Note: The mild reduction in serum potassium with the 10/12.5 mg and 20/25 mg doses was similar to that observed with hydrochlorothiazide monotherapy. The co-administration of this compound tends to counteract the potassium-lowering effect of hydrochlorothiazide.[4][6]
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the assessment of the synergistic effects of this compound and hydrochlorothiazide.
Clinical Trial for Antihypertensive Efficacy
Objective: To assess the efficacy and safety of this compound and hydrochlorothiazide in combination compared to placebo and monotherapy in patients with essential hypertension.[5]
Study Design: A multicenter, randomized, double-blind, parallel-group study.[5] The study typically includes a placebo run-in period of 1 to 4 weeks, followed by a 6-week double-blind treatment phase.[5]
Participant Eligibility: Male and female outpatients aged 18 years and older with a sitting diastolic blood pressure between 95 and 114 mmHg at two consecutive visits during the placebo phase.[5]
Intervention:
-
Placebo group
-
This compound monotherapy (e.g., 20 mg once daily)
-
Hydrochlorothiazide monotherapy (e.g., 25 mg once daily)
-
Combination therapy with various doses of this compound/hydrochlorothiazide (e.g., 5/6.25 mg, 10/12.5 mg, 20/25 mg) administered once daily.[5]
Blood Pressure Measurement:
-
Sitting systolic and diastolic blood pressure are measured at baseline and at specified intervals throughout the study.
-
Measurements are taken using a calibrated and validated automated oscillometric blood pressure measurement device.
-
To ensure accuracy, multiple readings (typically three) are taken at each visit, with the average of the last two readings being used for analysis. The patient should be resting comfortably in a quiet room for at least 5 minutes before the first reading.
Biochemical Analysis:
-
Serum potassium levels are measured at baseline and at the end of the treatment period.
-
Blood samples are collected via venipuncture.
-
Serum potassium is determined using an ion-selective electrode (ISE) method on a certified clinical chemistry analyzer.
Statistical Analysis:
-
The primary efficacy endpoint is the mean change from baseline in sitting diastolic blood pressure at the end of the double-blind phase.
-
An analysis of covariance (ANCOVA) model is used to compare the treatment groups, with baseline blood pressure as a covariate.
-
The synergistic effect is determined by comparing the blood pressure reduction in the combination therapy groups to the sum of the reductions in the respective monotherapy groups. Statistical significance is typically set at p < 0.05.
Visualizations
Signaling Pathways
The following diagrams illustrate the mechanisms of action of this compound and hydrochlorothiazide and their synergistic interaction.
Caption: Mechanism of action of this compound and hydrochlorothiazide.
Experimental Workflow
The diagram below outlines the typical workflow of a clinical trial assessing the synergistic effects of this compound and hydrochlorothiazide.
Caption: Clinical trial workflow for assessing synergy.
Conclusion
The combination of this compound and hydrochlorothiazide demonstrates a clear synergistic effect in lowering blood pressure. Clinical data consistently show that the combination therapy achieves greater reductions in both systolic and diastolic blood pressure compared to monotherapy with either agent alone.[5] This enhanced efficacy is attributed to the complementary mechanisms of action of the two drugs, which target different pathways in blood pressure regulation.[3]
Furthermore, the combination offers a favorable safety profile, particularly concerning electrolyte balance. This compound's potassium-sparing effect, a consequence of RAAS inhibition, effectively counteracts the potential for hypokalemia induced by hydrochlorothiazide.[4] This synergistic interaction not only enhances the therapeutic benefit but also improves the overall tolerability of the treatment. For researchers and drug development professionals, the case of this compound and hydrochlorothiazide serves as a successful example of rational combination therapy design, where a deep understanding of the underlying pharmacology leads to improved clinical outcomes.
References
- 1. drugs.com [drugs.com]
- 2. foundationhealthcare.storymd.com [foundationhealthcare.storymd.com]
- 3. Articles [globalrx.com]
- 4. drugs.com [drugs.com]
- 5. Effects of this compound and hydrochlorothiazide, given alone and in low- and high-dose combinations, on blood pressure in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
Pharmacokinetic Interactions of Benazepril with Other Cardiovascular Drugs: A Comparative Guide
Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Concomitant administration with other cardiovascular agents is common, necessitating a thorough understanding of potential pharmacokinetic interactions. This guide provides a comparative analysis of key studies investigating the pharmacokinetic interactions of this compound with other cardiovascular drugs, supported by experimental data and detailed methodologies.
Summary of Pharmacokinetic Interactions
The co-administration of this compound with several cardiovascular drugs has been studied to determine the potential for pharmacokinetic interactions. Generally, this compound exhibits a low potential for clinically significant pharmacokinetic interactions.
Table 1: Pharmacokinetic Interaction of this compound with Amlodipine
| Pharmacokinetic Parameter | Amlodipine Alone (5mg) | Amlodipine (5mg) + this compound (10mg) | Statistical Significance (p-value) |
| Cmax (μg/L) | 2.8 ± 0.7 | 2.6 ± 0.6 | > 0.05[1] |
| AUC0-144 (μg·h/L) | 109 ± 26 | 99 ± 39 | > 0.05[1] |
| tmax (h) | 5.3 ± 1.0 | 5.8 ± 1.3 | > 0.05[1] |
| t1/2 (h) | 44 ± 12 | 37 ± 6 | > 0.05[1] |
Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve, tmax: Time to reach maximum plasma concentration, t1/2: Elimination half-life.
Table 2: Pharmacokinetic Interaction of this compound with Hydrochlorothiazide (HCTZ)
| Pharmacokinetic Parameter | HCTZ Alone (25mg) | HCTZ (25mg) + this compound (20mg) | Statistical Significance |
| Cmax (ng/mL) | 168 | 121 | Significant Decrease (90% CI: 64.4 - 78.0%)[2] |
| AUC0-48h (ng·h/mL) | 1160 | 955 | Significant Decrease (90% CI: 75.9 - 89.5%)[2] |
Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
Table 3: Summary of Other Cardiovascular Drug Interactions with this compound
| Co-administered Drug | Effect on this compound Pharmacokinetics | Effect of this compound on Co-administered Drug's Pharmacokinetics |
| Aspirin | No significant change.[3] | No significant change.[3] |
| Digoxin | Not significantly affected.[4][5] | Not substantially affected.[4] The risk of hyperkalemia may be increased.[6][7] |
| Propranolol | Not altered.[5] | Not substantially affected.[4] |
| Atenolol | Not altered.[5] | Not substantially affected.[4] |
| Nifedipine | Not altered.[5] | Not substantially affected.[4] |
| Furosemide | Not affected.[4] | Not specified. |
| Chlorthalidone | Not affected.[4] | Not specified. |
| Naproxen | Not altered.[5] | Not substantially affected.[4] |
| Cimetidine | Not altered.[5] | Not studied.[4] |
Experimental Protocols
This compound and Amlodipine Interaction Study
Objective: To evaluate the effect of co-administration of this compound on the pharmacokinetics of amlodipine in healthy volunteers.[1]
Methodology:
-
Study Design: A randomized, two-way crossover study was conducted.[1]
-
Participants: Twelve healthy male volunteers were enrolled.[1]
-
Treatment Arms:
-
A single oral dose of amlodipine 5 mg.
-
A single oral dose of this compound 10 mg plus amlodipine 5 mg.[1]
-
-
Washout Period: A sufficient washout period was maintained between the two treatment phases.
-
Sample Collection: Blood samples were collected at predetermined time points up to 144 hours post-dose.
-
Analytical Method: Plasma concentrations of amlodipine were determined using a validated LC-MS/MS method.[1]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, AUC, tmax, and t1/2 were calculated using WinNonLin software.[1]
This compound and Hydrochlorothiazide Interaction Study
Objective: To compare the pharmacokinetic profiles of hydrochlorothiazide (HCTZ) administered alone and in combination with this compound in healthy Chinese volunteers.[2]
Methodology:
-
Study Design: An open, randomized, three-period crossover study.[2]
-
Participants: Healthy male Chinese volunteers.[2]
-
Treatment Arms:
-
A single oral dose of HCTZ 25 mg.
-
A single oral dose of this compound 20 mg.
-
A single oral dose of a fixed-dose combination of HCTZ 25 mg and this compound 20 mg.[2]
-
-
Washout Period: A 7-day washout period was implemented between each treatment period.[2]
-
Sample Collection: Multiple blood samples were collected up to 48 hours post-dose.[2]
-
Analytical Method: Plasma concentrations of HCTZ were analyzed using a high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) system.[2]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax and AUC, were determined.
Visualizing Pharmacokinetic Interaction Workflows
The following diagrams illustrate the typical workflow for a pharmacokinetic interaction study and the metabolic pathway of this compound.
References
- 1. Effects of this compound on pharmacokinetics of amlodipine in healthy volunteers [manu41.magtech.com.cn]
- 2. Pharmacokinetic profiles of hydrochlorothiazide alone and in combination with this compound or valsartan in healthy Chinese volunteers: evaluation of the potential interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The absence of a pharmacokinetic interaction between aspirin and the angiotensin-converting enzyme inhibitor this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Benazepril in a Laboratory Setting: A Guide for Researchers
For researchers, scientists, and drug development professionals, the proper disposal of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential safety information, logistical planning for disposal, and step-by-step procedures for the proper management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound hydrochloride.[1][2][3][4] Personnel handling this compound waste should be equipped with appropriate Personal Protective Equipment (PPE) to avoid exposure.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Chemical splash goggles |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves |
| Body Protection | Lab coat | Standard laboratory coat |
| Respiratory Protection | Respirator | Recommended if generating dust or aerosols[1] |
In the event of accidental exposure, refer to the SDS for first-aid measures. For spills, it is recommended to avoid generating dust and to collect the material in a suitable container for disposal.[1]
Disposal Plan and Regulatory Compliance
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] While this compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), state regulations may be more stringent.[5][6] For instance, states like California and Washington mandate the incineration of non-hazardous pharmaceutical waste.[5] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a crucial first step to ensure compliance.[7]
Key Logistical Steps:
-
Waste Identification: Characterize the this compound waste. Is it pure active pharmaceutical ingredient (API), contaminated labware, or aqueous solutions?
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.
-
Containerization: Use clearly labeled, sealed containers for waste accumulation. For non-hazardous pharmaceuticals destined for incineration, white containers with blue lids are often used.[8]
-
Engage a Licensed Waste Contractor: Partner with a certified hazardous waste disposal company that can provide guidance and ensure proper final disposal, typically through incineration.[7]
Step-by-Step Disposal Procedures
The following is a general procedural guide for the disposal of this compound in a laboratory setting. This should be adapted to your specific institutional policies and local regulations.
1. Solid this compound Waste (API, contaminated materials):
-
Step 1: Collection: Place all solid this compound waste, including expired or unused API, contaminated gloves, weigh boats, and other disposable labware, into a designated, clearly labeled waste container.
-
Step 2: Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Step 3: Disposal: Arrange for pickup by a licensed waste disposal contractor for incineration.
2. Aqueous Solutions Containing this compound:
-
Step 1: Prohibition of Drain Disposal: Do not dispose of aqueous solutions containing this compound down the drain.[9] This practice is illegal in many jurisdictions and can harm the environment.[9]
-
Step 2: Collection: Collect all aqueous waste containing this compound in a clearly labeled, sealed container.
-
Step 3: Consultation: Consult with your EHS department and waste disposal contractor for the appropriate disposal method. Incineration is the preferred method.
Quantitative Data on Disposal Methods
Specific quantitative parameters for the disposal of this compound, such as optimal incineration temperatures or concentrations for chemical neutralization, are not widely available in public scientific literature or regulatory guidelines. However, general operational parameters for pharmaceutical waste incineration can be referenced.
| Disposal Method | Parameter | Typical Value/Range | Notes |
| Incineration | Temperature | 850°C - 1200°C | High temperatures ensure the complete destruction of the active pharmaceutical ingredient.[10] |
| Residence Time | > 2 seconds | Ensures complete combustion.[10] |
Note: No specific, validated experimental protocols for the chemical neutralization or degradation of this compound for bulk disposal purposes were identified in the reviewed literature. The primary and recommended method of disposal is incineration through a licensed waste management facility.
Visualizing the Disposal Workflow
To aid in understanding the proper disposal pathway for this compound waste, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Decision tree for this compound waste disposal.
Caption: General workflow for this compound disposal.
By implementing these procedures and maintaining a strong commitment to safety and regulatory compliance, research institutions can effectively manage this compound waste, thereby protecting their personnel and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 9. campus.und.edu [campus.und.edu]
- 10. emro.who.int [emro.who.int]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Benazepril
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) like Benazepril is paramount. Adherence to proper personal protective equipment (PPE) protocols is not just a matter of compliance, but a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of personnel handling this substance.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the role of engineering controls in minimizing exposure. Whenever possible, this compound should be handled in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, a laboratory fume hood or other appropriate local exhaust ventilation should be utilized.[3] An accessible safety shower and eye wash station are also essential components of a safe laboratory environment when handling this and other chemical substances.[1][2]
Personal Protective Equipment (PPE) Recommendations
While several sources indicate that no official Occupational Exposure Limit (OEL) has been established for this compound, the standard procedures for handling potent pharmaceutical compounds should be strictly followed.[1][2] The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side-shields | Should conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving may be appropriate for certain procedures. Gloves should be inspected before use and changed immediately if contaminated. |
| Skin and Body Protection | Laboratory coat or impervious clothing | A standard lab coat is suitable for small quantities. For larger amounts or when there is a risk of significant exposure, a disposable coverall of low permeability is recommended.[4] |
| Respiratory Protection | Respirator (as needed) | In the absence of a specific OEL and for tasks with a high potential for dust or aerosol generation (e.g., weighing, mixing), a NIOSH-approved respirator is recommended. For unknown concentrations or in emergencies, a self-contained breathing apparatus (SCBA) should be used. |
Glove Selection and Chemical Resistance:
| Glove Material | General Chemical Resistance |
| Nitrile | Good resistance to a wide range of chemicals, including many acids, bases, and organic solvents. |
| Neoprene | Excellent resistance to a broad range of chemicals, including acids, bases, oils, and some solvents. |
| Butyl Rubber | High permeation resistance to gases and vapors, as well as to a wide range of toxic chemicals. |
It is imperative to consult the glove manufacturer's specific chemical resistance data for the tasks being performed.
Procedural Guidance for Handling this compound
The following workflow outlines the key steps and decision points for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
